Product packaging for Acetanilide(Cat. No.:CAS No. 55576-55-1)

Acetanilide

Cat. No.: B10753710
CAS No.: 55576-55-1
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Description

Acetanilide is a white, crystalline solid with the chemical formula C8H9NO, historically known for its analgesic and antipyretic properties. While its therapeutic use has been superseded due to the formation of a toxic metabolite (aniline), it holds significant and enduring value in scientific research. Primarily, it serves as a fundamental precursor and key intermediate in organic synthesis, particularly in the production of sulfa drugs, dyes, and rubber accelerators. Its mechanism of action, when studied in a historical or pharmacological context, involves the inhibition of the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of pain and fever. In modern laboratories, this compound is frequently employed as a model compound for teaching and mastering critical techniques such as recrystallization (demonstrating purification from hot water) and chromatography. Its well-defined melting point (114-116°C) makes it an excellent standard for calibrating melting point apparatuses. Researchers also utilize this compound to study metabolic pathways, specifically N-hydroxylation and subsequent toxicity, providing a classic case study in drug metabolism and the development of safer pharmaceuticals like acetaminophen. This reagent is intended solely for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B10753710 Acetanilide CAS No. 55576-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylacetamide
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InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
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InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name ACETANILIDE
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Related CAS

137020-73-6
Record name Poly(N-acetylaniline)
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DSSTOX Substance ID

DTXSID2022543
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Molecular Weight

135.16 g/mol
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Physical Description

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid
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Boiling Point

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG
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Flash Point

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP)
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C
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Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C
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Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65
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Vapor Pressure

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C
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Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material.

CAS No.

103-84-4, 55576-55-1
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Melting Point

237.7 °F (NTP, 1992), 114.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetanilide (IUPAC name: N-phenylacetamide) is an organic compound with the chemical formula C₈H₉NO.[1] As one of the first aniline derivatives found to possess analgesic and antipyretic properties, it holds historical significance in medicinal chemistry.[2][3] Although its therapeutic use has been largely superseded by safer alternatives like paracetamol due to toxicity concerns, this compound remains a cornerstone compound in academic and industrial research.[3] It serves as a vital intermediate in the synthesis of pharmaceuticals, dyes, and rubber accelerators, and is a model compound for studying fundamental chemical processes such as acetylation and crystallization.[2][4]

For researchers and professionals in drug development, a thorough understanding of a compound's solid-state properties is paramount. The crystal structure and morphology dictate critical physicochemical attributes, including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed technical examination of the crystal structure and morphology of this compound, outlining the theoretical underpinnings and the experimental methodologies used for its characterization.

Part 1: The Intrinsic Architecture: this compound Crystal Structure

The arrangement of molecules in a crystalline solid is a defining characteristic that governs its macroscopic properties. The crystal structure of this compound has been definitively elucidated through X-ray diffraction studies, revealing a well-ordered and stable molecular packing.[5]

Crystallographic System and Space Group

This compound crystallizes in the orthorhombic system , a crystal system characterized by three mutually perpendicular axes of unequal length.[5][6][7] The specific space group is Pbca , which describes the symmetry elements present within the unit cell.[5][6][7] This non-centrosymmetric space group indicates that the crystal lacks a center of inversion, a property stabilized by dipole-dipole interactions within the crystal lattice.[6][7] The unit cell contains eight this compound molecules (Z=8).[6][7]

Crystallographic Parameter Value Source
Crystal SystemOrthorhombic[5][6]
Space GroupPbca[5][6][7]
a19.640 Å[5][8]
b9.483 Å[5][8]
c7.979 Å[5][8]
Molecules per unit cell (Z)8[6][7]
Molecular Packing and Intermolecular Forces

The stability and arrangement of the this compound crystal are primarily dictated by hydrogen bonding. Molecules are linked into chains by intermolecular N-H···O hydrogen bonds with a length of approximately 2.969 Å.[5][8] This directional and strong interaction is a dominant feature of the crystal packing, influencing both the structure and the typical crystal habit.

Structurally, the this compound molecule itself is nearly planar but exhibits a notable conformational feature. The molecule can be described as existing in two approximate planes: one containing the aniline portion (the phenyl ring and nitrogen atom) and the other containing the acetyl group.[5][8] These two planes are inclined to each other, with a dihedral angle reported to be around 17.6° (an earlier reported value of 37°54' was later corrected).[5][9] This twist is a result of steric hindrance between the atoms, which prevents the molecule from achieving perfect planarity.[5] The nitrogen atom is slightly out of the plane of the benzene ring.[9]

Polymorphism in this compound Derivatives

While this compound itself is known for its stable orthorhombic form under ambient conditions, the concept of polymorphism is critical in pharmaceutical sciences. Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing.[10] These different forms, or polymorphs, can have distinct physical properties. While the parent this compound is not a prominent example, studies on monosubstituted acetanilides reveal extensive polymorphism and isostructurality, where different molecules can adopt the same crystal packing.[11][12][13] This highlights how minor changes to the molecular structure can significantly influence the crystal lattice, a key consideration in drug design and formulation.

Part 2: The External Form: this compound Crystal Morphology

Crystal morphology, or habit, refers to the external shape of a crystal. It is a direct consequence of the internal crystal structure but is profoundly influenced by the external conditions of crystallization, such as the choice of solvent, cooling rate, and presence of impurities.

General Appearance and Habit

Pure this compound typically appears as white, shining, plate-shaped crystalline leaflets or flakes.[2][3][14] This macroscopic shape is an expression of the underlying orthorhombic lattice and the anisotropic growth rates of different crystal faces.

The Decisive Role of the Crystallization Environment

The solvent from which a compound crystallizes has a dramatic effect on the resulting crystal habit. This is because solvent molecules can interact differently with the various crystal faces, either promoting or inhibiting growth along specific crystallographic directions.

  • From Water: Crystallization from water typically yields very thin plates with a {100} tabular habit.[5][8]

  • From Xylene: Using xylene as a solvent results in the formation of bipyramids with {111} faces.[5]

  • From Ethanol: Ethanol is a versatile solvent from which various habits can be obtained by modifying the crystallization conditions.[5]

The rate of cooling is another critical parameter. Slow, undisturbed cooling allows molecules to arrange themselves into a stable, low-energy lattice, resulting in larger and more well-defined crystals with higher purity.[15][16] Conversely, rapid cooling can lead to the formation of small, less-ordered crystals that may trap solvent and impurities within the lattice.[16]

Predicting Crystal Morphology

Modern computational chemistry provides tools to predict the morphology of a crystal based on its internal structure. The Bravais-Friedel-Donnay-Harker (BFDH) model is a classical geometric model that correlates the crystal's morphology with its lattice structure.[17] It posits that the most prominent faces on a crystal are those with the highest density of lattice points (i.e., the largest interplanar spacing). While more advanced models now account for intermolecular forces and solvent effects, the BFDH model provides a foundational understanding of the relationship between internal structure and external form.[17]

Part 3: Experimental Methodologies for Structure and Morphology Analysis

The characterization of this compound's solid-state properties relies on a suite of well-established analytical techniques. The following section details the core experimental protocols for crystal growth and characterization.

Workflow 1: Purification and Crystal Growth via Recrystallization

Recrystallization is the gold-standard technique for purifying crude solid compounds and growing high-quality crystals suitable for analysis.[15][18] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[15][18] For this compound, water is an excellent solvent because this compound is sparingly soluble in cold water but highly soluble in hot water.[16][18]

Detailed Protocol for Recrystallization of this compound from Water:

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimum amount of deionized water and a boiling chip. Heat the mixture on a hot plate to a gentle boil while stirring to dissolve the solid completely.[15][16] Causality: Using the minimum volume of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.[16]

  • Decolorization (if necessary): If the solution is colored (indicating impurities), remove it from the heat and add a small amount of activated charcoal.[16][19] Return the mixture to a boil for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored, polar impurities.[16][19]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[16][20] Causality: This step removes the activated charcoal and any other insoluble impurities. The apparatus must be kept hot to prevent premature crystallization of the product in the funnel.[16]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[15][16][18] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within the fast-forming crystal lattice.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water.[16][20] Causality: The wash solvent must be cold to minimize the redissolving of the purified product while still washing away any adhering mother liquor that contains soluble impurities.

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a watch glass for air-drying.[16][20] The purity can then be assessed by melting point determination.[16]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Add Activated Charcoal (if needed) B->C D Hot Filtration C->D Remove Impurities E Cool Slowly D->E F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration F->G Collect Crystals H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound Crystals I->J

Workflow for the recrystallization of this compound.
Workflow 2: Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern.

Methodology Overview:

  • Crystal Mounting: A high-quality single crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution: The diffraction pattern is mathematically transformed (via Fourier transform) into an electron density map of the unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data, yielding precise bond lengths, bond angles, and crystallographic parameters.

XRD_Principle XRay X-ray Source Crystal Single Crystal (this compound) XRay->Crystal Incident Beam Detector Detector Crystal->Detector Diffracted Beams Computer Data Analysis (Electron Density Map) Detector->Computer Diffraction Pattern Structure 3D Crystal Structure Computer->Structure Solve & Refine

Principle of Single-Crystal X-ray Diffraction.
Workflow 3: Crystal Morphology Visualization by Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a sample.[21] It is ideal for visualizing the external morphology, or habit, of crystals.

Methodology Overview:

  • Sample Preparation: Dry this compound crystals are mounted on an SEM stub using conductive adhesive. The sample is then typically sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charge buildup from the electron beam.

  • Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of high-energy electrons is scanned across the surface.

  • Signal Detection: Interactions between the electron beam and the sample atoms generate various signals. Secondary electrons are the most common signal used for morphological imaging, as their emission is highly sensitive to surface topography.

  • Image Formation: The intensity of the detected signal is used to modulate the brightness of a corresponding pixel on a display, creating a detailed, three-dimensional-appearing image of the crystal surface.[21]

SEM_Workflow A Mount this compound Crystals on Stub B Sputter-Coat with Conductive Metal A->B C Introduce into SEM Vacuum Chamber B->C D Scan Surface with Electron Beam C->D E Detect Secondary Electrons D->E F Generate Surface Image (Micrograph) E->F

Workflow for SEM analysis of crystal morphology.

Conclusion

The solid-state characteristics of this compound are well-defined, making it an excellent model for understanding the fundamental principles of crystal structure and morphology. Its orthorhombic (Pbca) crystal structure is dominated by a network of N-H···O hydrogen bonds that assemble the molecules into ordered chains. This internal architecture gives rise to an external morphology—typically plate-like crystals —that is highly sensitive to the conditions of its formation, particularly the choice of solvent.

For professionals in drug development, the lessons from this compound are broadly applicable. The intimate relationship between crystallization conditions, crystal structure, and macroscopic properties underscores the critical need for precise control over the solid-state form of any active pharmaceutical ingredient. A comprehensive characterization using techniques like XRD and SEM is not merely an academic exercise but a foundational requirement for developing safe, stable, and effective medicines.

References

An In-Depth Technical Guide to Nucleophilic Acyl Substitution in Acetanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Acetanilide Synthesis

This compound (C₈H₉NO), a simple aromatic amide, holds a significant place in the history and practice of organic and medicinal chemistry. Historically one of the first synthetic analgesics and antipyretics, its journey from discovery to its eventual replacement by derivatives like paracetamol (acetaminophen) provides a compelling case study in drug development.[1][2] Today, the synthesis of this compound remains a cornerstone of organic chemistry education and a valuable reaction in industrial processes, serving as an intermediate in the production of dyes and pharmaceuticals.[3][4]

This guide provides a comprehensive exploration of the synthesis of this compound from aniline and acetic anhydride. It moves beyond a simple recitation of procedural steps to delve into the underlying principles of the nucleophilic acyl substitution mechanism. By understanding the causality behind each experimental choice, researchers and drug development professionals can better control reaction parameters, optimize yield and purity, and apply these core concepts to more complex synthetic challenges.

The Core Mechanism: A Stepwise Look at Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of nucleophilic acyl substitution.[3][5] In this reaction, the nucleophilic nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds through a distinct, stepwise mechanism that is fundamental to understanding a wide range of organic transformations.

The overall reaction is as follows:

C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid)[1]

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline molecule acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3][5] This step is crucial and highlights the role of amines as effective nucleophiles in organic synthesis.[6]

  • Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the breaking of the carbon-oxygen pi bond in the carbonyl group, with the electrons moving to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is not stable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group reforms, and in the process, a leaving group is expelled. In this case, the leaving group is the acetate ion (CH₃COO⁻), which is a relatively stable anion.

  • Proton Transfer: The acetate ion, now acting as a base, abstracts a proton from the positively charged nitrogen atom of the intermediate. This final step neutralizes the molecule and yields the stable amide product, this compound, along with acetic acid as a byproduct.[5]

The following diagram illustrates this mechanistic pathway:

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate This compound This compound TetrahedralIntermediate->this compound Leaving Group Elimination AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid Proton Transfer

Caption: Nucleophilic Acyl Substitution Mechanism for this compound Synthesis.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Aniline93.135.0 mL (5.1 g)0.055
Acetic Anhydride102.096.0 mL (6.5 g)0.064
Glacial Acetic Acid60.055.0 mL-
Distilled Water18.02~250 mL-
Sodium Acetate82.035.0 g0.061
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 mL of aniline in 5.0 mL of glacial acetic acid.[3]

    • Expertise & Experience: Glacial acetic acid serves as a solvent that can dissolve both the polar aniline and the resulting this compound.[7][8][9] Its presence also helps to moderate the reactivity of the aniline slightly by protonating a small fraction of it, preventing unwanted side reactions.

  • Addition of Acetic Anhydride: While gently swirling the flask, add 6.0 mL of acetic anhydride to the aniline solution. The reaction is exothermic, and the mixture will warm up.

    • Trustworthiness: A slight excess of acetic anhydride is used to ensure the complete conversion of the limiting reagent, aniline, to this compound.

  • Initiating Crystallization: After the initial exothermic reaction subsides, add 5.0 g of powdered sodium acetate and stir until it dissolves. Then, slowly add 50 mL of cold water to the reaction mixture while stirring.

    • Expertise & Experience: Sodium acetate acts as a base to neutralize the sulfuric acid that can sometimes be present as an impurity in acetic anhydride and also helps to buffer the solution. The addition of cold water is critical as this compound is sparingly soluble in cold water but highly soluble in hot water, thus inducing its precipitation.[10]

  • Complete Precipitation: Cool the mixture in an ice bath for 15-20 minutes to ensure complete crystallization of the this compound.

    • Causality: Lowering the temperature significantly decreases the solubility of this compound in the aqueous solution, maximizing the yield of the crude product.

  • Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[11]

    • Trustworthiness: Washing with ice-cold water is a self-validating step. It removes impurities like acetic acid and unreacted aniline without dissolving a significant amount of the desired product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[10][11]

  • Solvent Selection: Water is an excellent solvent for the recrystallization of this compound because this compound is highly soluble in hot water but has low solubility in cold water.[10][12] This differential solubility is the key to successful purification.

  • Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add approximately 100 mL of distilled water and heat the mixture on a hot plate with stirring until it boils. Add small portions of hot water until all the this compound has just dissolved.[11]

    • Expertise & Experience: It is crucial to use the minimum amount of hot solvent necessary to dissolve the solid. Using too much solvent will result in a lower recovery of the purified product upon cooling.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, sand), perform a hot filtration to remove them. This step should be done quickly to prevent the this compound from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.[10]

    • Causality: Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.

  • Isolation of Pure Product: Collect the purified this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals on a watch glass or in a drying oven at a low temperature (around 80 °C).

The following workflow diagram summarizes the synthesis and purification process:

Acetanilide_Synthesis_Workflow Start Start: Aniline + Glacial Acetic Acid Add_Anhydride Add Acetic Anhydride Start->Add_Anhydride Exothermic_Reaction Exothermic Reaction Add_Anhydride->Exothermic_Reaction Add_NaOAc_Water Add Sodium Acetate & Cold Water Exothermic_Reaction->Add_NaOAc_Water Precipitation Precipitation of Crude this compound Add_NaOAc_Water->Precipitation Vacuum_Filtration1 Vacuum Filtration: Isolate Crude Product Precipitation->Vacuum_Filtration1 Recrystallization Recrystallization from Hot Water Vacuum_Filtration1->Recrystallization Slow_Cooling Slow Cooling & Ice Bath Recrystallization->Slow_Cooling Vacuum_Filtration2 Vacuum Filtration: Isolate Pure Product Slow_Cooling->Vacuum_Filtration2 Drying Drying Vacuum_Filtration2->Drying End End: Pure this compound Drying->End

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

  • Melting Point Determination: Pure this compound has a sharp melting point range of 113-115 °C.[1][2][13] Impurities will typically cause the melting point to be depressed and broaden the melting range.[2] Comparing the experimental melting point of the crude and recrystallized product provides a direct measure of the success of the purification.

  • Spectroscopic Analysis: For more rigorous characterization, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The IR spectrum of this compound will show characteristic peaks for the N-H bond of the amide and the C=O carbonyl group. ¹H NMR will show distinct signals for the aromatic protons and the methyl protons of the acetyl group.[14]

Safety and Handling

As with any chemical synthesis, adherence to proper safety protocols is paramount.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] It is also suspected of causing genetic defects and cancer.[15] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic Anhydride: Flammable liquid and vapor.[18][19][20] It is harmful if swallowed and causes severe skin burns and eye damage.[18][19][21] It is also fatal if inhaled.[18] Handle with extreme care in a fume hood.

  • This compound: Harmful if swallowed and causes skin and serious eye irritation.[22][23][24][25][26] Avoid breathing dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[15][16][17][18][19][20][21][23][24][25][26][27][28]

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is more than a routine laboratory exercise; it is a practical demonstration of fundamental principles that are broadly applicable in the field of drug development and organic synthesis. A thorough understanding of the reaction mechanism, the rationale behind each experimental step, and the methods for purification and characterization equips scientists with the expertise to troubleshoot, optimize, and innovate. By grounding our experimental work in a deep understanding of the underlying chemistry, we can ensure the integrity and reliability of our results, paving the way for future discoveries.

References

Acetanilide: A Historical and Mechanistic Review of a Pioneering Synthetic Therapeutic

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the historical applications of acetanilide in medicine. It navigates from its serendipitous discovery as a potent antipyretic to the elucidation of its metabolic pathways, which simultaneously revealed the mechanisms of its therapeutic efficacy and its significant toxicity. For the contemporary researcher, the story of this compound serves as a foundational case study in pharmacokinetics, drug metabolism, and the critical importance of metabolite profiling in drug development.

Introduction: The Dawn of Synthetic Analgesia

This compound, or N-phenylacetamide, holds a significant place in the history of pharmacology as one of the first synthetic drugs to achieve widespread clinical use.[1][2] Emerging from the coal tar industry of the 19th century, its journey from a popular fever and pain reducer to a chemical intermediate illustrates a pivotal era in the transition from natural remedies to synthetic pharmaceuticals.[3][4] The rise and subsequent fall of this compound is a compelling narrative of therapeutic innovation, the unmasking of severe toxicity, and the dawn of modern drug regulation and metabolic science.

Serendipitous Discovery and Rapid Clinical Adoption

In 1886, physicians Arnold Cahn and Paul Hepp at the University of Strassburg were investigating naphthalene as a potential vermifuge.[2] A clerical error resulted in them receiving this compound instead. When administered to a patient with a high fever, they observed a remarkable and rapid reduction in body temperature. This accidental discovery led to its swift introduction into medical practice under the trade name "Antifebrin".[1][5]

At the time, the therapeutic arsenal for fever and pain was severely limited, relying heavily on natural alkaloids like morphine and salicylic acid, which had significant side effects.[3][4] this compound offered a potent and cheap alternative, and its effectiveness in relieving pain was discovered soon after its antipyretic properties were noted.[6] It was widely used for common ailments such as headaches, menstrual cramps, and rheumatism.[3][6]

Historical Administration Protocol (Illustrative)

The following outlines a typical method of administration during this compound's peak usage, reflecting the pharmaceutical practices of the late 19th and early 20th centuries.

Objective: To reduce fever (antipyresis) or alleviate mild to moderate pain (analgesia).

Methodology:

  • Formulation: this compound was typically dispensed as a crystalline white powder or compressed into tablets.[7]

  • Dosage (Typical): Doses generally ranged from 150 to 300 mg per administration. Chronic daily doses exceeding one gram were later found to be associated with severe toxicity.[8]

  • Route of Administration: Oral.

  • Procedure:

    • The prescribed amount of this compound powder was often mixed with a small amount of water or placed in a capsule for ingestion.

    • Tablets were swallowed with water.

  • Onset of Action: The analgesic and antipyretic effects were typically observed within 30 to 60 minutes of administration.[7]

  • Monitoring: Initial patient monitoring focused on the primary endpoints of temperature reduction and subjective reports of pain relief. However, astute clinicians began to note a peculiar and alarming side effect.

The Unmasking of Severe Toxicity

The widespread use of Antifebrin soon led to alarming reports of a distinct side effect: cyanosis, a bluish discoloration of the skin, lips, and earlobes.[3][8] This clinical sign was the most visible manifestation of this compound's primary and most dangerous toxicity: methemoglobinemia.[1][5][9]

Mechanism of Toxicity: Methemoglobinemia

Methemoglobinemia is a blood disorder in which the iron within hemoglobin is oxidized from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[9] This change renders the hemoglobin molecule incapable of binding and transporting oxygen.[9][10] The accumulation of this dysfunctional methemoglobin in the blood leads to impaired oxygen delivery to the tissues, causing the characteristic cyanosis and symptoms of hypoxia, such as weakness, dizziness, headache, and shortness of breath.[8][9] In severe cases, it can lead to coma and death.[9]

Prolonged use was also associated with hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, and damage to the liver and kidneys.[1][9][11]

Toxicological Effect Underlying Mechanism Clinical Manifestations
Methemoglobinemia Oxidation of hemoglobin's iron from ferrous (Fe²⁺) to ferric (Fe³⁺) by a toxic metabolite, impairing oxygen transport.[9]Cyanosis (bluish skin), fatigue, dizziness, headache, shortness of breath, tachycardia.[8][9][12]
Hemolytic Anemia Increased oxidative stress on red blood cells, leading to their premature destruction.[9]Fatigue, pallor, jaundice, shortness of breath. Particularly severe in patients with G6PD deficiency.[9]
Hepatotoxicity & Nephrotoxicity Damage to liver and kidney cells from toxic intermediates produced during metabolism.[1][9]Jaundice, abdominal pain, elevated liver enzymes, decreased urine output, fluid retention.[9]
Table 1: Summary of this compound's Toxicological Profile

Elucidation of the Metabolic Fate: A Paradigm Shift

For over 50 years, the dual nature of this compound—its clear efficacy and its dangerous toxicity—remained a puzzle. The breakthrough came in 1948 from the laboratory of Bernard Brodie and Julius Axelrod, whose work fundamentally changed the understanding of the drug.[11][13] Their research revealed that this compound itself was a prodrug, being converted in the body into different metabolites, one responsible for the therapeutic effect and another for the toxicity.[14][15]

  • The Therapeutic Pathway (Major): The majority of this compound is metabolized in the liver via hydroxylation to form N-acetyl-p-aminophenol (APAP) , known today as paracetamol or acetaminophen.[6][11] Brodie and Axelrod demonstrated that it was this metabolite that was responsible for the analgesic and antipyretic properties.[16]

  • The Toxic Pathway (Minor): A smaller portion of the this compound dose undergoes hydrolysis, splitting the molecule to form aniline .[9][17] This aniline metabolite is a potent oxidizing agent and the true culprit behind the induction of methemoglobinemia.[15][17][18]

This discovery was a landmark in pharmacology, demonstrating that the biological activity and safety profile of a drug could be dictated entirely by its metabolic fate.

Acetanilide_Metabolism cluster_liver Metabolism in the Liver This compound This compound APAP Paracetamol (APAP) (N-acetyl-p-aminophenol) This compound->APAP Major Pathway (Hydroxylation) Aniline Aniline This compound->Aniline Minor Pathway (Hydrolysis) Therapeutic_Effect Analgesic & Antipyretic Effect APAP->Therapeutic_Effect Toxic_Effect Methemoglobinemia (Cyanosis) Aniline->Toxic_Effect

Metabolic pathways of this compound.

Decline and Legacy: Paving the Way for Safer Alternatives

The work of Brodie and Axelrod directly led to the decline of this compound's use in medicine.[11] The research prompted a search for aniline derivatives that were less toxic. This led first to the widespread adoption of phenacetin , another this compound derivative that was also metabolized to paracetamol but was later found to have its own toxicities, including renal disease and carcinogenicity.[3][19]

Ultimately, the most logical step was taken: bypassing the problematic parent compounds entirely and using the safe, active metabolite directly. This led to the "rediscovery" and clinical introduction of paracetamol (acetaminophen) in the 1950s, which has since become one of the most widely used analgesic and antipyretic drugs in the world.[1][13][20][21]

Acetanilide_Timeline node_1886 1886 Discovery as Antipyretic (Cahn & Hepp) node_1890s Late 1880s-1900s Widespread use as 'Antifebrin' node_1886->node_1890s node_toxicity Early 1900s Reports of Toxicity (Cyanosis) node_1890s->node_toxicity node_1948 1948 Metabolism Elucidated (Brodie & Axelrod) node_toxicity->node_1948 node_decline ~1950s Decline and Replacement by Phenacetin & Paracetamol node_1948->node_decline node_present Present Obsolete as a drug; Used as chemical intermediate node_decline->node_present

Timeline of this compound's medical application.

Conclusion

The story of this compound is a vital chapter in the history of drug development. It was a pioneering synthetic drug that provided much-needed relief for millions but carried a hidden, severe risk. Its study led to foundational discoveries in drug metabolism and toxicology, directly shaping the development of safer and more effective analgesics like paracetamol. For modern drug development professionals, this compound serves as a powerful reminder that a compound's clinical utility is inextricably linked to its metabolic fate, and that understanding this journey within the body is a cornerstone of ensuring therapeutic safety and efficacy.

References

Acetanilide: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetanilide (N-phenylacetamide), a simple N-acetylated derivative of aniline, stands as a pivotal precursor in the landscape of organic synthesis.[1] While its direct therapeutic applications have been superseded due to toxicity concerns, its role as a strategic intermediate has not diminished.[1][2] This guide elucidates the fundamental principles that render this compound indispensable, focusing on the moderating and directing influence of the acetamido group. We will explore its critical applications in the synthesis of sulfonamides, substituted anilines, and other key pharmaceutical compounds. This document provides not only the mechanistic rationale behind its utility but also field-proven experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile building block.

The Strategic Imperative: The Acetamido Group as a Master Controller

The immense utility of this compound stems from a single, strategic modification of aniline: the acetylation of the amino group. Aniline itself is a highly reactive aromatic amine. The lone pair of electrons on the nitrogen atom strongly activates the benzene ring, making it highly susceptible to electrophilic attack and prone to oxidation, particularly under the acidic conditions required for many reactions like nitration.[3] Direct synthesis using aniline is often fraught with challenges:

  • Over-Reactivity: Reactions such as bromination can proceed uncontrollably to form poly-substituted products, like 2,4,6-tribromoaniline.[3]

  • Oxidation: Strong oxidizing agents, including nitric and sulfuric acids used in nitration, can destroy the molecule by oxidizing the amino group.[4]

  • Loss of Regiocontrol: In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the desired regiochemical outcome of electrophilic aromatic substitution.[3][5]

The conversion of aniline to this compound elegantly circumvents these issues. The acetamido group (-NHCOCH₃) acts as a powerful protecting and directing group.

Causality Behind the Effect: The acetyl group is electron-withdrawing, pulling the lone pair of electrons from the nitrogen atom into resonance with the carbonyl group. This delocalization has two profound consequences:

  • Reactivity Moderation: It reduces the electron-donating capacity of the nitrogen into the benzene ring. The ring becomes less activated than in aniline, preventing runaway reactions like polyhalogenation and reducing its susceptibility to oxidation.[5]

  • Regioselectivity Assurance: While less activating than an amino group, the acetamido group remains a potent ortho, para-director due to resonance stabilization of the intermediates formed during electrophilic attack.[5][6] Furthermore, the steric bulk of the acetamido group significantly hinders attack at the ortho position, making the para-substituted product the major isomer in most cases.[5][7]

This strategic protection and redirection are why this compound is the preferred starting material for a multitude of multi-step syntheses, with the acetyl group being conveniently removed via hydrolysis in a final step to regenerate the desired substituted amine.[5][8]

Core Synthetic Applications & Mechanistic Pathways

This compound serves as a gateway to several classes of commercially and pharmaceutically important molecules.

Synthesis of Sulfa Drugs: The Sulfanilamide Pathway

This compound is a cornerstone in the production of sulfonamides ("sulfa drugs"), which were among the first broad-spectrum antibiotics.[1][9][10] The synthesis of the parent compound, sulfanilamide, is a classic multi-step process that perfectly illustrates the strategic use of this compound.

The overall workflow involves three main stages: electrophilic aromatic substitution (chlorosulfonation), nucleophilic substitution (amination), and deprotection (hydrolysis).

G This compound This compound PAS_Chloride p-Acetamidobenzenesulfonyl Chloride This compound->PAS_Chloride Chlorosulfonic Acid (Electrophilic Substitution) PAS_Amide p-Acetamidobenzenesulfonamide PAS_Chloride->PAS_Amide Aqueous Ammonia (Nucleophilic Substitution) Sulfanilamide Sulfanilamide PAS_Amide->Sulfanilamide Acid Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of Sulfanilamide from this compound.

Step 1: Chlorosulfonation of this compound this compound is treated with an excess of chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the electrophile is generated by the acid.[5][8] The acetamido group directs the substitution to the para position, yielding p-acetamidobenzenesulfonyl chloride.[11]

Step 2: Amination The resulting sulfonyl chloride is a reactive intermediate. It is then treated with aqueous ammonia. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form p-acetamidobenzenesulfonamide.[8][11]

Step 3: Acid Hydrolysis The final step is the removal of the protecting acetyl group. The amide is heated with dilute hydrochloric acid, which hydrolyzes the acetamido group back to an amino group, yielding sulfanilamide hydrochloride.[8][12] Subsequent neutralization with a base like sodium carbonate precipitates the final sulfanilamide product.[11]

Electrophilic Aromatic Substitution: Access to Key Intermediates

This compound's moderated reactivity makes it an ideal substrate for clean, high-yield electrophilic aromatic substitution reactions to produce valuable intermediates.

The synthesis of p-nitroaniline is crucial for the production of dyes, antioxidants, and pharmaceuticals.[13] Direct nitration of aniline is impractical due to severe oxidation.[4] Instead, the synthesis proceeds via the nitration of this compound.

This compound is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid, typically at controlled, low temperatures to prevent side reactions.[4][14] The acetamido group directs the incoming nitronium ion (NO₂⁺) electrophile to the para position, forming p-nitrothis compound as the major product, with a small amount of the o-nitro isomer.[13][15]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Resonance cluster_2 Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O This compound This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex p_Nitro p-Nitrothis compound H_plus H⁺ Sigma_Complex_2->p_Nitro - H⁺

Caption: Mechanism of Nitration of this compound.

The resulting p-nitrothis compound can then be hydrolyzed to p-nitroaniline or reduced to p-aminothis compound, another important intermediate.[16][17]

Similar to nitration, the bromination of this compound provides a controlled method to produce monobrominated anilines. The reaction of this compound with bromine in a solvent like glacial acetic acid yields almost exclusively p-bromothis compound.[18][19] The acetamido group prevents polybromination and ensures high regioselectivity for the para position due to steric hindrance at the ortho sites.[7][19] The resulting p-bromothis compound can be hydrolyzed to produce p-bromoaniline.

Synthesis of Paracetamol (Acetaminophen)

While some routes produce paracetamol from p-aminophenol, a multi-step synthesis starting from this compound is also a viable and illustrative pathway. This process further highlights this compound's role in creating complex functionalized molecules. A common laboratory synthesis involves:

  • Nitration: this compound is nitrated to form p-nitrothis compound.[17]

  • Reduction: The nitro group of p-nitrothis compound is reduced to an amino group, forming p-aminothis compound.[17]

  • Diazotization and Hydrolysis: The amino group of p-aminothis compound is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding paracetamol (N-(4-hydroxyphenyl)acetamide).[17][20]

Experimental Protocols & Data

The following protocols are representative of standard laboratory procedures and are designed to be self-validating through the isolation and characterization of the crystalline products.

Protocol: Synthesis of p-Nitrothis compound from this compound[4][13]
  • Dissolution: In a 100 mL beaker, dissolve 3 g of finely powdered this compound in 3 mL of glacial acetic acid. Gentle warming may be required. Cool the solution to room temperature.

  • Acidification: Carefully add 6 mL of concentrated sulfuric acid to the solution with constant stirring. Place the beaker in an ice-salt bath and cool until the temperature is between 0-5 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding 1.2 mL of fuming nitric acid to 1.2 mL of concentrated sulfuric acid, keeping the mixture cold. Using a dropping funnel, add this nitrating mixture dropwise to the cold this compound solution over 20-30 minutes. Crucial: Maintain the reaction temperature below 20 °C throughout the addition.

  • Reaction Quench: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-40 minutes.

  • Precipitation: Pour the reaction mixture slowly with stirring into 100 mL of crushed ice in a separate beaker. A yellow precipitate of crude p-nitrothis compound will form.

  • Isolation & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield pale yellow or cream-colored crystals of pure p-nitrothis compound.

Protocol: Synthesis of Sulfanilamide from this compound[8]

Step A: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Place 10 g of dry, powdered this compound into a dry 100 mL round-bottom flask.

  • In a fume hood, carefully add 25 mL of chlorosulfonic acid in small portions with swirling. Fit a reflux condenser with a calcium chloride guard tube.

  • Heat the mixture in a water bath at 60-70 °C for 1.5-2 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and pour it slowly and carefully onto 150 g of crushed ice in a large beaker.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. Proceed immediately to the next step with the wet product.

Step B: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude sulfonyl chloride from Step A into a 250 mL flask.

  • Add a mixture of 50 mL of concentrated aqueous ammonia and 50 mL of water. Stir and heat the mixture at 70 °C for 30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid to precipitate the product.

  • Filter the solid p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step C: Hydrolysis to Sulfanilamide

  • Place the dry product from Step B into a flask with 5 mL of concentrated HCl and 15 mL of water.

  • Boil the mixture gently under reflux for 30-60 minutes until the solid dissolves.

  • If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and filter hot.

  • To the clear filtrate, add solid sodium carbonate in small portions with stirring until the solution is neutral or slightly alkaline (effervescence ceases).

  • Cool the solution in an ice bath. The sulfanilamide will precipitate as white crystals. Filter, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes typical physical properties and yields for the key products derived from this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield
This compound (Reactant) C₈H₉NO135.17114.3-
p-Nitrothis compoundC₈H₈N₂O₃180.16215-21755-70%[17]
p-Bromothis compoundC₈H₈BrNO214.06168>85%[19]
SulfanilamideC₆H₈N₂O₂S172.21165-166~60% (overall)

Conclusion

This compound is far more than a historical analgesic; it is a masterful tool of synthetic strategy. By temporarily masking the high reactivity of the amino group in aniline, it unlocks controlled and high-yield pathways to a vast array of functionalized aromatic compounds. Its application in the synthesis of sulfa drugs, substituted anilines for dyes, and other pharmaceutical intermediates demonstrates its enduring importance. For the research scientist and drug development professional, a thorough understanding of the principles governing this compound's reactivity is fundamental to the rational design and efficient execution of complex organic syntheses.

References

A Technical Guide to the Green Synthesis of Acetanilide Utilizing Novel Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetanilide, a vital precursor in the pharmaceutical and dye industries, has traditionally been synthesized using methods that are increasingly at odds with modern principles of sustainable chemistry. Conventional routes often rely on corrosive reagents like acetic anhydride or acetyl chloride, leading to hazardous byproducts and significant environmental concerns. This guide provides an in-depth exploration of novel, green catalytic approaches designed to overcome these limitations. We will dissect the mechanistic underpinnings of various catalytic systems, including benign Lewis acids, robust heterogeneous catalysts, highly specific biocatalysts, and advanced energy-input methodologies like microwave and ultrasound irradiation. By focusing on the causality behind experimental choices, this document serves as a technical resource for developing efficient, environmentally responsible, and industrially scalable protocols for this compound synthesis.

Introduction: The Imperative for a Greener Approach to this compound Synthesis

This compound (N-phenylacetamide) is a cornerstone aromatic amide, historically used as an analgesic and antipyretic and now primarily serving as a critical intermediate in the synthesis of pharmaceuticals, such as paracetamol, and various dyes.[1][2][3] The classical synthesis involves the acetylation of aniline, a reaction that, while effective, exemplifies the challenges of traditional organic chemistry. The use of acetic anhydride or acetyl chloride as acetylating agents is common but problematic; these reagents are corrosive, lachrymatory, and the reactions often generate an equivalent of acetic acid or hydrochloric acid as waste, diminishing the atom economy of the process.[4][5][6]

The principles of green chemistry compel a paradigm shift, prioritizing the use of safer reagents, minimizing waste, and employing catalytic rather than stoichiometric reagents.[6][7][8] The ideal green synthesis of this compound would utilize a less hazardous acetylating agent, such as glacial acetic acid, which produces only water as a byproduct and boasts 100% atom economy.[4] However, the lower reactivity of acetic acid necessitates the use of a catalyst to achieve practical reaction rates and yields.[4] This guide delves into the forefront of this challenge, presenting a curated analysis of novel catalysts that are making the green synthesis of this compound a scalable reality.

Section 1: Mechanistic Foundations of Catalytic Acetylation

The synthesis of this compound from aniline and an acetylating agent is a classic nucleophilic acyl substitution reaction.[2][9] The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The core challenge in using a weak acetylating agent like acetic acid is the insufficient electrophilicity of its carbonyl carbon, which is deactivated by the +R (resonance) effect of the hydroxyl group.[4]

Novel catalysts overcome this hurdle primarily by enhancing the electrophilicity of the carbonyl carbon. As illustrated below, a Lewis acid catalyst, for example, coordinates with the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more susceptible to nucleophilic attack by aniline. This catalytic activation lowers the energy barrier for the reaction, enabling high conversion under milder conditions.

Catalytic_Mechanism cluster_0 Uncatalyzed Reaction (Slow) cluster_1 Catalyzed Reaction (Fast) Aniline_U Aniline (Nucleophile) Intermediate_U Tetrahedral Intermediate Aniline_U->Intermediate_U Attacks Carbonyl C AceticAcid_U Acetic Acid (Weak Electrophile) AceticAcid_U->Intermediate_U Acetanilide_U This compound Intermediate_U->Acetanilide_U H₂O released Aniline_C Aniline (Nucleophile) Intermediate_C Tetrahedral Intermediate Aniline_C->Intermediate_C Attacks Activated Carbonyl Catalyst Catalyst (e.g., Mg²⁺) Activated_Complex Activated Complex (Enhanced Electrophile) Catalyst->Activated_Complex Activates C=O Activated_Complex->Intermediate_C Acetanilide_C This compound Intermediate_C->Acetanilide_C H₂O released AceticAcid_C Acetic Acid AceticAcid_C->Activated_Complex

Caption: General mechanism of uncatalyzed vs. catalyzed acetylation of aniline.

Section 2: Heterogeneous Catalysis: Designing for Sustainability and Reusability

Heterogeneous catalysts offer significant advantages in green chemistry, primarily their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing overall waste and cost.[10]

Benign Lewis Acid Catalysis: The Case of Magnesium Sulfate

The search for non-toxic, abundant, and inexpensive catalysts has led to the exploration of simple metal salts. Magnesium sulfate heptahydrate (MgSO₄·7H₂O) has emerged as a remarkably effective Lewis acid catalyst for the acetylation of aniline using glacial acetic acid.[4]

Causality of Catalysis: The Lewis acidic Mg(II) ion coordinates with the carbonyl oxygen of acetic acid. This interaction polarizes the C=O bond, increasing the positive charge density on the carbonyl carbon and making it a much stronger electrophile.[4][11] This activation is sufficient to allow for a rapid reaction with the nucleophilic aniline. The choice of magnesium is strategic; it is an earth-abundant metal, and its salts are generally considered environmentally benign, contrasting with potentially toxic alternatives like zinc salts.[4]

Experimental Protocol: MgSO₄-Catalyzed Synthesis of this compound [4]

  • Setup: To a dry 100 mL round-bottomed flask, add aniline (1.0 mL, approx. 10 mmol), glacial acetic acid (3.0 mL), and magnesium sulfate heptahydrate (50 mg, 0.2 mmol).

  • Reaction: Add a few pumice stones and fit the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) on a wire gauze or heating mantle for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool slightly and dilute with hot water (5.0 mL). Filter the solution while hot to remove the catalyst.

  • Isolation: Cool the filtrate first to room temperature and then in an ice-water bath to precipitate the this compound crystals.

  • Purification: Collect the crystals by suction filtration, wash with a minimum amount of ice-cold water, and dry. The crude product can be recrystallized from hot water to yield pure this compound (m.p. 114°C).[4]

Data Presentation: Performance of MgSO₄ Catalyst [4]

Catalyst Amount (mg) Reaction Time (min) Yield (%)
0 (Uncatalyzed) 90 60
30 90 80
40 90 85
50 90 92
70 90 92

Conditions: Aniline (1.0 mL), Glacial Acetic Acid (3.0 mL), 118°C.

Solid Acid Catalysts: Clays and Nanomaterials

Natural clays and engineered nanomaterials represent a robust class of heterogeneous catalysts for acylation.

  • Clays: Montmorillonite clays (K-10, KSF) are layered aluminosilicates that possess both Brønsted and Lewis acid sites on their surface, making them effective catalysts for various organic transformations, including acetylation.[10][12] Their high surface area and porous structure facilitate reactant interaction, and their low cost and eco-friendly nature make them highly attractive.[12]

  • Nanocatalysts: The transition to the nanoscale offers a dramatic increase in the surface-area-to-volume ratio, leading to a higher density of active catalytic sites. Supported silver nanoparticles, such as those embedded in mesoporous polyaniline (mPANI/Ag), have demonstrated high efficiency in the acylation of amines.[13][14] The metallic nanoparticles can act as Lewis acid sites, while the polymer support provides stability and prevents aggregation, ensuring sustained catalytic activity.

Catalyst_Recycling Start Reaction Mixture (Product + Catalyst) Filtration Filtration / Centrifugation Start->Filtration Product Product in Filtrate (Purification) Filtration->Product Catalyst Recovered Catalyst Filtration->Catalyst Washing Washing (e.g., with Ethanol) Catalyst->Washing Drying Drying (e.g., in Oven) Washing->Drying Reuse Catalyst Reuse Drying->Reuse Reuse->Start Next Reaction Cycle Biocatalytic_Cycle Enzyme Amide Synthetase (Enzyme) This compound This compound Enzyme->this compound 3. Product Release Activated_Intermediate Enzyme-Bound Acyl-Adenylate Enzyme->Activated_Intermediate 1. Activation ATP ATP ATP->Activated_Intermediate AMP_PPi AMP + PPi AceticAcid Acetic Acid AceticAcid->Activated_Intermediate Aniline Aniline Aniline->Enzyme Activated_Intermediate->Enzyme 2. Nucleophilic Attack Activated_Intermediate->AMP_PPi

References

A Senior Application Scientist's Guide to Acetanilide Synthesis: Mastering Theoretical and Experimental Yield

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of acetanilide from aniline is a cornerstone reaction in organic chemistry, offering a practical platform for understanding fundamental principles of nucleophilic acyl substitution and yield determination. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and experimental realities of this compound preparation. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative that explains the "why" behind each experimental choice, fostering a deeper understanding of how to maximize product yield and purity. Through a meticulous examination of theoretical yield calculations, a step-by-step experimental workflow, and an analysis of factors influencing experimental outcomes, this guide serves as a self-validating system for achieving and understanding the synthesis of this compound.

Introduction: The Significance of Yield in Chemical Synthesis

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the concept of yield is paramount. It serves as a critical metric for the efficiency of a chemical reaction, directly impacting economic viability, resource management, and environmental footprint.[1] The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, calculated based on the stoichiometry of the balanced chemical equation.[2][3] In contrast, the experimental or actual yield is the amount of product physically obtained from a reaction.[2][4] The ratio of these two values, expressed as a percentage, is the percent yield, a universally accepted measure of a reaction's success.[4][5]

This guide will dissect the synthesis of this compound, a compound with historical significance as an analgesic and antipyretic, and a valuable intermediate in the synthesis of dyes and other pharmaceuticals.[6][7] By focusing on this specific reaction, we will illuminate the broader principles that govern the relationship between theoretical predictions and experimental outcomes.

The Chemistry of this compound Synthesis: A Mechanistic Overview

The most common laboratory preparation of this compound involves the acetylation of aniline using acetic anhydride.[8][9] This reaction is a classic example of nucleophilic acyl substitution.[6][8]

The reaction proceeds as follows:

C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid) [9][10]

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline molecule on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the amide bond in this compound.[8]

Acetanilide_Synthesis_Mechanism

Mastering the Calculation: Determining Theoretical Yield

The theoretical yield is a stoichiometric calculation that sets the benchmark for the success of a reaction.[2][3] To determine it, one must first identify the limiting reactant, which is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[5]

Step-by-Step Calculation of Theoretical Yield
  • Write and Balance the Chemical Equation: As established, the balanced equation for the synthesis of this compound from aniline and acetic anhydride is: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

  • Determine the Moles of Each Reactant: Using the molecular weights and the amounts of reactants used in the experiment, calculate the number of moles of each.

    • Molecular Weight of Aniline (C₆H₅NH₂): 93.13 g/mol

    • Molecular Weight of Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol

  • Identify the Limiting Reactant: Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.[11][12]

  • Calculate the Moles of Product: The number of moles of the limiting reactant will dictate the number of moles of this compound that can be theoretically produced, given the 1:1 molar ratio.

  • Calculate the Theoretical Yield in Grams: Convert the moles of this compound to grams using its molecular weight.

    • Molecular Weight of this compound (C₆H₅NHCOCH₃): 135.17 g/mol [13]

Sample Calculation Data

The following table illustrates a sample calculation for the theoretical yield of this compound.

ReactantMolecular Weight ( g/mol )Amount UsedMoles
Aniline93.135.0 g0.0537
Acetic Anhydride102.097.5 g0.0735

In this example, aniline is the limiting reactant. Therefore, the theoretical yield of this compound is:

0.0537 mol aniline × (1 mol this compound / 1 mol aniline) × 135.17 g/mol this compound = 7.26 g of this compound

The Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound. The rationale behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents
  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Glacial Acetic Acid (CH₃COOH)[14]

  • Concentrated Hydrochloric Acid (HCl) (optional, for dissolving aniline)[15]

  • Sodium Acetate (CH₃COONa) (optional, to neutralize HCl)[15]

  • Zinc Dust (optional, to prevent oxidation of aniline)[14]

  • Distilled Water

  • Ice

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, combine 5.0 mL of aniline with 10 mL of glacial acetic acid. The acetic acid serves as a solvent and can also act as a catalyst.[8][9] Some procedures recommend dissolving the aniline in dilute hydrochloric acid first.[7][15]

  • Acetylation: Slowly add 7.5 mL of acetic anhydride to the aniline solution with constant stirring.[8] The reaction is exothermic, so the addition should be controlled to prevent the temperature from rising too quickly.

  • Heating: Gently heat the reaction mixture under reflux for approximately 15-20 minutes to ensure the reaction goes to completion.[14][16]

  • Precipitation: Pour the hot reaction mixture into a beaker containing about 100 mL of ice-cold water.[14][16] This will cause the crude this compound to precipitate out of the solution. Stir vigorously to hydrolyze any excess acetic anhydride.[14]

  • Isolation of Crude Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of cold water to remove any soluble impurities.[15]

Purification by Recrystallization

The crude this compound obtained will likely contain impurities. Recrystallization is a technique used to purify the solid product based on differences in solubility.[17][18] this compound is sparingly soluble in cold water but much more soluble in hot water, making water an excellent solvent for recrystallization.[9][19]

  • Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of hot distilled water to dissolve it completely.[20]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb the colored impurities.[14]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.[20]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce the crystallization of pure this compound.[14]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.[19]

  • Drying: Dry the purified this compound crystals thoroughly. This can be done by air drying or in a desiccator. It is crucial to ensure the product is completely dry before weighing to obtain an accurate experimental yield.[14]

Experimental_Workflow

Bridging the Gap: Experimental Yield and Percent Yield

The experimental yield is the measured amount of the purified and dried this compound.[4] The percent yield is then calculated using the following formula:

Percent Yield = (Experimental Yield / Theoretical Yield) × 100% [5][21]

Factors Influencing Experimental Yield

In practice, the experimental yield is almost always less than the theoretical yield.[21] Several factors can contribute to this discrepancy:

  • Incomplete Reactions: The reaction may not go to completion, leaving some reactants unreacted.[22]

  • Side Reactions: The reactants may participate in alternative reactions, forming byproducts and reducing the amount of the desired product.[1][22]

  • Losses During Handling and Purification: Product can be lost during transfers between glassware, filtration, and other purification steps.[22] Some product will also remain dissolved in the mother liquor after recrystallization.[23]

  • Impurities in Reactants: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.[1]

  • Human and Measurement Errors: Inaccurate measurements of reactants or product can lead to an incorrect calculation of the percent yield.[24] For instance, if the final product is not completely dry, the presence of residual solvent will lead to an artificially high experimental yield and a percent yield that could even exceed 100%.[25]

Data Presentation and Analysis
ParameterValue
Theoretical Yield (calculated)7.26 g
Experimental Yield (measured)6.50 g
Percent Yield 89.5%

A percent yield of 89.5% indicates a relatively efficient reaction and purification process. Analyzing the potential sources of loss can provide insights for further optimization.

Conclusion: A Framework for Excellence in Synthesis

The synthesis of this compound provides a powerful model for understanding the critical interplay between theoretical calculations and experimental results. A thorough grasp of the reaction mechanism, meticulous execution of the experimental protocol, and a keen awareness of the factors that can diminish yield are essential for any synthetic chemist. By treating each synthesis as a self-validating system, where experimental choices are justified by chemical principles, researchers can consistently achieve high yields and purity. This guide has provided the foundational knowledge and practical insights to empower scientists in their pursuit of synthetic excellence, not just in the preparation of this compound, but in all their chemical endeavors.

References

Methodological & Application

Synthesis of Acetanilide: A Comprehensive Laboratory Protocol for Undergraduate Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of acetanilide, a classic and instructive experiment in undergraduate organic chemistry. The synthesis is achieved through the acetylation of aniline using acetic anhydride. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for each procedural choice, and the critical importance of safety and purification. The protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous characterization techniques. This document is intended for researchers, students, and professionals in the chemical and pharmaceutical sciences, offering a robust framework for understanding and executing N-acetylation reactions.

Introduction: The Significance of this compound Synthesis

This compound (N-phenylacetamide) is an aromatic amide of significant historical and pedagogical importance. Originally introduced in 1886 as an antipyretic (fever-reducing) agent under the trade name Antifebrin, it was one of the earliest synthetic analgesics.[1] While its therapeutic use has been largely discontinued due to toxicity concerns, its synthesis remains a cornerstone of the organic chemistry curriculum.[2]

The preparation of this compound from aniline is an exemplary case of nucleophilic acyl substitution , a fundamental reaction in organic chemistry.[3] Furthermore, this experiment introduces students to essential laboratory techniques, including handling of hazardous reagents, purification by recrystallization, and product characterization by melting point determination and spectroscopy.[4][5] The reaction also demonstrates a key strategy in synthetic chemistry: the use of a protecting group. The acetylation of the amino group in aniline moderates its high reactivity, transforming the strongly activating -NH₂ group into the less activating -NHCOCH₃ group, which allows for more controlled subsequent reactions on the aromatic ring.[6]

Reaction Principle and Mechanism

The synthesis of this compound is achieved by the acetylation of aniline with acetic anhydride.

Overall Reaction: C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid)[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of acetic acid as a leaving group, to yield the stable amide product, this compound.[3]

Safety First: A Self-Validating System of Precautions

A thorough understanding and implementation of safety protocols are paramount for a successful and safe experiment. The chemicals used in this synthesis present several hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

Reagent Hazards Safety Precautions
**Aniline (C₆H₅NH₂) **Toxic, readily absorbed through the skin, suspected carcinogen.[4]Handle exclusively in a fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[4][7]
Acetic Anhydride ((CH₃CO)₂O) Corrosive, causes severe burns, lachrymatory (tear-inducing).[4]Handle in a fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid inhalation of vapors.[7]
Hydrochloric Acid (HCl) Corrosive, causes severe burns.[4]Handle with care, wearing appropriate PPE.[4]
This compound (C₈H₉NO) Harmful if swallowed.[8][9]Avoid dust formation and inhalation.[8][10] Wash hands thoroughly after handling.[8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

Experimental Protocol: Synthesis and Purification

This protocol is designed to yield a high-purity crystalline product. The causality behind each step is explained to foster a deeper understanding of the process.

Part A: Synthesis of Crude this compound
  • Preparation of Anilinium Chloride Solution: In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline (measured from a buret) to 15 mL of water.[11]

    • Rationale: Aniline itself is not very soluble in water. To facilitate a homogenous reaction, it is often dissolved first. Some procedures add a small amount of concentrated hydrochloric acid at this stage to form the more water-soluble anilinium chloride salt.[1][4]

  • Acetylation Reaction: While swirling the flask containing the aniline mixture, carefully and slowly add 2.5 mL of acetic anhydride.[11]

    • Rationale: The reaction is exothermic.[3] Slow addition with swirling helps to control the reaction rate and dissipate the heat generated.

  • Precipitation of Crude Product: After the addition of acetic anhydride is complete, a solid mass of crude this compound will form.[11] To ensure complete precipitation, the mixture can be cooled in an ice bath.[1]

    • Rationale: this compound is sparingly soluble in cold water.[12] Pouring the reaction mixture into cold water or cooling it causes the product to precipitate out of the solution, separating it from soluble byproducts and unreacted starting materials.

Part B: Purification by Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. The ideal recrystallization solvent will dissolve the compound readily when hot but poorly when cold. For this compound, water is an excellent solvent for this purpose.[12]

  • Dissolving the Crude Product: Transfer the crude this compound to a 250 mL beaker. Add approximately 50 mL of water and a boiling chip.[11] Heat the mixture on a hot plate, stirring gently, until it boils and all the this compound dissolves.[13] If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained.

    • Rationale: Using the minimum amount of hot solvent is crucial. Excess solvent will lead to a lower recovery of the purified product, as more of it will remain dissolved in the mother liquor upon cooling.[13][14]

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about the tip of a spatula) and swirl.[11] Reheat the solution to boiling for a few minutes.

    • Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.[11]

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot filtrate in a clean Erlenmeyer flask.

    • Rationale: This step must be done quickly to prevent the this compound from crystallizing prematurely in the funnel.[13]

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for about 20 minutes to maximize crystal formation.[4][12]

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[13]

  • Isolation of Pure Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

    • Rationale: Vacuum filtration is much more efficient and faster for separating the solid crystals from the liquid (mother liquor) than gravity filtration.

  • Washing and Drying: While the crystals are in the Büchner funnel, wash them with a small amount of ice-cold water.[13] Continue to draw air through the crystals for several minutes to help them dry.[4] Transfer the dried crystals to a pre-weighed watch glass and record the final mass.

    • Rationale: Washing with ice-cold water removes any residual mother liquor, which contains soluble impurities, without dissolving a significant amount of the product.[13]

Characterization of this compound

Verifying the identity and purity of the synthesized product is a critical final step.

Melting Point Determination

The melting point is a physical property that can indicate the purity of a crystalline solid. A pure compound typically melts over a narrow range of 1-2°C. Impurities tend to depress and broaden the melting point range.[5][15]

  • Procedure: Determine the melting point of both the crude and the recrystallized this compound.

  • Expected Result: Pure this compound has a literature melting point of 113-115 °C.[2] The recrystallized product should have a melting point in this range, while the crude product will likely melt at a lower temperature and over a broader range.[15]

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the product with that of the starting material, aniline. Key differences to look for include:

    • Appearance of a C=O (carbonyl) stretch in the this compound spectrum around 1660 cm⁻¹.[16]

    • Disappearance of the characteristic N-H stretches of a primary amine (two peaks) in aniline and the appearance of a single N-H stretch for the secondary amide in this compound around 3290 cm⁻¹.[16]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals for each type of proton.[17]

    • A singlet around 2.1 ppm corresponding to the methyl (CH₃) protons.

    • Multiplets between 7.0 and 7.5 ppm for the aromatic protons on the benzene ring.

    • A broad singlet for the amide (N-H) proton, typically downfield (e.g., ~8.75 ppm).[17]

Data Analysis and Expected Results

Reagent Data Table
Compound Molar Mass ( g/mol ) Density (g/mL) Amount Used Moles
Aniline93.131.022.0 mL~0.022
Acetic Anhydride102.091.082.5 mL~0.026
This compound135.17-(To be measured)(To be calculated)

Note: The limiting reagent in this procedure is aniline.

Calculating Theoretical and Percent Yield
  • Theoretical Yield: Based on the moles of the limiting reagent (aniline), calculate the maximum mass of this compound that can be produced (assuming a 1:1 molar ratio).

    • Theoretical Yield (g) = (Moles of Aniline) × (Molar Mass of this compound)

  • Percent Yield:

    • Percent Yield (%) = (Actual Mass of Pure this compound / Theoretical Yield) × 100

A typical yield for this experiment at the undergraduate level is between 60% and 80%.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

SynthesisWorkflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification A Mix Aniline and Water B Add Acetic Anhydride A->B C Precipitate Crude Product (Cooling) B->C D Dissolve Crude Product in Hot Water C->D Transfer Crude Product E Hot Filtration (if needed) D->E F Slow Cooling & Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Water & Dry G->H

Caption: Workflow for the synthesis and purification of this compound.

RecrystallizationLogic Start Impure this compound (Solid Mixture) Hot Hot Saturated Solution (this compound & Impurities Dissolved) Start->Hot Add minimum hot solvent Cold Cold Suspension Hot->Cold Cool slowly Pure Pure this compound Crystals (Solid) Cold->Pure Filter MotherLiquor Mother Liquor (Impurities in Solution) Cold->MotherLiquor Filter

Caption: The logical principle of purification by recrystallization.

References

Application Notes & Protocols: The Use of Acetanilide as a Protecting Group for Amines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, the reactivity of functional groups must be meticulously managed to achieve the desired molecular architecture. Amines, with their inherent nucleophilicity and basicity, are particularly reactive and susceptible to a wide range of reagents, including oxidants, alkylating agents, and carbonyl compounds.[1][2] This high reactivity can lead to undesired side reactions, necessitating a strategy to temporarily mask or "protect" the amino group.[2][3]

The introduction of a protecting group is a reversible chemical modification that renders a functional group inert to specific reaction conditions.[3][4] After the desired transformations are completed elsewhere in the molecule, the protecting group is removed to regenerate the original functionality.[4] Among the various strategies for amine protection, acylation to form an amide is a classic and robust method.[2][5] This guide provides an in-depth exploration of the acetyl group, employed in the form of acetanilide, as a protecting group for primary and secondary amines, with a focus on its mechanism, applications, and detailed experimental protocols.

The Acetyl Group: A Workhorse for Amine Protection

Acetylation, the process of introducing an acetyl group (-COCH₃), converts a highly nucleophilic amine into a significantly less reactive amide.[6][7] This transformation is foundational in organic synthesis for several key reasons:

  • Reactivity Attenuation: The lone pair of electrons on the nitrogen atom in an amide is delocalized by resonance with the adjacent carbonyl group.[2][7] This delocalization makes the nitrogen far less nucleophilic and basic compared to the parent amine, preventing it from participating in unwanted reactions.[2][7]

  • Control in Electrophilic Aromatic Substitution: In aromatic amines like aniline, the -NH₂ group is a powerful activating group and an ortho-, para-director. Its high reactivity often leads to multiple substitutions. Converting the amine to an acetamido group (-NHCOCH₃) moderates this activating effect, allowing for more controlled and selective mono-substitution on the aromatic ring.[6][8]

  • Product Characteristics: Acetanilides are often stable, crystalline solids, which facilitates their purification by recrystallization.[9] Their well-defined melting points also serve as a useful tool for characterization and identification.[9][10]

Mechanism of Protection: Acetylation

The protection of an amine as an this compound is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.[10][11] Acetic anhydride is a commonly used reagent for this purpose due to its suitable reactivity and the fact that the byproduct, acetic acid, is easily removed.[6][12][13]

The reaction typically proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride.[10]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[10]

  • Leaving Group Departure: The intermediate collapses, eliminating a stable acetate ion as a leaving group and forming a protonated amide.

  • Deprotonation: A base, such as another molecule of the amine or an added base like sodium acetate, removes the proton from the nitrogen, yielding the neutral this compound product.[11]

Acetylation Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AceticAnhydride (CH₃CO)₂O AceticAnhydride->Intermediate This compound R-NHCOCH₃ Intermediate->this compound Elimination of Acetate AceticAcid CH₃COOH Intermediate->AceticAcid

Caption: Mechanism of Amine Acetylation.

Mechanism of Deprotection: Hydrolysis

The regeneration of the free amine from the this compound is typically achieved by hydrolysis of the amide bond. This can be carried out under either acidic or basic conditions, which often require heating (reflux) to proceed at a reasonable rate.[13][14]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by a strong acid (e.g., H₂SO₄ or HCl), making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, yielding the amine (as its ammonium salt) and acetic acid.[15][16]

  • Base-Catalyzed Hydrolysis: A hydroxide ion (from NaOH or KOH) directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion, which is a poor leaving group but is subsequently protonated by the solvent (water) to form the free amine.

Deprotection Mechanism This compound R-NHCOCH₃ Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack Reagent H₃O⁺ or OH⁻ Reagent->Intermediate Amine R-NH₂ Intermediate->Amine C-N Bond Cleavage AceticAcid CH₃COOH or CH₃COO⁻ Intermediate->AceticAcid

Caption: General Mechanism of this compound Hydrolysis.

Advantages and Limitations of the Acetyl Protecting Group
FeatureAdvantagesLimitations
Stability Highly stable to a wide range of reaction conditions, including mild acids, bases, and many oxidizing/reducing agents.The stability necessitates harsh conditions (strong acid or base, high temperatures) for removal.[14]
Cost & Availability Acetylating agents like acetic anhydride are inexpensive and readily available.Not applicable.
Introduction The protection reaction is generally high-yielding and straightforward.[6]The reaction can be exothermic and may require cooling.[10]
Purification This compound products are often crystalline solids, simplifying purification by recrystallization.[9]Not applicable.
Compatibility The protecting group is compatible with many synthetic transformations.The harsh deprotection conditions may not be compatible with other sensitive functional groups in the molecule.[14]

Applications in Drug Development and Fine Chemical Synthesis

The use of this compound as a protecting group is a cornerstone of many synthetic routes. Historically, this compound itself was used as an analgesic, but its toxicity led to its replacement by derivatives like paracetamol.[9][17][18] Its true value now lies in its role as a key intermediate.

  • Synthesis of Sulfa Drugs: this compound is a crucial starting material for producing 4-acetamidobenzenesulfonyl chloride, a key intermediate in the synthesis of sulfonamide antibacterial drugs.[12][17][19]

  • Dye Synthesis: It serves as a precursor in the manufacturing of various dyes and dye intermediates.[17][19]

  • Controlled Halogenation: As previously mentioned, protecting aniline as this compound allows for the controlled mono-bromination at the para-position, preventing the formation of the 2,4,6-tribromoaniline that results from the direct bromination of the highly activated aniline.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of aniline as this compound and its subsequent deprotection.

Experimental Workflow Start Start: Aniline Protection Protocol 1: Protection (Acetylation with Acetic Anhydride) Start->Protection Intermediate This compound (Protected Amine) Protection->Intermediate Purification1 Purification & Characterization (Recrystallization, TLC, MP, IR) Intermediate->Purification1 Deprotection Protocol 2: Deprotection (Acid-Catalyzed Hydrolysis) Purification1->Deprotection End End Product: Aniline Deprotection->End Purification2 Purification & Characterization (Extraction, TLC, IR) End->Purification2

Caption: Overall Experimental Workflow.

Protocol 1: Protection of Aniline via Acetylation

This protocol details the synthesis of this compound from aniline using acetic anhydride and sodium acetate.[9]

Materials & Reagents:

  • Aniline (C₆H₅NH₂)

  • Acetic anhydride ((CH₃CO)₂O)

  • Sodium acetate (CH₃COONa)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • TLC plates and chamber

  • IR spectrometer

Safety Precautions:

  • Aniline is toxic and can be absorbed through the skin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

  • Acetic anhydride is corrosive and lachrymatory. Handle in a fume hood.[20]

  • Concentrated HCl is highly corrosive. Handle with care.[20]

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of aniline in 28 mL of water. Add 0.9 mL of concentrated HCl and stir until the aniline has fully dissolved, forming anilinium chloride.[9]

  • In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of water.[9]

  • To the anilinium chloride solution, add 1.2 mL of acetic anhydride. Swirl the flask to ensure mixing.[9]

  • Immediately add the sodium acetate solution to the flask. The sodium acetate acts as a buffer to deprotonate the anilinium ion, regenerating the free aniline which then reacts with the acetic anhydride.[11]

  • A white precipitate of this compound should form rapidly.[9] Cool the mixture in an ice bath for 20-30 minutes to maximize crystal formation.[9][10]

  • Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.[20]

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture.[9][21]

  • Dry the purified crystals, weigh them to determine the yield, and measure the melting point (literature value: 114-116 °C).[10][13]

Characterization:

  • TLC Analysis: Co-spot the starting material (aniline) and the product (this compound) on a TLC plate to confirm the consumption of the reactant and the formation of a new, less polar product.[9]

  • IR Spectroscopy: Acquire an IR spectrum of the product. Confirm the disappearance of the characteristic primary amine N-H stretches (two sharp peaks ~3300-3400 cm⁻¹) of aniline and the appearance of the amide N-H stretch (one peak ~3300 cm⁻¹) and the strong amide C=O stretch (~1660 cm⁻¹).[22][23]

Protocol 2: Deprotection of this compound via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate aniline.[15]

Materials & Reagents:

  • This compound (C₆H₅NHCOCH₃)

  • 30% Sulfuric acid (H₂SO₄) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or isomantle

  • Separating funnel

  • Beakers

  • pH paper

Safety Precautions:

  • Handle strong acids (H₂SO₄) and bases (NaOH) with extreme care, wearing appropriate PPE.

  • Perform the reaction in a well-ventilated fume hood.

Procedure:

  • Place 1.0 g of this compound and 7 mL of 30% H₂SO₄ into a round-bottom flask.[15]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 30-40 minutes.[15]

  • After the reflux period, allow the solution to cool to room temperature.[15]

  • Carefully pour the cooled solution into a beaker containing crushed ice.

  • Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise with constant stirring. Check the pH with pH paper until the solution is basic. This step converts the anilinium sulfate salt into free aniline.[15]

  • Transfer the mixture to a separating funnel. Aniline, being an oil and less dense than the aqueous layer, may separate. If necessary, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer containing the aniline.

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and carefully remove the solvent under reduced pressure to obtain aniline.

Characterization:

  • IR Spectroscopy: Acquire an IR spectrum of the final product. Confirm the disappearance of the amide C=O stretch (~1660 cm⁻¹) and the reappearance of the primary amine N-H stretches (two sharp peaks ~3300-3400 cm⁻¹), confirming the regeneration of aniline.[20]

Conclusion

The acetylation of amines to form acetanilides is a time-tested and highly effective method for protecting this crucial functional group in organic synthesis. Its reliability, low cost, and the crystalline nature of the protected product ensure its continued relevance in both academic research and industrial applications, from fine chemical manufacturing to the development of life-saving pharmaceuticals.[6][19] While the harsh deprotection conditions can be a limitation, a thorough understanding of the underlying mechanisms and careful planning of the synthetic route allows chemists to strategically leverage the acetyl group to build complex molecules with precision and efficiency.

References

Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial screening of novel acetanilide derivatives. This document is designed to offer not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the methodologies.

Introduction: The Enduring Potential of the this compound Scaffold

This compound, a simple N-phenylacetamide, was one of the earliest synthetic analgesics and antipyretics, though its clinical use has been largely superseded due to toxicity concerns.[1][2][3][4] However, the this compound scaffold remains a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][5] The continued exploration of novel this compound derivatives is a promising avenue for the discovery of new therapeutic agents, particularly in the face of rising antimicrobial resistance.

This guide will detail a robust and adaptable methodology for the synthesis of a library of this compound derivatives and their subsequent evaluation for antimicrobial efficacy.

Synthesis of this compound Derivatives: A Two-Step Approach

The synthesis of this compound derivatives can be efficiently achieved through a two-step process: first, the synthesis of the parent this compound, followed by its derivatization.

Step 1: Synthesis of this compound from Aniline

The initial step involves the acetylation of aniline using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.[2][4]

Protocol: Synthesis of this compound

  • In a 250 mL conical flask, combine 5 mL of aniline with 10 mL of distilled water.

  • To this mixture, slowly add 1 mL of concentrated hydrochloric acid while stirring. This protonates the aniline, making it more soluble in the aqueous solution.

  • In a separate flask, prepare a solution of 6 grams of anhydrous sodium acetate in 25 mL of distilled water.

  • Carefully add 7.5 mL of acetic anhydride to the aniline hydrochloride solution with continuous stirring.

  • Immediately add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a base to neutralize the newly formed acetic acid, driving the reaction to completion.

  • Stir the mixture vigorously for 15 minutes. The this compound will precipitate out as a white solid.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from hot water to obtain pure this compound crystals.[2]

  • Dry the purified crystals and determine the melting point (literature value: 114-116 °C) and yield.[4]

Step 2: Synthesis of this compound Derivatives via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a versatile method for the acylation of amines and phenols.[6][7][8][9] In this context, we will adapt it to introduce various substituents onto the this compound core. This protocol describes a general procedure that can be modified for different aromatic aldehydes.

Protocol: General Procedure for the Synthesis of this compound Derivatives

  • Dissolve 0.01 mol of the synthesized this compound in a suitable solvent (e.g., 20 mL of acetone or tetrahydrofuran) in a round-bottom flask.

  • Add 0.012 mol of an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.

  • Cool the mixture in an ice bath and add 10 mL of 10% aqueous sodium hydroxide solution dropwise with constant stirring. The basic condition facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity.[8][9]

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • The solid derivative will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure derivative.

  • Dry the product and characterize it using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) and determine its melting point.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: Derivative Synthesis cluster_analysis Characterization Aniline Aniline Acetylation Acetylation Aniline->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation This compound This compound Schotten_Baumann Schotten-Baumann Reaction This compound->Schotten_Baumann Acetylation->this compound Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Schotten_Baumann Derivative This compound Derivative Characterization Spectroscopic Analysis (FTIR, NMR, MP) Derivative->Characterization Schotten_Baumann->Derivative

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Antimicrobial Screening Protocols

Once the this compound derivatives are synthesized and characterized, their antimicrobial activity can be evaluated using standard microbiological techniques. The following protocols describe the agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[10][11]

Protocol: Agar Well Diffusion Assay

  • Prepare sterile Mueller-Hinton Agar (MHA) plates.

  • Inoculate the surface of the MHA plates with a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare stock solutions of the synthesized this compound derivatives and a standard antibiotic (e.g., streptomycin) in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard antibiotic into separate wells. Use the solvent alone as a negative control.

  • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[5][12]

Table 1: Example Data Presentation for Agar Well Diffusion Assay

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound10087
Derivative 11001512
Derivative 21001816
Streptomycin (Standard)102522
DMSO (Control)-00
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a common technique for determining MIC.

Protocol: Broth Microdilution for MIC Determination

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action of this compound derivatives can vary depending on their specific substitutions. However, a plausible mechanism involves the disruption of essential cellular processes in microorganisms. The presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H proton of the amide group, potentially facilitating interactions with microbial enzymes or other cellular targets.[14]

Diagram: Proposed Mechanism of Action

Mechanism_of_Action Acetanilide_Derivative This compound Derivative Bacterial_Cell Bacterial Cell Acetanilide_Derivative->Bacterial_Cell Penetration Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Target Interaction Cell_Wall_Disruption Cell Wall Synthesis Disruption Bacterial_Cell->Cell_Wall_Disruption Target Interaction DNA_Replication_Inhibition DNA Replication Inhibition Bacterial_Cell->DNA_Replication_Inhibition Target Interaction Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Cell_Wall_Disruption->Cell_Death DNA_Replication_Inhibition->Cell_Death

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. By systematically modifying the substituents on the this compound scaffold and evaluating their biological activity, researchers can identify lead compounds with potent antimicrobial properties. Future work should focus on elucidating the precise mechanism of action of the most active compounds and optimizing their structure to enhance efficacy and reduce potential toxicity.

References

Application Notes and Protocols: The Pivotal Role of Acetanilide in the Synthesis of Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetanilide (N-phenylacetamide), a simple amide derivative of aniline, stands as a cornerstone in the edifice of synthetic organic chemistry, particularly within the vibrant realm of dye manufacturing.[1][2] Its enduring utility is not merely a matter of historical significance but is rooted in its chemical properties that allow for controlled and regioselective functionalization of the aromatic ring.[1][3] This guide provides an in-depth exploration of this compound's application in synthesizing key dye intermediates, focusing on the underlying chemical principles, field-proven experimental protocols, and the causality behind methodological choices. We will dissect the synthesis of critical intermediates like p-nitroaniline and p-aminothis compound, which serve as precursors to a vast array of azo and disperse dyes.[4][5] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek a comprehensive understanding of this versatile synthetic building block.

Introduction: Why this compound? The Strategic Imperative of Amide Protection

While aniline is the fundamental building block for many dyes, its direct use in electrophilic aromatic substitution reactions, such as nitration, is fraught with challenges. The primary amino group (-NH₂) is highly activating and susceptible to oxidation by strong acids like nitric acid, leading to a mixture of undesired products and even ring degradation.[6] Furthermore, under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group, thwarting the desired substitution pattern.

This is where the strategic acetylation of aniline to this compound becomes paramount. The conversion of the highly reactive amino group to an acetamido group (-NHCOCH₃) serves two critical functions:

  • Moderation of Reactivity: The acetyl group's electron-withdrawing nature tempers the activating effect of the nitrogen lone pair through resonance, preventing over-reaction and oxidation.[7]

  • Regioselective Control: The bulky acetamido group sterically hinders the ortho positions, thereby favoring electrophilic substitution at the para position.[7][8] This leads to the predominant formation of the para-substituted isomer, which is often the desired intermediate for dye synthesis.[9]

This protective acetylation strategy is a classic and indispensable tactic in organic synthesis, allowing for the clean and high-yield production of essential dye intermediates.

The Synthesis of p-Nitroaniline: A Gateway to Azo Dyes

p-Nitroaniline is a quintessential dye intermediate, forming the diazo component in the synthesis of numerous azo dyes, including Para Red.[10] Its synthesis from this compound is a robust two-step process involving nitration followed by hydrolysis.

Step 1: Electrophilic Nitration of this compound to p-Nitrothis compound

The introduction of a nitro group onto the this compound ring is a classic example of electrophilic aromatic substitution.[11] A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[8][12]

Mechanism Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the potent nitronium ion. The electron-rich aromatic ring of this compound then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).[8] Subsequent loss of a proton restores aromaticity and yields the nitrated product. Due to the directing effect of the acetamido group, the para-isomer, p-nitrothis compound, is the major product, with o-nitrothis compound formed as a minor byproduct.[6] The two isomers can be effectively separated due to their differential solubility in ethanol.[9]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

  • Ethanol

  • Ice

Procedure:

  • In a suitable flask, dissolve this compound (e.g., 3.0 g) in glacial acetic acid (e.g., 4.0 mL). Gentle warming may be required to achieve complete dissolution.[6][13]

  • Cool the flask in an ice-salt bath to approximately 0-5 °C.[4]

  • Slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL) to the cooled solution while maintaining the low temperature. The addition is exothermic.[4][14]

  • In a separate container, prepare the nitrating mixture by cautiously adding fuming nitric acid (e.g., 0.6 mL) to cold, concentrated sulfuric acid (e.g., 1.25 mL), keeping the mixture chilled.[9][14]

  • Add the chilled nitrating mixture dropwise to the this compound solution over a period of 15-20 minutes. It is critical to maintain the reaction temperature below 20 °C to prevent dinitration and side reactions.[9][14]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[4][14]

  • Pour the reaction mixture onto crushed ice (e.g., 15-25 g) in a beaker. A crude yellow solid of p-nitrothis compound will precipitate.[4][14]

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[4]

  • Recrystallize the crude solid from a minimum amount of hot ethanol to obtain pure, cream-colored crystals of p-nitrothis compound. The ortho-isomer, being more soluble, will remain in the filtrate.[9]

  • Dry the purified crystals and record the yield.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound135.17113-115White, flaky solid
p-Nitrothis compound180.16215-217Cream-colored crystalline solid
p-Nitroaniline138.13147-148Yellow crystalline solid

Note: Physical properties are approximate and can vary slightly.[13]

Step 2: Hydrolysis of p-Nitrothis compound to p-Nitroaniline

The final step is the removal of the acetyl protecting group to unveil the primary amino group, yielding p-nitroaniline. This is achieved through acid-catalyzed hydrolysis.[9]

Mechanism Insight: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of the protonated p-nitroaniline, which is then neutralized to give the final product.[15]

Materials:

  • p-Nitrothis compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M or 10%)

  • Distilled Water

  • Ice

Procedure:

  • In a round-bottom flask, prepare a dilute sulfuric acid solution by adding concentrated sulfuric acid (e.g., 4.0 mL) to water (e.g., 3.0 mL).[4]

  • Add the purified p-nitrothis compound (e.g., 0.7 g) to the acid solution.

  • Heat the mixture gently under reflux for 20-30 minutes, or until the solution becomes clear.[15][16]

  • Allow the hot mixture to cool slightly before pouring it into a beaker containing cold water or crushed ice (e.g., 20 mL).[4]

  • Neutralize the acidic solution by slowly adding a sodium hydroxide solution. The pH should be adjusted until it is alkaline, at which point a yellow precipitate of p-nitroaniline will form.[4][16]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.[4]

This compound Derivatives in Azo Dye Synthesis

The intermediates derived from this compound are foundational to the synthesis of azo dyes, the largest and most versatile class of synthetic colorants.[17] The general principle involves two key stages: diazotization and azo coupling.[18]

  • Diazotization: A primary aromatic amine (like p-nitroaniline or p-aminothis compound) is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a highly reactive diazonium salt.[17] This reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[17]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines).[17][18] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[17]

p-Aminothis compound (N-Acetyl-p-phenylenediamine) , another crucial intermediate, is also synthesized from this compound. It serves as a cornerstone in the production of various disperse and acid dyes, including Disperse Yellow G and Acid-Resistant Fuchsia 6B.[5]

Visualizing the Synthetic Pathways

The logical flow of these syntheses can be effectively visualized to enhance understanding.

Acetanilide_to_Dye_Intermediates This compound This compound pNitrothis compound p-Nitrothis compound This compound->pNitrothis compound Nitration (HNO₃, H₂SO₄) pNitroaniline p-Nitroaniline (Intermediate) pNitrothis compound->pNitroaniline Hydrolysis (H₂SO₄, H₂O) AzoDyes Azo Dyes (e.g., Para Red) pNitroaniline->AzoDyes Diazotization & Coupling Experimental_Workflow start Start: This compound Solution nitration Nitration (Add Nitrating Mixture < 20°C) start->nitration precipitation Precipitation (Pour onto Ice) nitration->precipitation filtration1 Vacuum Filtration & Washing (Crude p-Nitrothis compound) precipitation->filtration1 recrystallization Recrystallization (Hot Ethanol) filtration1->recrystallization hydrolysis Acid Hydrolysis (Reflux with H₂SO₄) recrystallization->hydrolysis neutralization Neutralization & Precipitation (Add NaOH) hydrolysis->neutralization filtration2 Final Filtration & Drying (Pure p-Nitroaniline) neutralization->filtration2 end End Product: p-Nitroaniline filtration2->end

References

Application Note & Protocol: Acetanilide as a Stabilizer for Hydrogen Peroxide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrogen peroxide (H₂O₂) is a powerful yet inherently unstable oxidizing agent utilized across a vast spectrum of scientific and industrial applications, from pharmaceutical preparations and antiseptic uses to bleaching and chemical synthesis.[1] Its utility is often hampered by its propensity to decompose into water and oxygen. This decomposition is accelerated by various factors, including exposure to light, elevated temperatures, high pH, and the presence of transition metal ions which act as catalysts.[2][3]

To counteract this instability and extend the shelf-life and reliability of H₂O₂ solutions, various chemical stabilizers are employed. Acetanilide is one of the most common and historically significant organic stabilizers used for this purpose.[4][5][6] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for stabilizing hydrogen peroxide solutions. We will delve into the mechanistic rationale, key experimental parameters, and provide robust, self-validating protocols for preparation and stability assessment.

The Role and Mechanism of this compound in H₂O₂ Stabilization

The stabilizing action of this compound is multifaceted and often involves a synergistic relationship with other stabilizing agents. It is crucial to understand that this compound primarily addresses specific decomposition pathways and is not a universal solution for all causes of instability.

Primary Mechanism: Inhibition of Photolytic Decomposition

The principal role attributed to this compound is the inhibition of light-induced (photolytic) decomposition of hydrogen peroxide.[2][7] While the precise chemical mechanism is not definitively established, a prevailing hypothesis suggests that this compound acts as a light-blocker. In the presence of H₂O₂ and sunlight, this compound is believed to undergo hydroxylation, forming derivatives that absorb UV radiation and dissipate the energy, thereby protecting the peroxide from photolytic cleavage.[2]

Synergistic Action with Chelating Agents

Transition metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for H₂O₂ decomposition via Fenton-like reactions. This compound alone is not effective at inhibiting this pathway.[2][7] Therefore, it is almost always used in conjunction with chelating or sequestering agents that bind these metal ions, rendering them catalytically inert. Aromatic polysulfonic acids or organophosphonates are common partners in commercial formulations.[2][5][7] The combination of this compound and a chelating agent provides comprehensive protection against both light- and metal-induced degradation.

Limitations: pH Sensitivity

A critical limitation of this compound is its instability under alkaline conditions. At higher pH, this compound can decompose, and its decomposition products may, in turn, catalytically accelerate the decomposition of hydrogen peroxide.[3] This underscores the importance of maintaining an acidic environment for H₂O₂ solutions stabilized with this compound.

Critical Parameters for Effective Stabilization

Successful stabilization hinges on the precise control of several key parameters. The interplay between these factors determines the long-term stability of the final solution.

pH of the Aqueous Solution

The pH is arguably the most critical factor. Hydrogen peroxide exhibits maximum stability in a weakly acidic medium.

  • Optimal Range: The pH of the solution should be maintained between 2.5 and 4.0 .[2][7]

  • Causality: In alkaline solutions (pH > 5), H₂O₂ becomes increasingly unstable and decomposes rapidly.[8] Furthermore, an acidic pH is required to prevent the degradation of this compound itself.[3] Mineral acids or specific buffers like phosphoric acid are often used to adjust and maintain the target pH.[2]

Concentration of this compound

The concentration of this compound must be optimized to provide adequate protection without introducing unnecessary organic load. The following table summarizes recommended concentration ranges derived from established formulations.

ParameterRecommended RangeSource
Molar Concentration0.74 - 2.22 mMol/L[2][7]
Preferred Molar Range1.11 - 1.85 mMol/L[2][7]
Mass Concentration (in 3% H₂O₂)~200 ppm (0.2 g/L)[9]
Purity of Water and Reagents

The presence of trace metal impurities can dramatically accelerate decomposition.

  • Water Quality: Use of distilled, deionized water is strongly recommended to minimize the concentration of metal ions and other impurities.[2][7]

  • Reagent Grade: All reagents, including the hydrogen peroxide concentrate and any acids used for pH adjustment, should be of high purity (e.g., analytical grade).

Protocol 1: Preparation of a Stabilized Hydrogen Peroxide Solution (3% w/v)

This protocol details the preparation of a 1-liter batch of 3% (w/v) H₂O₂ solution stabilized with this compound and a chelating agent, o-benzene disulfonic acid dipotassium salt, as described in exemplary patent literature.[2][7]

Workflow for Preparation

G cluster_prep Preparation Steps start Start: Gather Reagents (Deionized H₂O, 30% H₂O₂, this compound, o-Benzene Disulfonic Acid Salt) add_water 1. Add ~800 mL Deionized Water to Beaker start->add_water add_chelate 2. Dissolve 0.35 g o-Benzene Disulfonic Acid Salt add_water->add_chelate add_this compound 3. Dissolve 0.20 g This compound add_chelate->add_this compound add_h2o2 4. Slowly Add 100 mL of 30% H₂O₂ Concentrate add_this compound->add_h2o2 qs_volume 5. Transfer to 1L Volumetric Flask and QS to Mark with Deionized H₂O add_h2o2->qs_volume mix 6. Mix Thoroughly by Inversion qs_volume->mix check_ph 7. Measure pH Adjust to 2.5-4.0 if Necessary mix->check_ph store End: Store in a Cool, Dark, Vented Polyethylene Bottle check_ph->store G cluster_assess Stability Assessment Workflow start Start: Prepare Stabilized H₂O₂ Sample titrate_initial 1. Titrate Initial Sample (T₀) to Determine C_initial start->titrate_initial heat_sample 2. Place Sealed Sample in Oven at 96°C for 16h start->heat_sample calculate 5. Calculate % Decomposition titrate_initial->calculate cool_sample 3. Cool Sample to Room Temperature heat_sample->cool_sample titrate_final 4. Titrate Heated Sample (T_final) to Determine C_final cool_sample->titrate_final titrate_final->calculate

References

Application Note & Protocol: Synthesis of para-Nitroacetanilide from Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of para-nitroacetanilide via the electrophilic aromatic substitution of this compound. It delineates the underlying chemical principles, provides a detailed, field-tested laboratory protocol, and outlines methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this classic nitration reaction.

Introduction: Significance and Context

The nitration of this compound to form p-nitrothis compound is a cornerstone reaction in organic synthesis, exemplifying a controlled electrophilic aromatic substitution. This compound, the acetylated form of aniline, is used as the starting material to moderate the reactivity of the amino group. Direct nitration of aniline is impractical as the powerful oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) would destroy the molecule.[1] The acetyl group acts as a protecting group, diminishing the activating strength of the amine and sterically hindering the ortho positions, thus favoring the formation of the para isomer.[1][2] p-Nitrothis compound is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[3][4]

The Chemistry: An Electrophilic Aromatic Substitution Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway. The reaction can be dissected into two primary stages: the generation of the electrophile and the subsequent attack by the aromatic ring.

Stage 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), a potent electrophile.[5][6]

Stage 2: Electrophilic Attack and Isomer Formation The electron-rich benzene ring of this compound acts as a nucleophile, attacking the nitronium ion.[6] The acetamido group (-NHCOCH₃) is an ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][7] While both ortho and para products are formed, the para isomer is the major product due to reduced steric hindrance from the bulky acetamido group.[2]

Reaction_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) HSO4- HSO₄⁻ NO2+->HSO4- H2O H₂O NO2+->H2O HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ Protonation & Dehydration This compound This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex + NO₂⁺ p_Nitrothis compound p-Nitrothis compound Sigma_Complex->p_Nitrothis compound - H⁺

Caption: Mechanism of p-Nitrothis compound Synthesis.

Experimental Protocol

This protocol has been optimized for safety and yield. It is imperative to adhere to all safety precautions.

Materials and Reagents
Reagent/MaterialQuantityCAS NumberNotes
This compound3.0 g103-84-4Finely powdered. Irritant.[7][8]
Glacial Acetic Acid3.0 mL64-19-7Corrosive. Use in a fume hood.[7]
Concentrated Sulfuric Acid6.0 mL7664-93-9Highly corrosive and an oxidizer.[7][8]
Fuming Nitric Acid1.2 mL7697-37-2Highly corrosive and an oxidizer.[1][7]
Ethanol (95%)~20-30 mL64-17-5Flammable. For recrystallization.[5]
Crushed Ice~200 gN/AFor precipitation of the product.[1]
Distilled WaterAs needed7732-18-5For washing.
Equipment
  • 100 mL Beaker

  • 50 mL Beaker

  • Glass Stirring Rod

  • Dropping Funnel or Pasteur Pipette

  • Ice Bath

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Hot Plate or Water Bath

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve this compound in Glacial Acetic Acid Cool_Add_H2SO4 2. Cool and Add Conc. H₂SO₄ Dissolve->Cool_Add_H2SO4 Add_Nitrating_Mix 4. Add Nitrating Mix Dropwise (Maintain < 10°C) Cool_Add_H2SO4->Add_Nitrating_Mix Nitrating_Mix 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) Nitrating_Mix->Add_Nitrating_Mix Stir 5. Stir at Room Temp (30 min) Add_Nitrating_Mix->Stir Precipitate 6. Pour onto Crushed Ice Stir->Precipitate Filter 7. Filter Crude Product Precipitate->Filter Wash 8. Wash with Cold Water Filter->Wash Recrystallize 9. Recrystallize from Ethanol Wash->Recrystallize Dry 10. Dry and Weigh Product Recrystallize->Dry

Caption: Experimental Workflow for Synthesis.

  • Dissolution: In a 100 mL beaker, dissolve 3.0 g of finely powdered this compound in 3.0 mL of glacial acetic acid. Gentle warming on a hot plate may be necessary to achieve complete dissolution.[1]

  • Acidification and Cooling: Cool the solution in an ice bath. Slowly, and with constant stirring, add 6.0 mL of concentrated sulfuric acid. The solution will become warm; ensure it cools back down in the ice bath.[1]

  • Preparation of Nitrating Mixture: In a separate small beaker, carefully add 1.2 mL of fuming nitric acid to 2.0 mL of chilled concentrated sulfuric acid. Cool this mixture in the ice bath.[5][9]

  • Nitration: With the this compound solution still in the ice bath, add the cold nitrating mixture dropwise using a dropping funnel or Pasteur pipette. Stir continuously and monitor the temperature, ensuring it remains below 10°C to prevent dinitration.[5][10] The addition should take approximately 15 minutes.[9]

  • Reaction Completion: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for about 30 minutes to allow the reaction to go to completion.[1][9]

  • Precipitation: Pour the reaction mixture slowly and with stirring into a separate beaker containing about 200 g of crushed ice. A yellow precipitate of crude p-nitrothis compound will form.[1][5]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals on the filter paper thoroughly with several portions of cold water to remove any residual acid.[1][7]

Purification and Characterization

Recrystallization

The primary impurity is the ortho-nitrothis compound isomer, which is more soluble in ethanol than the para isomer.[1][6] This difference in solubility allows for effective purification by recrystallization.

  • Transfer the crude, air-dried product to a 125 mL Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[7][11]

  • Allow the solution to cool slowly to room temperature. Pure, colorless to pale-yellow crystals of p-nitrothis compound will form.[12]

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals completely before weighing to calculate the final yield and determining the melting point.

Characterization
ParameterExpected Result
Appearance Colorless to pale-yellow crystalline solid.[3]
Melting Point 215-217 °C.[3][6] A lower and broader melting range indicates impurities.
¹H NMR (DMSO-d₆) δ ~2.10 (s, 3H, -CH₃), δ ~7.77 & 8.21 (AA'BB', 4H, Ar-H), δ ~10.52 (s, 1H, -NH).[13]
IR Spectroscopy Peaks around 3274 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O stretch), 1500 & 1325 cm⁻¹ (N-O stretches of nitro group).[6][14]

Safety and Handling

This experiment involves the use of highly corrosive and toxic chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

  • Fume Hood: All operations involving concentrated acids and organic solvents must be performed in a well-ventilated fume hood.[7]

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[8] Always add acid slowly to other liquids while cooling and stirring. Never add water to concentrated acid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

References

Use of zinc dust in the synthesis of Acetanilide from aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of Zinc Dust in the Synthesis of Acetanilide from Aniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a precursor for pharmaceuticals and dyes, is synthesized via the acetylation of aniline. A critical challenge in this synthesis is the high susceptibility of aniline to air oxidation, which forms colored impurities that compromise the purity and yield of the final product. This document provides an in-depth guide to the strategic use of zinc dust as a reductive safeguard during the acetylation process. We will explore the underlying chemical principles, present validated experimental protocols, and discuss the broader context of aniline precursor synthesis where metallic reductants are fundamental.

Introduction: The Challenge of Aniline's Reactivity

The N-acetylation of aniline is a fundamental transformation in organic synthesis, typically achieved by reacting aniline with acetic anhydride or acetyl chloride.[1][2] Aniline's aromatic amine group is highly nucleophilic, facilitating the desired reaction. However, this high electron density also renders the molecule extremely sensitive to oxidation.[3][4]

Even trace amounts of oxygen or other oxidizing agents can convert colorless aniline into a variety of colored byproducts, such as azoxybenzene, azobenzene, and polymeric materials, which impart a characteristic dark brown or reddish hue to the reaction mixture.[5] These impurities are often difficult to remove from the final this compound product, necessitating extensive purification steps that can significantly lower the overall process efficiency. Acetylation itself reduces the amine's reactivity, serving as a protective strategy in multi-step syntheses, for instance, before nitration.[6][7] This principle underscores the importance of maintaining the integrity of the amine group before and during the acetylation reaction.

The Role of Zinc Dust: A Reductive Safeguard

The introduction of a small quantity of zinc dust into the reaction mixture is a field-proven method to mitigate the unwanted oxidation of aniline.[1][2][8][9][10]

Mechanism of Action: Zinc is a moderately reactive metal that acts as a reducing agent.[4][11] Its role in this synthesis is two-fold:

  • Preventative Oxidation: Zinc has a higher oxidation potential than aniline. It preferentially reacts with any oxidizing species present in the reaction vessel, effectively "scavenging" them before they can react with the aniline.

  • Reductive Purification: Should any aniline oxidize to form colored impurities (like nitrosobenzene or azoxybenzene), the zinc dust can reduce these species back to the desired aniline or to less colored intermediates, thereby maintaining the quality of the reaction medium.[9][10][12]

This in-situ control of the redox environment is a simple yet elegant solution to ensure a high-purity synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline using Zinc Dust

This protocol details the direct acetylation of aniline with acetic anhydride, incorporating zinc dust to prevent oxidation.

Materials & Reagents:

Reagent/MaterialQuantity/SpecificationPurpose
Aniline10 mL (approx. 10.2 g, 0.11 mol)Starting material
Acetic Anhydride20 mLAcetylating agent
Glacial Acetic Acid20 mLSolvent and catalyst
Zinc Dust~0.5 gReducing agent / Antioxidant
Deionized Water (Ice-cold)400 mLTo precipitate product & hydrolyze excess anhydride
100 mL Round Bottom Flask1Reaction vessel
Reflux Condenser1To prevent loss of volatile reagents
Heating Mantle or Oil Bath1For controlled heating
Beaker (500 mL)1For precipitation
Büchner Funnel & Filter Flask1 setFor vacuum filtration
Filter PaperTo fit Büchner funnelFiltration medium

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a reflux apparatus using the 100 mL round bottom flask and the reflux condenser. Ensure all glassware is clean and dry.

  • Reagent Addition: To the round bottom flask, add 10 mL of aniline, 20 mL of glacial acetic acid, and 20 mL of acetic anhydride.[2]

  • Addition of Zinc Dust: Add approximately 0.5 g of zinc dust to the mixture.[1][2][13] Swirl the flask gently to ensure it is dispersed. The zinc helps to prevent oxidation of aniline during the reaction.[8][9][14]

  • Reflux: Heat the mixture gently under reflux for 15-20 minutes using a heating mantle or oil bath.[2] The reaction is exothermic and will proceed to form N-phenylacetamide (this compound).

  • Precipitation: After the reflux period, carefully pour the hot reaction mixture in a thin stream into a 500 mL beaker containing 400 mL of ice-cold water.[2][14] Stir the mixture vigorously with a glass rod. This step serves two purposes: it precipitates the crude this compound, which is poorly soluble in water, and it hydrolyzes the excess, unreacted acetic anhydride to the water-soluble acetic acid.

  • Isolation: Allow the mixture to stand in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying & Purification: Press the crystals dry on the funnel. For higher purity, the crude this compound can be recrystallized from hot water or a water-ethanol mixture.[13]

Workflow Diagram: this compound Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Acetanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound from aniline and acetic anhydride. Here, we address common issues encountered during the experiment, with a focus on understanding the underlying chemical principles to resolve them effectively.

Overall Experimental Workflow

The synthesis of this compound is a straightforward N-acetylation reaction, followed by purification. The general workflow is outlined below.

Acetanilide_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Aniline C Reaction Mixture (Aniline, Acetic Anhydride, Solvent) A->C B Acetic Anhydride B->C D Crude this compound (Precipitate) C->D Reaction & Precipitation E Dissolve Crude Product in Hot Solvent D->E Workup F Hot Filtration (Remove Insoluble Impurities) E->F G Cooling & Crystallization F->G H Vacuum Filtration (Isolate Crystals) G->H I Drying H->I J Pure this compound Crystals I->J

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format.

Low or No Yield of Crude Product

Q1: I followed the procedure, but got a very low yield, or no precipitate at all. What went wrong?

There are several potential reasons for a low yield of crude this compound. Here's a breakdown of the most common causes and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Poor quality of reagents: Aniline can oxidize over time, turning reddish-brown.[1] Using oxidized aniline will lead to side products and a lower yield. Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, rendering it ineffective as an acetylating agent.[2] Always use fresh, pure reagents.

    • Incorrect stoichiometry: Ensure you are using the correct molar ratios of reactants. While a 1:1 molar ratio of aniline to acetic anhydride is theoretically required, a slight excess of acetic anhydride is often used to ensure the complete consumption of aniline.[3]

    • Insufficient reaction time or temperature: While the reaction is often rapid, ensure you allow enough time for it to complete, as specified in your protocol. Some procedures may require gentle heating to facilitate the reaction.[4]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts with water to form two equivalents of acetic acid.[2][5] If your reaction is performed in an aqueous medium, the acetylation of aniline is in competition with the hydrolysis of acetic anhydride. The acetylation of aniline is generally faster, but if the acetic anhydride is added too slowly or with inefficient mixing, hydrolysis can significantly reduce the amount of acetylating agent available.[3]

  • Formation of Anilinium Hydrochloride: Many procedures begin by dissolving aniline in hydrochloric acid.[6][7] This protonates the highly nucleophilic amino group to form the anilinium ion (C₆H₅NH₃⁺), which is not nucleophilic and will not react with acetic anhydride.[8] A base, typically sodium acetate, is then added to deprotonate the anilinium ion and regenerate the free aniline in situ for the reaction to proceed.[9][10] If sodium acetate is not added, or if an insufficient amount is used, the aniline will remain protonated, and no reaction will occur.

  • Product Loss During Workup: this compound has some solubility in cold water (see Table 2).[11] During the precipitation and filtration steps, some product will inevitably be lost. To minimize this loss:

    • Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[6][7]

    • Wash the collected crystals with a minimal amount of ice-cold water. Using too much washing solvent or water that is not sufficiently cold will dissolve a significant portion of your product.[12]

Issues with Product Purity

Q2: My final product is colored (yellow, brown, or pink). What are these impurities and how can I remove them?

A colored product indicates the presence of impurities, most commonly from the oxidation of aniline.[1]

  • Cause: Aniline is highly susceptible to oxidation, which can occur upon exposure to air and light.[1] This process forms highly colored polymeric impurities. If the starting aniline is already discolored, these impurities will be carried through the synthesis. Oxidation can also occur during the reaction itself.

  • Solution:

    • Use fresh aniline: Start with colorless or very pale yellow aniline. If your aniline is discolored, it can be purified by distillation.

    • Prevent oxidation during the reaction: Some protocols recommend the addition of a small amount of a reducing agent like zinc dust to prevent the oxidation of aniline during the reaction.[4][13]

    • Removal of colored impurities: If your crude product is colored, these impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[4][14] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb some of your product.

Q3: The melting point of my purified this compound is low and/or has a broad range. What does this indicate?

A low and broad melting point range is a classic sign of an impure product.[15] The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt.

  • Possible Impurities:

    • Unreacted Aniline: If the reaction was incomplete, the final product will be contaminated with aniline.

    • Dithis compound (N,N-diacetylaniline): If the reaction conditions are too harsh (e.g., prolonged heating with excess acetic anhydride), a second acetyl group can be added to the nitrogen atom, forming dithis compound.[16]

    • Water or other solvents: If the product is not thoroughly dried, the presence of residual solvent will depress the melting point.

    • Other side products: From oxidation or other side reactions.

  • Solution: The most effective way to improve the purity and obtain a sharp melting point is through careful recrystallization.[17][18] Ensure you are using an appropriate solvent and technique (see Q4 and Q5). After recrystallization, make sure the crystals are completely dry before measuring the melting point.[4]

Problems During Recrystallization

Q4: I'm not sure which solvent to use for recrystallization. What are the options?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[17][19]

  • Water: Water is the most common and "greenest" solvent for recrystallizing this compound.[11][14] this compound is sparingly soluble in cold water but much more soluble in hot water, making it an excellent choice.[11]

  • Ethanol/Water or Ethanol/Hexane Mixtures: Sometimes a mixed solvent system is used.[11] For instance, you can dissolve the crude this compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool. A similar procedure can be used with ethanol and hexane.[11]

Q5: My product oiled out instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Cause: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound (this compound m.p. ≈ 114 °C). It can also occur if the solution cools too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Allow the solution to cool very slowly. You can insulate the flask to encourage slow cooling.

    • If it oils out again, you may need to try a different solvent or a mixed solvent system with a lower boiling point.

Q6: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

If crystals do not form spontaneously, the solution may be supersaturated or not concentrated enough.

  • Solutions:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The small scratches provide a nucleation site for crystal growth.[17]

    • Add a seed crystal: If you have a small crystal of pure this compound, add it to the cooled solution. This will act as a template for other crystals to grow upon.

    • Reduce the volume of the solvent: If the solution is too dilute, you can gently heat it to boil off some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent.

    • Cool further: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., 20 minutes).[7]

Detailed Protocols & Data

Protocol 1: Removal of Colored Impurities
  • Dissolve the crude, colored this compound in the minimum amount of boiling water.

  • Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal.

  • Swirl the flask and gently reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This should be done quickly to prevent the this compound from crystallizing in the funnel.

  • Allow the clear, colorless filtrate to cool slowly to form pure crystals.[4][14]

Data Tables

Table 1: Physical Properties of Reactants and Products

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
AnilineC₆H₅NH₂93.13-61841.022
Acetic Anhydride(CH₃CO)₂O102.09-731401.082
This compoundC₆H₅NHCOCH₃135.17114.33041.219
Acetic AcidCH₃COOH60.0516.51181.049

Table 2: Solubility of this compound

SolventSolubility at 0°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.535.5

Data sourced from multiple chemistry resources.[11]

Reaction Mechanisms

Understanding the reaction mechanism and potential side reactions is crucial for troubleshooting.

Main Reaction: N-Acetylation of Aniline

The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.

N_Acetylation cluster_reactants aniline Aniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->tetrahedral_intermediate product_formation Proton Transfer & Elimination tetrahedral_intermediate->product_formation Collapse of Intermediate This compound This compound product_formation->this compound acetic_acid Acetic Acid product_formation->acetic_acid Byproduct Diacetylation This compound This compound dithis compound N,N-Diacetylaniline (Dithis compound) This compound->dithis compound Further Acetylation (Excess Acetic Anhydride, Heat) acetic_anhydride Acetic Anhydride acetic_anhydride->dithis compound Aniline_Oxidation aniline Aniline colored_impurities Colored Impurities (e.g., p-Benzoquinone, Polymers) aniline->colored_impurities oxidant [O] (e.g., Air) oxidant->colored_impurities

References

How to remove colored impurities during Acetanilide recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound, with a specific focus on the effective removal of colored impurities.

The Principle of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] It leverages the differences in solubility between the desired compound and impurities in a chosen solvent.[2] The ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[3] Crude this compound, which can appear as brown or off-white grains, is dissolved in a minimum amount of hot solvent.[4][5] Upon controlled cooling, the this compound's solubility decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the liquid phase (mother liquor).[1][6] Pure this compound forms shiny, colorless plate-like crystals.[4][7][8]

Core Workflow: Recrystallization & Decolorization of this compound

This protocol outlines the standard procedure for purifying this compound, incorporating the critical step of using activated carbon to remove colored impurities.

Step-by-Step Experimental Protocol
  • Solvent Selection & Dissolution:

    • Place approximately 2.0 g of crude this compound into a 125-mL Erlenmeyer flask.[4]

    • Add about 30-35 mL of water and a couple of boiling chips.[4][9] Water is an excellent solvent for this compound as it is highly soluble in hot water but only slightly soluble in cold water.[1][4]

    • Gently heat the mixture on a hot plate, stirring frequently, until it reaches a boil.[4]

    • Continue adding small portions of hot water dropwise until all the this compound has just dissolved.[4][9] Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield; excess solvent will retain more of your product in the solution upon cooling.[6][10]

  • Decolorization with Activated Carbon:

    • Remove the flask from the heat and allow it to cool slightly for a moment. Critical Safety Point: Never add activated carbon to a boiling or superheated solution, as its high surface area can cause violent boiling and overflow (bumping).[6][9][11][12]

    • Add a small amount of activated carbon (about the tip of a spatula) to the hot solution.[11][12] The solution should turn a faint grey or black.[12]

    • Return the flask to the hot plate and bring it back to a gentle boil for a few minutes to ensure the this compound remains dissolved and to allow the carbon to adsorb the impurities.[6]

  • Hot Gravity Filtration:

    • This step rapidly removes the activated carbon and any other insoluble impurities while the this compound remains in the hot solution.[1][4][13]

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper. A fluted paper increases the surface area and speeds up filtration, which is critical to prevent premature crystallization in the funnel.

    • Pre-heat the funnel and receiving flask by pouring boiling water or the recrystallization solvent through it.[2] This prevents the temperature from dropping, which would cause the this compound to crystallize on the filter paper.[6][11]

    • Quickly pour the hot this compound-charcoal mixture through the fluted filter paper into the pre-heated receiving flask.[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[6] Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, reducing the effectiveness of the purification.[4][6][9]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[4][6]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][4]

    • Wash the crystals in the funnel with a small amount of ice-cold water to rinse away any remaining mother liquor containing impurities.[4]

    • Allow air to be drawn through the crystals for several minutes to help them dry. Transfer the crystals to a watch glass to dry completely.[6]

Visual Workflow

Recrystallization_Workflow A 1. Dissolve Crude This compound in Minimum Hot Water B 2. Add Activated Carbon to Hot Solution (Off Heat) A->B Solution is colored C 3. Perform Hot Gravity Filtration B->C D 4. Cool Filtrate Slowly to Induce Crystallization C->D Clear, colorless filtrate I1 Insoluble Impurities & Carbon Removed C->I1 E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash with Ice-Cold Water & Dry E->F I2 Soluble Impurities in Mother Liquor E->I2 G Pure this compound Crystals F->G

Caption: Workflow for the purification and decolorization of this compound.

Troubleshooting & FAQs

This section addresses common issues encountered when trying to remove colored impurities from this compound.

Q1: Why are my "purified" this compound crystals still yellow or brown?

A1: This is a common issue that typically points to one of three root causes:

  • Insufficient Activated Carbon: Not enough carbon was used to adsorb all the colored impurities. The impurities, often large, polar, or conjugated organic molecules, remained in the solution and were trapped in the crystals upon cooling.[4][6][14]

  • Ineffective Hot Filtration: The filtration was too slow, allowing the this compound to cool and crystallize prematurely on the filter paper along with the carbon and impurities. When trying to recover this solid, the impurities are re-introduced.

  • Rapid Crystallization: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can trap impurities within the rapidly forming crystal lattice, leading to discolored and less pure crystals.[6][9]

Solution: Re-dissolve the colored crystals in the minimum amount of hot water, add a fresh (but small) portion of activated carbon, and repeat the hot filtration and slow cooling steps carefully.

Q2: How much activated carbon should I use? Will adding more always be better?

A2: No, more is not necessarily better. While a sufficient amount is needed, an excess of activated carbon can be detrimental to your yield.[11] Activated carbon is not perfectly selective and will adsorb some of your desired product along with the impurities.[6][12][14]

  • Rule of Thumb: Start with a very small amount, typically what can fit on the tip of a spatula (1-2% by weight of your sample).[11]

  • Self-Validation: After adding the initial portion and swirling, the solution should become significantly less colored, perhaps a faint grey.[12] If the solution remains intensely colored, you can add another very small portion.[12] Avoid adding so much that the solution becomes a thick, black slurry.

Q3: I added activated carbon to my boiling solution and it foamed violently out of my flask. What happened?

A3: You've encountered a phenomenon called "bumping." Activated carbon has an extremely high surface area, which provides a vast number of nucleation sites.[12] When added to a superheated or boiling liquid, these sites can cause instantaneous, vigorous boiling of the solvent.

  • The Mechanism: Superheated liquids are above their boiling point but haven't started to boil due to a lack of nucleation points.[12] The porous carbon provides these points, causing a sudden and violent release of vapor.

  • Correct Procedure: Always remove the flask from the heat source and let the boiling subside for a moment before adding the activated carbon.[9][11][12] This simple step prevents loss of product and is a critical safety measure.

Q4: What is the chemical nature of these colored impurities?

A4: The colored impurities in crude this compound often stem from the oxidation or side reactions of the starting material, aniline. Aniline is prone to air oxidation, which can form highly colored, conjugated molecules like azoxybenzene, azobenzene, and various polymeric tars. These compounds are effectively adsorbed by activated carbon due to their flat, aromatic structures which interact strongly with the graphene-like sheets of the carbon.[12][14]

Mechanism Deep Dive: How Activated Carbon Works

Activated carbon, or charcoal, is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption.[15][16]

  • High Surface Area: The immense surface area of activated carbon provides countless sites for molecules to adhere to.[6][16]

  • Adsorption, Not Absorption: The process is adsorption , where impurity molecules stick to the outer surface of the carbon, rather than absorption , where they would permeate into the bulk of the material.[16]

  • Van der Waals Forces: The primary mechanism is physical adsorption, driven by weak intermolecular forces (van der Waals forces) between the impurity molecules and the carbon surface.

  • Selectivity: Carbon has a higher affinity for large, non-polar, and highly conjugated molecules (which are often the source of color) than for smaller, more polar molecules like water or this compound.[4][14] This selectivity allows it to "pull" the colored impurities out of the solution while leaving most of the desired product dissolved.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem: Recrystallized this compound is Still Colored q1 Was the solution still colored after hot filtration? start->q1 q2 Did crystals form in the funnel during hot filtration? q1->q2 No sol1 Diagnosis: Insufficient activated carbon or ineffective carbon type. Solution: Redissolve, add a bit more carbon, re-filter. q1->sol1 Yes q3 Was the filtrate cooled very rapidly (e.g., straight to ice bath)? q2->q3 No sol2 Diagnosis: Premature crystallization. Solution: Re-dissolve. Ensure funnel/flask are pre-heated. Filter faster. q2->sol2 Yes sol3 Diagnosis: Impurities trapped by rapid crystal growth. Solution: Redissolve, cool slowly to RT first, then use ice bath. q3->sol3 Yes end Achieved: Pure, Colorless Crystals q3->end No

Caption: A logical guide to diagnosing colored crystal impurities.

Quantitative Data Summary

PropertyValueSource
This compound Properties
Molar Mass135.17 g/mol [7]
Melting Point (Pure)113–115 °C[8][17]
AppearanceWhite/colorless crystalline solid[7][18]
Solubility Data
Solubility in Water (25 °C)<0.56 g/100 mL[17]
Solubility in Boiling Water~5.5 g/100 mL[19]
Solubility in EthanolVery soluble[18]
Solubility in AcetoneVery soluble[18]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[20]

  • Hot Surfaces: Be cautious of hot plates and hot glassware, as they appear identical to their cold counterparts.[20]

  • Activated Carbon Dust: Avoid inhaling activated carbon dust, which can be a respiratory irritant. Handle it gently to minimize dust creation.[21]

  • Bumping: As emphasized, never add activated carbon or boiling chips to a boiling or superheated liquid.[9][12]

References

Technical Support Center: Optimizing Acetanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of acetanilide. This document is designed for researchers, chemists, and drug development professionals engaged in the acetylation of aniline. Here, we move beyond basic protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to provide you with the causal understanding needed to refine your process, improve yield and purity, and ensure reproducible results.

Overview of the Synthesis: The Acetylation of Aniline

The synthesis of this compound from aniline is a classic and fundamental example of nucleophilic acyl substitution.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[3] This process, known as acetylation, converts the primary amine group (-NH2) into an acetamide group (-NHCOCH3), reducing the amine's basicity and its reactivity in subsequent electrophilic aromatic substitution reactions.[4]

The reaction is robust but sensitive to several parameters. Understanding the underlying mechanism is the first step toward mastering its optimization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds via a two-step addition-elimination pathway.

Caption: Nucleophilic attack by aniline on acetic anhydride forms a tetrahedral intermediate, which then collapses, eliminating acetic acid to yield this compound.

Standard Experimental Protocol & Workflow

This protocol outlines a common laboratory method for synthesizing and purifying this compound.

Experimental Workflow Diagram

This compound Synthesis Workflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification (Recrystallization) arrow arrow start Dissolve Aniline in Dilute HCl add_anhydride Add Acetic Anhydride (Dropwise with Stirring) start->add_anhydride add_acetate Immediately Add Sodium Acetate Solution add_anhydride->add_acetate precipitate Cool Mixture in Ice Bath to Induce Precipitation add_acetate->precipitate filter_crude Collect Crude Product by Vacuum Filtration precipitate->filter_crude wash_crude Wash Crystals with Cold Water filter_crude->wash_crude dissolve Dissolve Crude Product in Minimum Volume of Hot Water wash_crude->dissolve Proceed to Purification hot_filter Perform Hot Filtration (if impurities or charcoal present) dissolve->hot_filter cool_slowly Allow Filtrate to Cool Slowly, then Place in Ice Bath hot_filter->cool_slowly filter_pure Collect Pure Crystals by Vacuum Filtration cool_slowly->filter_pure dry Dry the Purified this compound filter_pure->dry

Caption: Standard laboratory workflow for the synthesis and subsequent purification of this compound.

Step-by-Step Methodology

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Distilled Water

  • Standard laboratory glassware, heating mantle/hot plate, vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 250 mL Erlenmeyer flask, add 2.0 mL of aniline to 30 mL of distilled water. Add 2.5 mL of concentrated HCl to dissolve the aniline, forming aniline hydrochloride.[5]

  • Acetylation: While swirling the flask, add 3.0 mL of acetic anhydride. Immediately follow this with the addition of a solution of 4.0 g of sodium acetate dissolved in 20 mL of water.[5][6]

  • Precipitation: Vigorously swirl the flask. The this compound will begin to precipitate as a white solid. Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation of Crude Product: Collect the crude this compound crystals via vacuum filtration using a Buchner funnel. Wash the crystals on the filter paper with two small portions of ice-cold water to remove soluble impurities.

  • Recrystallization (Purification):

    • Transfer the crude solid to a beaker. Add the minimum amount of hot distilled water required to just dissolve the solid when the water is boiling.[7] this compound is significantly more soluble in hot water than in cold water.[7][8]

    • If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and other insoluble impurities.[9][10]

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10][11]

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.[7]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry on the filter paper before transferring to a watch glass for final drying.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: A low yield can be attributed to several factors throughout the synthesis and purification process.

  • Incomplete Reaction: The acetylation reaction, while fast, may not have gone to completion. Ensure you are using appropriate molar ratios (a slight excess of acetic anhydride is common) and that the reactants are thoroughly mixed.[4][12]

  • Loss During Transfers: Physical loss of product is common. Ensure you quantitatively transfer solids between flasks and filters. Rinsing glassware with the mother liquor or cold solvent can help recover residual product.

  • Improper Recrystallization: This is the most frequent cause of significant yield loss. Using an excessive volume of hot water during recrystallization will result in a substantial amount of your product remaining dissolved in the mother liquor even after cooling.[11] Always use the minimum amount of boiling solvent necessary to dissolve the crude product.

  • Premature Crystallization: During a hot filtration step (if performed), the solution can cool, causing the product to crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a slight excess (5-10%) of hot solvent before filtering.[13]

Q2: Instead of white crystals, I obtained an oily product after adding the reaction mixture to water. Why did this happen and how can I fix it?

A2: The formation of an oil, or "oiling out," instead of a crystalline solid typically indicates the presence of impurities that depress the melting point of the product below the temperature of the solution.

  • Cause: This issue often arises from residual unreacted aniline or incomplete hydrolysis of excess acetic anhydride. If the precipitation is carried out at too high a temperature, the product may form as a liquid phase.

  • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during precipitation. Adding more cold water and stirring vigorously can help induce crystallization. If an oil persists, you can try to "scratch" the inside of the flask with a glass rod at the oil-water interface to provide a surface for nucleation and crystal growth.[14] In some cases, separating the oil and attempting to recrystallize it from a suitable solvent pair (e.g., ethanol-water) can resolve the issue.

Q3: My this compound crystals are colored (e.g., yellow or brown). What causes this discoloration and how can I obtain a pure white product?

A3: The color in your product is due to impurities, most commonly from the oxidation of the aniline starting material. Aniline is notoriously susceptible to air oxidation, forming highly colored polymeric byproducts.

  • Prevention: Use freshly distilled or high-purity aniline for the reaction. Using a small amount of zinc dust during the reaction can help prevent the oxidation of aniline.[15][16]

  • Remediation: The most effective way to remove colored impurities is by using decolorizing carbon (activated charcoal) during recrystallization.[9] Add a small spatula-tip of charcoal to the hot solution after the crude this compound has dissolved. Boil the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be cautious not to add charcoal to a boiling solution, as it can cause violent frothing.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this synthesis? Can it replace acetic anhydride?

A1: Glacial acetic acid serves multiple functions. It acts as a solvent, helping to dissolve both aniline and acetic anhydride to create a homogeneous reaction mixture.[16][17][18] Its high boiling point (~118°C) allows the reaction to be conducted at elevated temperatures, increasing the rate.[19][20] While acetic anhydride is the more potent acetylating agent, glacial acetic acid can be used on its own to acetylate aniline, though the reaction is significantly slower and typically requires prolonged heating or refluxing.[1][21] Some "green chemistry" approaches favor using acetic acid with a catalyst to avoid the more corrosive acetic anhydride.[1][22]

Q2: Why is sodium acetate added immediately after the acetic anhydride?

A2: The initial addition of hydrochloric acid converts the nucleophilic aniline (C6H5NH2) into the non-nucleophilic anilinium ion (C6H5NH3+). The sodium acetate is a moderately basic salt that acts as a buffer. Its primary role is to neutralize the strong acid (HCl), thereby regenerating the free aniline, which is the active nucleophile required to attack the acetic anhydride.[5][15] This controlled release of the nucleophile ensures the reaction proceeds efficiently.

Q3: How critical is the temperature during the reaction and precipitation steps?

A3: Temperature control is vital for both yield and purity.

  • Reaction: While some heat can increase the reaction rate, performing the acetylation with acetic anhydride at room temperature is often sufficient and avoids potential side reactions.[4] Excessive heating in the presence of acetic anhydride can lead to the formation of a diacetylated byproduct.[4]

  • Precipitation & Crystallization: This stage is highly temperature-dependent. The product is precipitated by crashing it out of the aqueous solution, and its low solubility in cold water is key. Cooling the mixture thoroughly in an ice bath maximizes the amount of product that crystallizes, directly impacting your final yield.[5][10]

Q4: How can I assess the purity of my final product?

A4: The most common and accessible method for assessing the purity of a crystalline solid like this compound is by measuring its melting point. A pure compound will have a sharp melting point that is very close to the literature value (pure this compound melts at 114.3°C).[5] Impurities will cause the melting point to be depressed (lower) and to occur over a broader range.[8][10] Comparing the appearance (pure this compound should be white, flaky crystals) and melting point of your crude and recrystallized products provides a clear indication of the success of your purification.[10][23]

Data for Reference

Table 1: Physical Properties of Key Compounds
CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Aniline93.13[12]-6184
Acetic Anhydride102.09[12]-73140
This compound135.17[5][12]114.3[5]304
Acetic Acid60.0516.6118
Table 2: Solubility of this compound in Water
Temperature (°C)Solubility (g / 100 mL H₂O)
00.53[8]
250.56
1005.50[8]

This dramatic difference in solubility is the foundational principle for using water as an effective recrystallization solvent.[7]

References

Improving the purity of Acetanilide through multiple recrystallizations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetanilide Recrystallization

Welcome to the technical support guide for the purification of this compound via recrystallization. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their purification protocols. The principle of recrystallization hinges on the differential solubility of a compound in a hot versus a cold solvent, allowing for the selective crystallization of the target molecule while impurities remain in the solution (mother liquor).[1][2] For this compound, water is an excellent solvent because this compound is sparingly soluble in cold water but highly soluble in hot water.[3][4]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the recrystallization of this compound.

Q1: Why is my final yield of pure this compound so low?

A1: Low recovery can stem from several factors:

  • Using Excessive Solvent: Adding too much hot solvent to dissolve the crude this compound will keep a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at the solvent's boiling point.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem, leading to loss.[6][7]

  • Inefficient Transfer: Physical loss of material when transferring between flasks or during filtration contributes to a lower yield.

Q2: My this compound "oiled out" instead of forming crystals. What went wrong?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][8][9] This is a common problem and can be caused by:

  • High Impurity Concentration: A large amount of impurity can depress the melting point of the mixture, preventing proper crystal lattice formation.[10]

  • Rapid Cooling: Cooling the saturated solution too quickly can cause the solute to come out of solution faster than crystals can form, resulting in a supersaturated, oily liquid.[8][11]

  • Solution Temperature vs. Melting Point: This can happen if the boiling point of the solvent is higher than the melting point of the solute. However, for this compound (M.P. ~114°C) and water (B.P. 100°C), this is not the direct cause. The primary driver is typically supersaturation and cooling rate.[1][10]

Q3: The final product is still colored. How do I remove colored impurities?

A3: Colored impurities are typically large, conjugated organic molecules. These can be effectively removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[11][12] The activated carbon has a high surface area that adsorbs these impurities.[12][13] The carbon is then removed by hot gravity filtration. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[1][12]

Q4: How do I know if my recrystallized this compound is pure?

A4: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically <1°C) that is close to the literature value.[2] Impurities tend to lower the melting point and broaden the range.[2][14] The literature melting point for pure this compound is approximately 113-115°C .[15][16][17][18]

Troubleshooting Guides & In-Depth Protocols

Problem 1: No Crystals Form Upon Cooling

If the solution remains clear after cooling to room temperature and even after being placed in an ice bath, it is likely unsaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Seeding: If available, add a tiny crystal of pure this compound ("seed crystal") to the solution. This provides a template for new crystals to grow upon.

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the water. This will increase the concentration of the this compound. Bring the solution back to a boil to ensure everything is dissolved, then attempt the cooling process again. Be careful not to evaporate too much solvent.

  • Ensure Adequate Cooling: Allow sufficient time in an ice-water bath (not just an ice bath) for the solution to reach its minimum temperature (~0-4°C).

Problem 2: Product Purity is Low (Broad/Depressed Melting Point)

This indicates that soluble impurities were trapped within the crystal lattice during formation. This is often a result of crashing the product out of solution by cooling too rapidly.

Refined Recrystallization Protocol for High Purity:

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling water required to fully dissolve the crude this compound sample.[5][19] Start with a conservative amount of water (see table below) and add more in small portions only if necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly to stop boiling, and add a very small amount of activated carbon.[7][19] Return the flask to the heat and boil for a few minutes.

  • Hot Gravity Filtration: This step removes insoluble impurities and activated carbon. It is crucial to keep the solution, funnel, and receiving flask hot to prevent premature crystallization.[6][20][21] Use a stemless or short-stemmed funnel and pre-heat the apparatus with hot solvent or steam.[6][22][23]

  • Slow Cooling (CRITICAL STEP): Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.[5][11] Slow cooling is essential for the formation of large, well-ordered crystals, which are less likely to trap impurities.[11]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the solubility of this compound.[5][11]

  • Isolation: Collect the pure crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to rinse away any remaining mother liquor.[24] Using cold solvent is critical to avoid dissolving the purified product.[24]

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point. A recovery greater than 100% is a clear indication that the sample is not fully dry.[19][24]

Data & Visualizations

This compound Solubility in Water

The success of this recrystallization relies on the significant difference in this compound's solubility at high and low temperatures.

Temperature (°C)Solubility (g / 100 mL H₂O)
00.53
200.4 (approx.)
1005.5
(Source: Multiple sources confirming these values)[25][26][27]
Recrystallization Workflow Diagram

This diagram outlines the complete process, including optional steps for impurity removal.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Analysis Crude Crude this compound AddSolvent Add Minimum Boiling Water Crude->AddSolvent HotSolution Hot Saturated Solution AddSolvent->HotSolution AddCarbon Add Activated Carbon (if colored) HotSolution->AddCarbon optional HotFilter Hot Gravity Filtration HotSolution->HotFilter AddCarbon->HotFilter ClearFiltrate Clear Filtrate HotFilter->ClearFiltrate SlowCool Cool Slowly to Room Temperature ClearFiltrate->SlowCool IceBath Cool in Ice-Water Bath SlowCool->IceBath Collect Vacuum Filtration IceBath->Collect Wash Wash with Ice-Cold Water Collect->Wash Dry Dry Crystals Wash->Dry Analyze Melting Point Analysis Dry->Analyze

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting "Oiling Out"

This decision tree provides a logical path to resolve an "oiling out" event.

Oiling_Out_Troubleshooting Start Saturated Solution Oils Out on Cooling Action1 Re-heat solution until oil dissolves completely Start->Action1 Action2 Add a small amount of additional hot solvent Action1->Action2 if oil persists at boiling Action3 Allow solution to cool MUCH more slowly Action1->Action3 once clear Action2->Action3 Result Pure Crystals Form Action3->Result

Caption: Decision-making process for troubleshooting "oiling out".

References

Acetanilide Recrystallization: A Technical Support Guide on Solvent Volume Optimization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the nuances of acetanilide recrystallization, with a specific focus on the critical role of solvent volume in determining yield and purity. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Troubleshooting Guide: Common Issues in this compound Recrystallization

This section addresses specific problems you might encounter during your experiments, with a direct focus on how solvent volume can be the root cause and the key to the solution.

Q1: Why is my this compound yield unexpectedly low after recrystallization?

A1: A low yield is one of the most common issues in recrystallization and is very often linked to using an excessive volume of solvent.

Causality: The fundamental principle of recrystallization is based on the differential solubility of the compound in a hot solvent versus a cold solvent.[1][2][3] this compound, like most solids, is more soluble in a hot solvent than in a cold one.[1][2] When you use too much solvent, even after cooling, a significant amount of your this compound will remain dissolved in the mother liquor rather than precipitating out as crystals.[1][4][5] This leads to a substantial loss of product and a poor yield.[6]

Troubleshooting Steps:

  • Re-evaluate Your Solvent Volume: The ideal amount of solvent is the minimum volume required to fully dissolve the this compound at the solvent's boiling point.[4][5][7]

  • Evaporate Excess Solvent: If you suspect you've added too much solvent, you can gently heat the solution to evaporate some of the solvent until you observe the solution becoming saturated.[8] Saturation is indicated by the formation of a slight turbidity or the appearance of initial crystals.

  • Optimize Cooling: Ensure you are allowing the solution to cool slowly to room temperature first, and then in an ice bath.[5][8] Gradual cooling promotes the formation of larger, purer crystals and maximizes the yield.[2]

Q2: My recrystallized this compound appears cloudy or has an oily residue. What's the cause?

A2: The presence of cloudiness or an oily residue, a phenomenon known as "oiling out," suggests that the this compound is coming out of solution above its melting point.[6] This can be influenced by the solvent choice and the cooling rate, but also by using too little solvent.

Causality: If an insufficient volume of solvent is used, the concentration of the dissolved this compound can be so high that upon cooling, the solution becomes supersaturated at a temperature above this compound's melting point (113-115 °C).[9][10][11][12] This causes the this compound to separate as a liquid (oil) rather than solid crystals.[6] This oily layer can trap impurities and will solidify into an amorphous mass of low purity upon further cooling.[6]

Troubleshooting Steps:

  • Increase Solvent Volume: If you observe oiling out, the immediate remedy is to add a small amount of hot solvent to the mixture until the oil redissolves.[6][13]

  • Maintain High Temperature: Ensure the solution is heated to the boiling point of the solvent to ensure all the this compound has dissolved before you begin the cooling process.[1]

  • Promote Crystallization: If the solution is reluctant to crystallize, you can introduce a seed crystal of pure this compound or scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.[1]

Q3: The purity of my this compound is lower than expected, even after recrystallization. How can solvent volume affect this?

A3: While recrystallization is a purification technique, its effectiveness is highly dependent on the correct solvent volume. Both too much and too little solvent can negatively impact purity.

Causality:

  • Too Little Solvent: As mentioned in the previous point, an insufficient amount of solvent can lead to "oiling out," which traps impurities within the solidified this compound.[6] Furthermore, a highly concentrated solution can cause rapid precipitation upon cooling, leading to the formation of small, impure crystals that can trap impurities from the mother liquor on their surfaces.[2]

  • Too Much Solvent: While primarily an issue for yield, using an excessive amount of solvent can also affect purity. If the solution is too dilute, the crystallization process will be very slow. This can sometimes allow for the co-precipitation of soluble impurities, especially if their concentration is high.

Troubleshooting Steps:

  • Find the Sweet Spot: The key is to use the minimum amount of hot solvent to dissolve the this compound completely.[4][5][7] This creates a solution that is saturated at a high temperature but supersaturated upon cooling, allowing for the formation of pure crystals while leaving impurities dissolved in the mother liquor.[2]

  • Perform a Second Recrystallization: If the purity is still not satisfactory after one recrystallization, a second recrystallization using a fresh portion of solvent can be performed to further purify the product.[14]

Frequently Asked Questions (FAQs)

This section addresses some of the more fundamental questions regarding the role of solvent volume in this compound recrystallization.

Q1: What is the ideal solvent for recrystallizing this compound and why?

A1: The ideal solvent for recrystallizing this compound is one in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1][3][15] Water is a commonly used and effective solvent for this compound recrystallization for this very reason.[16] this compound's solubility in water is 5.5g/100ml at 100°C and 0.53g/100ml at 0°C.[17] Other potential solvents include ethanol and toluene, but their solubility profiles with this compound must be considered.[18] The choice of solvent is crucial as it dictates the temperature gradient and therefore the efficiency of the recrystallization process.[15]

Q2: How does solvent volume fundamentally affect the recrystallization process?

A2: Solvent volume is a critical parameter that directly influences the thermodynamics and kinetics of crystallization.

  • Thermodynamics: The volume of the solvent determines the concentration of the solute at a given temperature. The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling.[2] Supersaturation is the driving force for crystallization.[19]

  • Kinetics: The rate of cooling and the degree of supersaturation affect the rate of nucleation (the formation of initial crystal seeds) and crystal growth.[20] A solution with an optimal solvent volume that is cooled slowly will favor crystal growth over nucleation, leading to larger, purer crystals.[2]

Q3: Can I use a mixed solvent system for this compound recrystallization?

A3: Yes, a mixed solvent system, also known as a solvent pair, can be used.[5] This is typically employed when no single solvent has the ideal solubility characteristics. A common approach is to dissolve the this compound in a "good" solvent (in which it is highly soluble) at a high temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.[21] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool. The solvent ratio is a critical parameter to control in this case.

Experimental Protocol: this compound Recrystallization from Water

This protocol outlines the standard procedure for recrystallizing this compound from water, with an emphasis on the correct handling of solvent volume.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Ice bath

Procedure:

  • Initial Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate. Add small portions of hot deionized water while stirring until the this compound just dissolves.[8] It is crucial to add the minimum amount of water necessary to achieve complete dissolution at the boiling point.[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.[22]

  • Cooling: Allow the flask to cool slowly to room temperature.[5][8] Do not disturb the flask during this period to promote the growth of large crystals.[2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the precipitation of the this compound.[8]

  • Vacuum Filtration: Collect the recrystallized this compound by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.[1]

Data Presentation

Table 1: Effect of Solvent Volume on this compound Recrystallization

Solvent Volume (mL per gram of this compound)Expected YieldExpected PurityObservations
~10 (Insufficient)HighLowPotential for "oiling out"; rapid precipitation leading to small, impure crystals.[6]
~20 (Optimal)GoodHighFormation of well-defined, pure crystals upon slow cooling.
>40 (Excessive)LowHighSignificant product loss as this compound remains dissolved in the mother liquor.[1][4]

Note: These values are illustrative and can vary based on the initial purity of the crude this compound and the precise experimental conditions.

Visualizations

Recrystallization_Troubleshooting cluster_solvent Solvent Volume Check start Start Recrystallization dissolve Dissolve this compound in Hot Solvent start->dissolve check_volume Solvent Volume? dissolve->check_volume cool Cool Solution filter Filter Crystals cool->filter Low Yield cool->filter Low Purity cool->filter end_good High Yield & Purity filter->end_good end_bad Low Yield or Purity filter->end_bad Low Yield filter->end_bad Low Purity too_much Too Much Solvent check_volume->too_much Excessive too_little Too Little Solvent check_volume->too_little Insufficient optimal Optimal Solvent check_volume->optimal Correct too_much->cool Low Yield too_little->cool Risk of Oiling Out optimal->cool

Caption: Troubleshooting flowchart for this compound recrystallization.

Solvent_Effect_Diagram insufficient Insufficient Volume oiling_out Oiling Out & Impurity Trapping insufficient->oiling_out optimal Optimal Volume good_crystals High Purity & Good Yield Crystals optimal->good_crystals excessive Excessive Volume low_yield Significant Product Loss (Low Yield) excessive->low_yield

Caption: Impact of solvent volume on recrystallization outcome.

References

Acetanilide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetanilide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization of this compound. Here, we address common issues, provide in-depth explanations for why they occur, and offer robust, field-proven solutions to ensure the successful isolation of your product.

Introduction: The Science of this compound Precipitation

This compound is an organic solid synthesized from aniline, typically through acetylation with acetic anhydride.[1][2][3] The crude product is most commonly purified via recrystallization, a technique that relies on the differential solubility of this compound and impurities in a given solvent at varying temperatures.[4][5][6] For this compound, water is an excellent recrystallization solvent because it is sparingly soluble in cold water but highly soluble in hot water.[5][7][8] This significant change in solubility with temperature is the cornerstone of its successful purification. However, various factors can disrupt this delicate equilibrium, leading to a frustrating outcome: the failure of your this compound to precipitate. This guide will walk you through the potential causes and their remedies.

Troubleshooting Guide: Why Is My this compound Not Precipitating?

This section is structured in a question-and-answer format to directly address the challenges you might be facing in the lab.

Q1: I've cooled my reaction mixture, but no crystals are forming. What is the most likely reason?

A1: The most common reason for the failure of this compound to precipitate is that the solution is not supersaturated. Supersaturation is the essential thermodynamic driving force for crystallization. If the concentration of dissolved this compound does not exceed its solubility limit at a given (cool) temperature, it will happily remain in solution. This situation typically arises from two primary experimental errors:

  • Excessive Solvent: Adding too much solvent during the initial dissolving step is a frequent misstep.[9][10] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude this compound.[4][9][10] If you've used an excessive volume of water, the solution will not become saturated upon cooling, and thus, no precipitation will occur.

  • Insufficient Cooling: this compound's solubility in water, while low at 0°C (0.53 g/100 mL), is still not zero.[9] Cooling the solution to room temperature may not be sufficient to induce crystallization, especially if the solution is somewhat dilute. For optimal yield, it is crucial to cool the solution in an ice-water bath.[4][5]

Q2: I'm sure I used the right amount of solvent and cooled it properly. Could there be an issue with nucleation?

A2: Yes, even in a supersaturated solution, crystallization requires an initial "seed" or nucleus for crystals to begin forming. This process is known as nucleation. Sometimes, a supersaturated solution can become "stuck" in a metastable state where nucleation is kinetically hindered.

To overcome this, you can try the following techniques to induce crystallization:

  • Scratching the Flask: Vigorously scratching the inside of the flask with a glass rod just below the surface of the liquid can often initiate nucleation.[10] The microscopic scratches on the glass provide nucleation sites for the crystals to begin forming.

  • Seeding: If you have a small crystal of pure this compound from a previous successful batch, adding it to the supersaturated solution can act as a "seed crystal," providing a template for further crystal growth.[10]

Q3: How do impurities from my synthesis affect the precipitation of this compound?

A3: Impurities can significantly interfere with crystallization in several ways:

  • Altering Solubility: Certain impurities can increase the solubility of this compound in the solvent, making it harder to achieve the necessary supersaturation for precipitation.[11]

  • Inhibiting Crystal Growth: Impurities can adsorb onto the surface of growing this compound crystals, disrupting the crystal lattice formation and slowing down or even halting crystal growth.[11][12] This can lead to the formation of smaller, less pure crystals or prevent precipitation altogether.[13]

  • Oiling Out: If the concentration of impurities is very high, or if the cooling is too rapid, the this compound may separate out as an oil rather than a crystalline solid. This "oiling out" phenomenon traps impurities and results in a poor-quality product. Slow, undisturbed cooling is crucial to prevent this.[9][13]

If you suspect impurities are the issue, it may be necessary to perform a preliminary purification step, such as treating the hot solution with activated charcoal to remove colored impurities before proceeding with the crystallization.[9][14]

Q4: Could the pH of my solution be a factor in preventing precipitation?

A4: While this compound itself is a neutral molecule, the pH of the solution can be an indicator of residual reactants from the synthesis. For instance, if your synthesis involved the acetylation of aniline using acetic anhydride, residual acetic acid could be present.[3] While a slightly acidic pH is not typically a major inhibitor of this compound crystallization from water, extreme pH values due to unreacted starting materials or byproducts could potentially alter the solubility characteristics of the system. It is good practice to ensure that any excess acid or base from the reaction step is properly neutralized or washed out before recrystallization.

Experimental Protocols

Standard Recrystallization Protocol for this compound

This protocol outlines the standard procedure for purifying crude this compound using water as the solvent.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. In a separate beaker, heat distilled water to boiling. Add the hot water to the this compound in small portions, swirling and heating the flask, until the solid has just dissolved.[6][15] Use the minimum amount of hot solvent necessary.[4][9]

  • Hot Filtration (Optional): If there are insoluble impurities or if you have used decolorizing charcoal, perform a hot gravity filtration using a pre-heated funnel to remove these solids.[14][15][16]

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature.[4][5] Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5][17]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold water to rinse away any remaining soluble impurities.[4][15]

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.[4] Incomplete drying can lead to an inaccurate yield and a depressed melting point.[14]

Visualizing the Troubleshooting Process

The following flowchart provides a logical pathway for diagnosing and resolving issues with this compound precipitation.

Acetanilide_Troubleshooting start This compound Not Precipitating check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent used? check_supersaturation->too_much_solvent No nucleation_issue Is there a nucleation problem? check_supersaturation->nucleation_issue Yes insufficient_cooling Insufficient cooling? too_much_solvent->insufficient_cooling No solution_reduce_solvent Solution: Concentrate by boiling off some solvent. too_much_solvent->solution_reduce_solvent Yes impurity_problem Are impurities interfering? insufficient_cooling->impurity_problem No solution_cool_further Solution: Cool in an ice-water bath. insufficient_cooling->solution_cool_further Yes nucleation_issue->impurity_problem No solution_induce_nucleation Solution: Scratch flask or add seed crystal. nucleation_issue->solution_induce_nucleation Yes solution_charcoal Solution: Re-dissolve, treat with activated charcoal, and re-crystallize. impurity_problem->solution_charcoal Yes

Caption: Troubleshooting flowchart for this compound precipitation issues.

Data Summary

The solubility of this compound in various solvents is a critical factor in its purification. The following table summarizes key solubility data.

SolventSolubility in Cold SolventSolubility in Hot SolventSuitability for Recrystallization
Water Low (0.53 g/100 mL at 0°C)[9]High (5.5 g/100 mL at 100°C)[9]Excellent
Ethanol Soluble at room temperature[8]Very SolubleUnsuitable
Acetone Very Soluble[18]Very SolubleUnsuitable
Petroleum Ether Very Sparingly Soluble[18]Sparingly SolublePoor

Conclusion

The successful precipitation of this compound is a straightforward process when the principles of solubility and crystallization are respected. By carefully controlling the amount of solvent, ensuring adequate cooling, and being mindful of potential nucleation and impurity issues, researchers can consistently obtain a high yield of pure product. This guide provides the necessary framework to troubleshoot and overcome the common hurdles encountered during this fundamental laboratory technique.

References

Acetanilide Purification: A Technical Support Guide to Calculating and Optimizing Percent Recovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of acetanilide, with a specific focus on accurately calculating and troubleshooting the percent recovery. This guide is structured to address common issues encountered during the experimental process, offering scientifically grounded explanations and practical solutions.

The Cornerstone of Purification: Understanding Percent Recovery

The purification of a synthesized compound is a critical step in chemical and pharmaceutical development. Recrystallization is a primary technique for purifying solid organic compounds like this compound. The efficiency of this purification process is quantified by the percent recovery , a metric that indicates the proportion of the purified substance retrieved from the initial crude sample.[1]

The calculation is straightforward:

Percent Recovery = (Mass of Pure this compound / Mass of Crude this compound) x 100%

A high percent recovery is desirable, but it must be balanced with the purity of the final product. An erroneously high recovery rate may indicate the presence of residual solvent or impurities. It is crucial to understand that a recovery of less than 100% is expected, as some amount of the desired compound will inevitably remain dissolved in the solvent (the mother liquor) even after cooling.[2]

Experimental Workflow: From Crude Solid to Pure Crystals

The purification of this compound via recrystallization follows a systematic procedure designed to separate the desired compound from impurities.

This compound Purification Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound dissolve Dissolve in Minimum Amount of Hot Water start->dissolve Add Solvent hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Remove Insolubles cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Ice-Cold Water vacuum_filter->wash dry Dry the Pure Crystals wash->dry end Pure this compound dry->end Troubleshooting_Acetanilide_Purification cluster_low_yield Causes for Low Yield cluster_impure_product Causes for Impure Product start Problem Encountered low_yield Low Percent Recovery start->low_yield impure_product Impure Product (Low/Broad Melting Point) start->impure_product excess_solvent Too much solvent used? low_yield->excess_solvent premature_crystallization Crystals formed during hot filtration? low_yield->premature_crystallization incomplete_cooling Insufficient cooling? low_yield->incomplete_cooling rapid_cooling Cooled too quickly? impure_product->rapid_cooling oiling_out Did the product 'oil out'? impure_product->oiling_out solution_min_solvent Solution: Use minimum boiling solvent. excess_solvent->solution_min_solvent solution_preheat Solution: Preheat filtration apparatus. premature_crystallization->solution_preheat solution_ice_bath Solution: Use an ice bath after slow cooling. incomplete_cooling->solution_ice_bath solution_slow_cool Solution: Allow slow, undisturbed cooling to room temperature. rapid_cooling->solution_slow_cool solution_reheat_add_solvent Solution: Reheat, add more solvent, and cool slowly. oiling_out->solution_reheat_add_solvent

References

Technical Support Center: Characterization of Impurities in Crude Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the characterization of impurities in crude acetanilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities that arise during the synthesis of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and validate your analytical findings effectively.

This compound, or N-phenylacetamide, is a vital intermediate in the synthesis of many pharmaceuticals and dyes.[1][2][3] Its purity is paramount to the safety and efficacy of the final products. This guide will delve into the common impurities encountered, their mechanisms of formation, and the analytical techniques best suited for their characterization.

Understanding this compound Synthesis and Impurity Formation

This compound is most commonly synthesized via the acetylation of aniline with acetic anhydride.[1][4][5] The reaction is typically carried out in the presence of a catalyst like glacial acetic acid or zinc dust.[4][6][7]

The primary reaction is:

C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid)[1][4][6]

While this reaction is generally efficient, side reactions and incomplete conversions can lead to a variety of impurities in the crude product. Understanding the origin of these impurities is the first step in developing a robust analytical strategy for their detection and quantification.

Visualization of this compound Synthesis and Impurity Pathways

Acetanilide_Synthesis_and_Impurities cluster_reactants Reactants cluster_products Products & Intermediates cluster_impurities Potential Impurities Aniline Aniline (C₆H₅NH₂) This compound This compound (Desired Product) Aniline->this compound Acetylation UnreactedAniline Unreacted Aniline Aniline->UnreactedAniline Incomplete Reaction OxidationProducts Oxidation Products Aniline->OxidationProducts Oxidation AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->this compound AceticAcid Acetic Acid (Byproduct) AceticAnhydride->AceticAcid Dithis compound Dithis compound AceticAnhydride->Dithis compound This compound->Dithis compound Over-acetylation HydrolysisProduct Aniline (from Hydrolysis) This compound->HydrolysisProduct Hydrolysis (H₂O)

Caption: Synthesis of this compound and pathways for the formation of common impurities.

Common Impurities and Their Origins
ImpurityChemical NameOrigin
Unreacted Starting Material AnilineIncomplete reaction of aniline with acetic anhydride.
Over-acetylation Product Dithis compound (N,N-Diacetyl-aniline)Reaction of this compound with excess acetic anhydride, especially under harsh conditions.
Hydrolysis Product AnilineBreakdown of this compound in the presence of water, particularly under acidic or basic conditions.[1][4][8][9]
Oxidation Products Various colored compoundsOxidation of aniline, which is prone to air oxidation, especially if not protected by a reducing agent like zinc dust during the reaction.[7][10]
Residual Solvents/Reagents Acetic Acid, Acetic AnhydrideIncomplete removal during workup and purification steps.[11]

Troubleshooting Guide & FAQs

This section is designed to address specific challenges you may encounter during the analysis of crude this compound.

Question 1: My crude this compound is colored (e.g., brown, pink, or yellow). What is the likely cause and how can I identify the colored impurities?

Answer:

The coloration in crude this compound is almost always due to the presence of oxidation products of aniline .[12] Aniline is highly susceptible to oxidation, which can form a complex mixture of colored polymeric species. This is often exacerbated by exposure to air and light during the synthesis and workup.

Troubleshooting Steps:

  • Visual Assessment: The color intensity can give a preliminary indication of the level of these impurities.

  • Purification: A common method to remove these colored impurities is by recrystallization with the addition of activated charcoal (decolorizing carbon).[12][13] The charcoal adsorbs the large, polar colored molecules.

  • Analytical Identification:

    • UV-Vis Spectroscopy: Dissolve a sample of the crude product in a suitable solvent (e.g., ethanol). The presence of colored impurities will result in absorbance in the visible region of the spectrum.

    • HPLC with a Photodiode Array (PDA) Detector: This is a powerful technique to separate the colored impurities from this compound and obtain their UV-Vis spectra, which can aid in their characterization.

Question 2: I see an unexpected peak in my HPLC chromatogram with a retention time slightly longer than this compound. What could it be?

Answer:

An unexpected peak with a longer retention time in a reversed-phase HPLC method suggests a less polar compound than this compound. A likely candidate is dithis compound .

Causality: Dithis compound is formed by the further acetylation of the this compound product. The addition of a second acetyl group increases its non-polar character, leading to stronger retention on a C18 column and thus a longer retention time.

Troubleshooting & Confirmation:

  • LC-MS Analysis: The most definitive way to identify this peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum of the peak should correspond to the molecular weight of dithis compound (177.20 g/mol ).

  • Spiking Experiment: If you have a dithis compound standard, you can "spike" your crude sample with a small amount of the standard. If the peak increases in area, it confirms its identity as dithis compound.

  • Reaction Condition Review: Check your synthesis protocol. The formation of dithis compound is favored by using a large excess of acetic anhydride and/or high reaction temperatures.

Question 3: My ¹H NMR spectrum of purified this compound shows small peaks in the aromatic region that don't correspond to the expected splitting pattern. What are they?

Answer:

These small, unexpected aromatic signals could be due to residual aniline .

Explanation: Aniline has a distinct set of signals in the aromatic region of the ¹H NMR spectrum.[14][15] Even after purification, trace amounts may remain. The chemical shifts and splitting patterns of these peaks will differ from those of the monosubstituted benzene ring of this compound.

Troubleshooting & Confirmation:

  • Spectral Comparison: Compare the chemical shifts of the unknown peaks to a reference spectrum of aniline.

  • Integration: Integrate the area of the impurity peaks and compare it to the integration of a known this compound peak (e.g., the methyl singlet) to quantify the level of the aniline impurity.

  • Enhanced Purification: If the level of aniline is unacceptably high, a second recrystallization or column chromatography may be necessary.

Question 4: The melting point of my recrystallized this compound is broad and lower than the literature value (113-115 °C). What does this indicate?

Answer:

A broad and depressed melting point is a classic indicator of the presence of impurities.[12][16] Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

Potential Culprits:

  • Residual Solvents: Incomplete drying can leave residual solvent (e.g., water or ethanol) trapped in the crystals.

  • Unreacted Aniline or Acetic Acid: These can co-crystallize with the this compound if not effectively removed during washing.

  • Other Organic Impurities: Any of the previously mentioned impurities (dithis compound, oxidation products) can also cause this effect.

Troubleshooting Steps:

  • Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent.

  • Re-purification: If the melting point is still low after thorough drying, a further recrystallization is recommended.

  • Purity Analysis: Utilize techniques like HPLC or GC to identify and quantify the remaining impurities. The United States Pharmacopeia (USP) provides reference standards for this compound that can be used for melting point apparatus calibration and as a benchmark for purity.[17][18][19][20]

Experimental Protocols

Workflow for Impurity Identification

Impurity_Identification_Workflow CrudeSample Crude this compound Sample InitialTests Initial Purity Assessment (Melting Point, TLC) CrudeSample->InitialTests HPLC_Screening HPLC Screening (RP-C18) with UV/PDA Detector InitialTests->HPLC_Screening PeakDetected Unexpected Peak(s) Detected? HPLC_Screening->PeakDetected LCMS LC-MS Analysis (Molecular Weight Determination) PeakDetected->LCMS Yes GCMS GC-MS Analysis (for volatile impurities) PeakDetected->GCMS Yes (if volatile) NMR NMR Spectroscopy (¹H, ¹³C for structural elucidation) PeakDetected->NMR Yes (for structure) NoPeak Sample is Pure PeakDetected->NoPeak No Identification Impurity Identified LCMS->Identification GCMS->Identification NMR->Identification Spiking Spiking with Reference Standards Identification->Spiking Confirmation

Caption: A logical workflow for the identification of unknown impurities in crude this compound.

Protocol 1: HPLC Method for this compound Purity

This method is suitable for the separation of this compound from its common impurities like aniline and dithis compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS for Volatile Impurities

This method is useful for detecting volatile impurities such as residual aniline or other low molecular weight byproducts.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

Protocol 3: ¹H NMR for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Spectrometer: 300 MHz or higher for better resolution.

  • Key Signals for this compound in CDCl₃:

    • ~2.1 ppm (singlet, 3H, -COCH₃)

    • ~7.1-7.5 ppm (multiplet, 5H, aromatic protons)

    • ~7.5-7.8 ppm (broad singlet, 1H, -NH)

  • Analysis: Look for additional peaks that do not correspond to the this compound structure or the solvent. Integrate these peaks to estimate the molar ratio of the impurities.[14][15][21][22][23]

References

Validation & Comparative

A Researcher's Guide to Determining Acetanilide Purity Using Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like acetanilide, a historical analgesic and a common intermediate in dye and rubber synthesis, verifying its purity is a critical step in any application.[1] This guide provides an in-depth, technical comparison of melting point analysis as a primary method for assessing the purity of this compound. We will explore the foundational principles, present a detailed experimental protocol, and compare its performance against other common analytical techniques, grounded in scientific integrity and practical, field-proven insights.

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[2][3] For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5–1 °C.[4][5] However, the introduction of impurities disrupts the uniform crystalline lattice structure of the solid.[6][7] These disruptions weaken the intermolecular forces holding the molecules together, meaning less energy is required to break the solid structure.[8][9]

This phenomenon, known as melting point depression , results in two observable effects:

  • A lowering of the melting point compared to the pure substance.[4]

  • A broadening of the melting point range (the temperature difference between the first drop of liquid appearing and the complete liquefaction of the solid).[2][6]

Therefore, by measuring the melting point of an this compound sample and comparing it to the established value for the pure compound, one can make a qualitative assessment of its purity. A sharp melting range close to the literature value indicates high purity, while a depressed and broad melting range suggests the presence of contaminants.[10]

Experimental Protocol: Melting Point Determination of this compound

This section details a robust, self-validating protocol for determining the melting point of an this compound sample using a standard capillary-based melting point apparatus (e.g., a Mel-Temp apparatus).

Materials and Equipment:
  • This compound sample (to be tested)

  • High-purity this compound Reference Standard (e.g., USP Reference Standard)

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • Glass tubing for packing

Step-by-Step Methodology:
  • Sample Preparation (The Causality of Fineness):

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[11]

    • Place a small amount of the sample on a clean, dry watch glass.

    • If the crystals are large, gently grind them into a fine, uniform powder using a mortar and pestle.[11] This step is crucial as it ensures uniform heat transfer throughout the sample, preventing different parts from melting at different rates, which would lead to an artificially broad melting range.

  • Loading the Capillary Tube (Ensuring Uniform Packing):

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[12]

    • To pack the sample tightly at the bottom, tap the closed end of the tube gently on a hard surface. For more effective packing, drop the capillary tube (closed end down) through a long piece of glass tubing onto the benchtop.[12][13] Proper packing eliminates air pockets, ensuring efficient and even heat conduction from the heating block to the sample crystals.[11]

  • Calibration and Measurement (The Self-Validating System):

    • Place the packed capillary tube containing the this compound sample into the heating block of the melting point apparatus.[12]

    • Crucially, in a parallel slot, place a capillary tube prepared with the high-purity this compound Reference Standard. This simultaneous analysis acts as an internal control, validating the apparatus's performance and calibration in real-time.

    • If the approximate melting point is known (literature value for pure this compound is ~113-115 °C), set the heating rate to be rapid until the temperature is about 20 °C below the expected melting point.[1][14][15][16]

    • Reduce the heating rate significantly to 1-2 °C per minute. [13] A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[11]

    • Observe the samples through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts and the entire sample is liquid (T2).

    • The melting range is T1 – T2.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for melting point determination."

Interpreting the Data: A Comparative Analysis

The power of melting point analysis lies in direct comparison. Let's consider hypothetical experimental data for three different samples of this compound run concurrently.

Sample IDDescriptionObserved T1 (°C)Observed T2 (°C)Melting Range (°C)Purity Assessment
REF-01 USP this compound Reference Standard114.0114.80.8High Purity (Control)
SYN-A Recrystallized this compound113.5114.51.0High Purity
SYN-B Crude this compound Synthesis Product108.0112.54.5Impure
  • REF-01 establishes the baseline for a pure sample on the specific instrument, showing a sharp melting range of 0.8 °C within the expected literature values.[17]

  • SYN-A exhibits a sharp melting range (1.0 °C) very close to the reference standard, indicating that the recrystallization process was successful in purifying the compound.[18][19]

  • SYN-B shows both a significant depression of the initial melting point (108.0 °C vs 114.0 °C) and a broad melting range (4.5 °C). This is a definitive indicator of the presence of impurities.[6][20]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: "Relationship between purity and melting point characteristics."

Comparison with Alternative Purity Determination Methods

While melting point analysis is a rapid and accessible technique, it is essential to understand its place among other analytical methods.

Thin-Layer Chromatography (TLC)

Principle: TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[21] Purity is assessed by the number of spots that appear on the TLC plate after development; a pure compound should ideally show only one spot.[21][22]

Comparison:

  • Sensitivity: TLC is generally more sensitive to small amounts of impurities than melting point analysis. It can often detect impurities that are present in too small a quantity to cause a discernible melting point depression.

  • Information: TLC can reveal the number of different impurities present (multiple spots), whereas melting point analysis only indicates that the sample is impure without specifying the nature or number of contaminants.

  • Quantitation: Standard melting point analysis is qualitative. While TLC is primarily qualitative, it can be made semi-quantitative by comparing spot sizes and intensities.

  • Speed & Cost: Both methods are relatively fast and inexpensive, making them excellent for routine laboratory use.[23]

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[24] When a sample melts, it absorbs heat (an endothermic process), which DSC detects as a peak. The temperature at the peak maximum is taken as the melting point, and the shape of the peak provides information about purity.[25]

Comparison:

  • Precision and Accuracy: DSC provides far more precise and accurate temperature measurements than manual melting point apparatuses. It is a highly quantitative method.[26][27]

  • Information: A DSC thermogram provides a wealth of information. A sharp, symmetrical peak indicates high purity. Impurities cause the peak to broaden and shift to a lower temperature.[25] Furthermore, the instrument can calculate the enthalpy of fusion (the energy required to melt the sample).

  • Sample Size: DSC requires a very small sample size, typically in the milligram range.[24]

  • Cost and Complexity: The primary drawback of DSC is the high cost of the instrument and the greater complexity of operation and data analysis compared to the simple capillary method.[28]

FeatureMelting Point ApparatusThin-Layer Chromatography (TLC)Differential Scanning Calorimetry (DSC)
Primary Output Temperature Range (°C)Retardation Factor (Rf) / SpotsHeat Flow vs. Temperature (Thermogram)
Purity Indication Depression & broadening of rangeMultiple spotsBroadening & shift of endothermic peak
Nature of Data QualitativeQualitative / Semi-QuantitativeQuantitative
Sensitivity ModerateHighVery High
Equipment Cost LowLowHigh
Throughput ModerateHighLow to Moderate
Key Advantage Rapid, simple, low costDetects multiple impurities, high sensitivityHigh precision, quantitative, rich data

Conclusion: An Indispensable First-Line Technique

For researchers, scientists, and drug development professionals, melting point analysis remains an indispensable, first-line technique for the rapid assessment of this compound purity. Its simplicity, low cost, and the clear, interpretable nature of melting point depression provide immediate and valuable feedback on the success of a synthesis or purification step.[29] While it may lack the quantitative power of DSC or the ability of TLC to resolve multiple contaminants, its role as a foundational, self-validating check of compound identity and purity is firmly established. For robust quality control, melting point analysis should be used in conjunction with chromatographic techniques to build a comprehensive purity profile.

References

A Senior Application Scientist's Guide to Spectroscopic Verification of Synthesized Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control analysts, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural verification of synthesized acetanilide. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach. This document is designed to serve as a practical reference for professionals in drug development and organic synthesis, ensuring the integrity of their scientific outputs.

The Imperative of Structural Verification in Synthesis

The synthesis of an active pharmaceutical ingredient (API) or any organic compound is incomplete without rigorous structural confirmation. The classic synthesis of this compound, typically via the acetylation of aniline with acetic anhydride, is a case in point.[1][2] While the reaction is straightforward, the potential for unreacted starting materials, by-products, or solvent residues necessitates a robust analytical workflow to confirm the identity and purity of the final product. A melting point determination, with a literature value of 113-115 °C for pure this compound, serves as a preliminary check for purity.[3][4][5] However, for unequivocal structure elucidation, spectroscopic methods are indispensable.

This guide will compare and contrast the utility of four primary spectroscopic techniques: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating system for confirming the synthesis of this compound (C₈H₉NO).

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
Infrared (IR) Spectroscopy Presence of functional groups.Rapid, inexpensive, provides a "fingerprint" of the molecule.[6]Does not provide detailed information on the carbon-hydrogen framework or connectivity.
¹H NMR Spectroscopy Number of different types of protons, their chemical environment, and connectivity (neighboring protons).Provides detailed structural information, including stereochemistry in more complex molecules.[7]Requires more expensive instrumentation and deuterated solvents.[8]
¹³C NMR Spectroscopy Number of different types of carbon atoms and their chemical environment.Complements ¹H NMR by providing a direct count of unique carbons.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides the molecular formula (with high-resolution MS) and structural clues from fragmentation.[9]"Hard" ionization techniques like Electron Ionization (EI) can lead to the absence of a molecular ion peak.[10][11]

Experimental Workflow for Structural Verification

A logical and efficient workflow is critical for the timely and accurate analysis of a synthesized compound. The following diagram illustrates a typical workflow for the spectroscopic verification of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification Synthesis This compound Synthesis [7] Purification Recrystallization [15, 17] Synthesis->Purification IR IR Spectroscopy Purification->IR Initial Functional Group Check NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Integration Data Integration & Comparison IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed fragmentation This compound This compound (m/z = 135) Fragment1 Aniline radical cation (m/z = 93) This compound->Fragment1 - CH₂=C=O Fragment2 Acetyl cation (m/z = 43) This compound->Fragment2 C-N bond cleavage

References

A Comparative Guide to Monitoring Acetanilide Synthesis with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of using Thin Layer Chromatography (TLC) to monitor the progress of the acetylation of aniline to form acetanilide. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, compare alternative methodologies, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to achieve robust and reproducible results.

The this compound Synthesis: A Reaction Overview

The synthesis of this compound from aniline is a classic and fundamental example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic carbonyl carbon of acetic anhydride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and forming the stable amide product, this compound.[2] The reaction is typically performed in the presence of a base like sodium acetate or a catalyst such as glacial acetic acid or zinc dust to facilitate the process.[3][4]

Understanding this transformation is key to designing an effective TLC monitoring strategy. Our goal is to visually track the consumption of the starting material (aniline) and the concurrent formation of the product (this compound) over time.

This compound Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Tetrahedral This compound This compound Tetrahedral->this compound Elimination Byproduct Acetic Acid Tetrahedral->Byproduct

Caption: Mechanism of this compound Synthesis.

The Principle of TLC in Reaction Monitoring

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[5][6] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate. Less polar compounds have a greater affinity for the mobile phase and travel further.[5] This differential migration allows for the separation of components in a mixture.[7]

The key metric in TLC is the Retention Factor (Rf) , calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For the this compound synthesis, we exploit the polarity difference between the reactant and the product. Aniline, with its primary amine (-NH₂) group, is more polar than this compound, which has a less polar secondary amide (-NHCOCH₃) group. The acetyl group in this compound reduces the hydrogen bonding capability of the nitrogen compared to the two N-H bonds in aniline, leading to a decrease in polarity.[9] Therefore, we expect aniline to have a lower Rf value than this compound in a standard normal-phase TLC system. Correction: Based on experimental data, this compound is actually more polar and has a lower Rf value than aniline. The amide group's ability to hydrogen bond and its overall electronic character make it interact more strongly with the silica gel than the primary amine of aniline in many common solvent systems.[9][10] This is a critical insight that underscores the importance of experimental validation over theoretical prediction.

Monitoring the reaction involves spotting the reaction mixture on a TLC plate at various time intervals. A complete reaction is indicated by the complete disappearance of the starting material spot and the appearance of a distinct product spot.[5][8]

A Comparative Guide to Experimental Protocol

An effective TLC analysis protocol is not monolithic; it involves optimizing several key parameters. Here, we compare the alternatives.

Choosing the Right Mobile Phase (Solvent System)

The choice of solvent system (eluent) is the most critical factor in achieving good separation. The goal is to find a solvent or mixture that provides a significant difference in Rf values for aniline and this compound, ideally with the product Rf falling between 0.2 and 0.8.[11] Common eluents are binary mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[12][13]

Solvent System (v/v)Expected Observation & Rationale
1:4 Ethyl Acetate / Hexane A relatively non-polar system. Both spots will likely have low Rf values, with poor separation. This is a poor choice.
1:1 Ethyl Acetate / Hexane A common starting point for optimizing separation.[14] This system offers moderate polarity and should provide good separation between aniline and the more polar this compound.[10]
3:1 Ethyl Acetate / Hexane A more polar system. Both spots will have higher Rf values. This could be useful if spots are too close to the baseline in a 1:1 system, but risks pushing the aniline spot too close to the solvent front.
1:1 Dichloromethane / Acetone An alternative system with different selectivity. This can be useful if separation is poor in ethyl acetate/hexane systems.[15]

Expert Recommendation: Start with a 1:1 mixture of ethyl acetate and hexanes. If the spots are too low on the plate (low Rf), increase the proportion of the more polar solvent (ethyl acetate). If they are too high (high Rf), increase the proportion of the non-polar solvent (hexanes).

Detailed TLC Workflow: A Self-Validating System

This protocol incorporates standards and a co-spot to ensure the unambiguous identification of reactants and products.

TLC Workflow A 1. Prepare TLC Chamber Add solvent & filter paper. Equilibrate for 5-10 min. B 2. Prepare TLC Plate Draw baseline with pencil. C 3. Spot Samples Lane 1: Aniline (SM) Lane 2: Co-spot (SM + Rxn) Lane 3: Reaction Mixture (Rxn) D 4. Develop Plate Place in chamber. Allow solvent to ascend. E 5. Mark Solvent Front Remove plate before solvent reaches the top. F 6. Dry and Visualize Use UV lamp and/or chemical stain. G 7. Analyze & Calculate Rf Compare lanes to determine reaction progress.

Caption: Step-by-step workflow for TLC analysis.

Step-by-Step Methodology:

  • Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Cover and let it equilibrate.[16]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12] Mark three lanes for spotting.

  • Sample Spotting:

    • Lane 1 (Starting Material - SM): Use a capillary tube to spot a dilute solution of your aniline starting material.

    • Lane 2 (Co-spot - Co): Spot the aniline standard, then, in the exact same location, spot the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.[17][18]

    • Lane 3 (Reaction Mixture - Rxn): Spot a sample taken directly from your reaction vessel.

    • Make spots small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[11]

  • Development: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[6] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11]

  • Drying & Visualization: Allow the plate to dry completely in a fume hood before visualization.

Comparison of Visualization Techniques

Since aniline and this compound are colorless, a visualization method is required.[5] The choice of method depends on the chemical properties of the compounds.

Visualization MethodMechanism of ActionExpected Result for AnilineExpected Result for this compoundAdvantages & Disadvantages
UV Light (254 nm) Compounds with aromatic rings or conjugated systems quench the fluorescence of the indicator embedded in the TLC plate, appearing as dark spots.[7][19]Dark spotDark spotAdv: Non-destructive, quick, and easy. Disadv: Not all compounds are UV-active; sensitivity can vary.
Iodine Vapor Iodine has an affinity for organic compounds, particularly unsaturated and aromatic ones, forming a temporary brown complex.[20]Brown spotBrown spotAdv: Simple, generally effective for many organic compounds. Disadv: Spots are temporary and will fade; not very sensitive.
Potassium Permanganate (KMnO₄) Stain KMnO₄ is a strong oxidizing agent. It reacts with oxidizable functional groups (like amines, alcohols, alkenes), leaving a yellow-brown spot of MnO₂ on a purple background.[21]Strong yellow-brown spot (amine is easily oxidized).Weaker yellow-brown spot (amide is less easily oxidized).Adv: Very sensitive to oxidizable groups, provides a permanent record. Disadv: Destructive; can over-stain, obscuring results.
Ninhydrin Stain Ninhydrin reacts with primary amines to produce a characteristic deep purple or pink color (Ruhemann's purple).[12][22]Deep purple/pink spot.No reaction or a faint yellow spot (secondary amide).Adv: Highly specific for primary amines, excellent for confirming the absence of aniline. Disadv: Destructive; requires heating to develop the color.

Interpreting the Results: A Visual Time-Course

The power of TLC lies in its ability to provide a quick "snapshot" of the reaction's status. By running TLCs at different time points, you can effectively track the conversion of reactant to product.

TLC Reaction Monitoring cluster_spots0 cluster_spots_int cluster_spots_final T0 Time = 0 min SM Co Rxn T_int Time = 30 min SM Co Rxn T_final Time = 60 min (Complete) SM Co Rxn spot_sm0 spot_co0 spot_rxn0 spot_sm_int spot_co_sm_int spot_co_p_int spot_rxn_sm_int spot_rxn_p_int spot_sm_final spot_co_p_final spot_rxn_p_final label_aniline Aniline (Higher Rf) label_this compound This compound (Lower Rf)

Caption: Idealized TLC plates showing reaction progress over time.

  • Time = 0: The reaction lane (Rxn) shows only a single spot corresponding to the aniline starting material (SM). The co-spot lane shows a single, merged spot.

  • Intermediate Time: The reaction lane shows two spots. The upper spot corresponds to the remaining aniline, while a new, lower-Rf spot corresponding to the this compound product has appeared. The co-spot lane helps confirm the identity of the diminishing aniline spot.

  • Reaction Completion: The reaction lane shows only one spot, which corresponds to the this compound product. The original aniline spot is completely gone.[5][23] This indicates that the starting material has been fully consumed.

Troubleshooting Common TLC Issues

Even with a robust protocol, problems can arise. Here are common issues and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Spots are streaking or elongated. The sample was too concentrated (overloaded).[24] / The compound is highly polar or acidic/basic and is interacting too strongly with the silica.[25]Dilute the sample solution before spotting. / Add a small amount (0.5-1%) of triethylamine (for basic compounds like aniline) or acetic acid to the mobile phase to improve spot shape.[25]
Spots are not visible after visualization. The sample was too dilute. / The compound is not UV-active and the wrong stain was used. / The compound is volatile and evaporated from the plate.[25]Spot the sample multiple times in the same location, drying between applications.[24] / Try a different, more general visualization method like KMnO₄ or p-anisaldehyde stain.
Rf values are too high or too low. The mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the solvent ratio. Increase the proportion of the non-polar component (e.g., hexane) to lower Rf values. Increase the polar component (e.g., ethyl acetate) to raise them.
Solvent front is crooked or uneven. The TLC plate was touching the side of the chamber or the filter paper. / The bottom edge of the plate is chipped or uneven.[26]Ensure the plate is centered in the chamber and not touching anything. / If the plate is damaged, you can sometimes cut the damaged portion off before development.[26]

Conclusion

Thin Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. It provides a rapid, cost-effective, and visually intuitive method to assess reaction completion. By systematically selecting an appropriate solvent system, employing a self-validating spotting technique with standards and co-spots, and choosing a visualization method tailored to the compounds of interest, researchers can generate clear and reliable data. This comparative approach empowers scientists to not only follow a procedure but to understand the underlying principles, allowing for intelligent troubleshooting and adaptation for a wide range of chemical transformations.

References

A Comparative Guide to Acetylating Agents: Acetanilide, Acetic Anhydride, and Acetyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. Acetylation, the introduction of an acetyl group (CH₃CO-) into a molecule, is a fundamental transformation in organic chemistry, frequently employed for the protection of functional groups, the synthesis of pharmaceuticals, and the production of dyes.[1][2][3][4] This guide provides an in-depth, data-driven comparison of three key acetylating agents: the highly reactive acetyl chloride, the versatile acetic anhydride, and the stable solid, acetanilide. We will explore their reactivity, selectivity, and handling characteristics, supported by experimental data and detailed protocols, to empower you to make an informed choice for your specific synthetic challenge.

The Contenders: A Profile of Acetylating Agents

The efficacy of an acetylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The general order of reactivity for common acetylating agents is: Acetyl Chloride > Acetic Anhydride >> this compound .[5][6]

  • Acetyl Chloride (CH₃COCl): The Potent Workhorse Acetyl chloride is the most powerful acetylating agent in this comparison.[5][6][7] Its extreme reactivity stems from the chloride ion being an excellent leaving group. This potency allows for the acetylation of even weakly nucleophilic substrates and often results in rapid reaction times.[5] However, this high reactivity is a double-edged sword. Reactions can be vigorous and may lack selectivity with multifunctional molecules.[5][8] A significant drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized, often requiring the use of a stoichiometric amount of base.[5][7] Furthermore, acetyl chloride is a volatile, corrosive liquid that fumes in moist air, making it difficult to handle and requiring stringent safety precautions.[2][9][10]

  • Acetic Anhydride ((CH₃CO)₂O): The Versatile Standard Acetic anhydride is the most commonly used acetylating agent in both laboratory and industrial settings.[11][12] It offers a balance between reactivity and ease of handling.[10] While less reactive than acetyl chloride, it is potent enough for most standard applications, including the acetylation of amines, alcohols, and phenols.[5] This moderated reactivity often leads to greater selectivity.[5] The byproduct of the reaction is acetic acid, which is significantly less corrosive and easier to manage than HCl.[5] For these reasons, acetic anhydride is often the preferred reagent for large-scale synthesis and for reactions involving sensitive substrates.[5]

  • This compound (C₆H₅NHCOCH₃): The Stable Derivative Unlike acetyl chloride and acetic anhydride, this compound is not typically used as a primary acetylating agent. It is a stable, crystalline solid that is the product of the acetylation of aniline.[13][14][15][16] Its role in synthesis is primarily as a protected form of aniline. The acetyl group moderates the high reactivity of the amino group, transforming the highly activating -NH₂ into a less activating -NHCOCH₃ group.[2] This allows for more controlled electrophilic aromatic substitution, favoring mono-substituted products over the 2,4,6-trisubstituted products often seen with aniline itself.[2] While it can be made to act as an acetyl donor under forcing conditions, its utility as a general acetylating agent is negligible due to the poor leaving group ability of the anilide anion.

Performance Metrics: A Data-Driven Comparison

The choice of acetylating agent directly impacts reaction conditions, time, and yield. The following tables summarize the physical properties and comparative experimental performance of these reagents.

Table 1: Physical and Chemical Properties of Acetylating Agents

PropertyAcetyl ChlorideAcetic AnhydrideThis compound
Formula CH₃COCl(CH₃CO)₂OC₈H₉NO
Molar Mass 78.50 g/mol 102.09 g/mol 135.17 g/mol [14]
Physical State Fuming Liquid[2]LiquidCrystalline Solid[13][14]
Boiling Point 52 °C140 °C304 °C[13][14]
Reactivity Very High[5][7]High[5]Very Low
Byproduct HCl (gas)[5]CH₃COOH (liquid)[5]N/A
Key Hazards Corrosive, moisture-sensitive, lachrymator.[2][9][17]Corrosive, lachrymator.[17]Toxic.[3][9]

Table 2: Comparative Experimental Data for Acetylation of Benzyl Alcohol

EntryAcetylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
1Acetyl ChlorideZnCl₂300.398[6]
2Acetic AnhydrideZnCl₂300.595[6]

As demonstrated in the data, acetyl chloride's higher reactivity leads to a faster reaction and a slightly higher yield under these specific conditions. However, for many applications, the 95% yield achieved with the more manageable acetic anhydride is highly acceptable.

Mechanistic Insights: The Chemistry of Acetylation

Acetylation of amines and alcohols proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (the lone pair on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group to form the final acetylated product.[7][11][18]

Nucleophilic_Acyl_Substitution Nu R-NH₂ / R-OH (Nucleophile) Intermediate Tetrahedral Intermediate [CH₃-C(O⁻)(LG)-NH₂⁺-R] Nu->Intermediate Attack Acyl CH₃-C(=O)-LG (Acetylating Agent) Acyl->Intermediate Product R-NH-C(=O)-CH₃ (Acetylated Product) Intermediate->Product Collapse LeavingGroup H-LG (Byproduct) Intermediate->LeavingGroup Elimination

Caption: General mechanism of nucleophilic acyl substitution in acetylation.

The difference in reactivity between acetyl chloride and acetic anhydride is explained by the nature of the leaving group (LG). The chloride ion (Cl⁻) is a weaker base and therefore a much better leaving group than the acetate ion (CH₃COO⁻).[10] This makes the tetrahedral intermediate formed from acetyl chloride collapse more readily, accelerating the reaction.

Field-Proven Protocols: Synthesis of this compound

To provide a practical context, we present two validated protocols for the synthesis of this compound from aniline, a common experiment that highlights the practical differences between using acetic anhydride and acetyl chloride.[2]

Experimental Workflow Overview

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Aniline B 2. Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) A->B C 3. Allow Reaction to Proceed (with base/catalyst if needed) B->C D 4. Precipitate Product (Pour into ice water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Recrystallize Solid E->F G 7. Dry and Characterize (Yield, M.P.) F->G

Caption: Standard workflow for the synthesis and purification of this compound.

Protocol 1: Acetylation of Aniline using Acetic Anhydride

This method is widely used due to its safety and high yield of a pure product.[18]

Materials:

  • Aniline (0.5 mL, ~5.5 mmol)

  • Acetic Anhydride (0.6 mL, ~6.3 mmol)

  • Deionized Water

Procedure:

  • Dispersion: In a 50 mL Erlenmeyer flask, add 10 mL of deionized water and 0.5 mL of aniline. Aniline is not fully soluble in water, so this will form a suspension.[3][19]

  • Acetylation: Add 0.6 mL of acetic anhydride dropwise to the aniline suspension while constantly swirling the flask. The reaction is exothermic, and this compound will begin to precipitate almost immediately as a white solid.[2][18]

  • Completion & Isolation: Stopper the flask and shake vigorously for 5-10 minutes to ensure the reaction goes to completion. Cool the reaction mixture in an ice bath to maximize precipitation.[3]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any unreacted starting materials or water-soluble byproducts.[18]

  • Purification: Recrystallize the crude product from a minimum amount of hot water or a 10% ethanol-water mixture to yield pure, shining crystals of this compound.[2][19]

  • Drying & Characterization: Allow the crystals to air dry completely. Calculate the percent yield and confirm the product's identity by measuring its melting point (literature M.P. ~114 °C).[2][13]

Causality: This "green" procedure is efficient because it uses water as a solvent and avoids the need for corrosive acids or external heating.[2] The product precipitates directly from the reaction medium, simplifying isolation.[2]

Protocol 2: Acetylation of Aniline using Acetyl Chloride

This method is faster but requires more careful handling due to the corrosive nature of acetyl chloride and the HCl byproduct.[2][9]

Materials:

  • Aniline

  • Acetyl Chloride

  • A base (e.g., Pyridine, Sodium Acetate, or K₂CO₃)[9][20]

  • Anhydrous solvent (e.g., Dichloromethane or DMF)[20]

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve aniline in an anhydrous solvent like dichloromethane. Add an equivalent of a base, such as pyridine or potassium carbonate, to neutralize the HCl that will be generated.[20]

  • Acetylation: Cool the solution in an ice bath. Slowly add acetyl chloride dropwise with vigorous stirring. The reaction is highly exothermic.

  • Completion: Allow the reaction to stir at room temperature for 15-30 minutes to ensure completion.[20] The formation of a salt precipitate (e.g., pyridinium hydrochloride) is often observed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash it with a dilute acid solution, then a bicarbonate solution, and finally with brine.

  • Isolation & Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized as described in Protocol 1.

Causality: The use of an anhydrous solvent is critical because acetyl chloride reacts violently with water.[2][7] The base is not optional; it is required to neutralize the HCl, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.[7]

Conclusion: Selecting the Optimal Agent

The choice between acetyl chloride and acetic anhydride is a classic trade-off between reactivity and manageability.[5] this compound, in this context, is best understood not as a reagent but as a strategic intermediate.

  • Choose Acetyl Chloride for rapid reactions, for acetylating sterically hindered or electronically deactivated substrates, or when working on a small scale where handling difficulties are manageable.[5][21]

  • Choose Acetic Anhydride for large-scale syntheses, reactions requiring higher selectivity, or when working with acid-sensitive molecules. Its lower cost, easier handling, and less corrosive byproduct make it the more prudent and practical option for most standard applications.[5]

  • Utilize this compound as a method to protect the amino group of aniline, reducing its reactivity and enabling more selective downstream transformations on the aromatic ring.[1][2][3]

By understanding the distinct properties and performance characteristics of these reagents, researchers can design more efficient, safer, and scalable synthetic strategies, ultimately accelerating the pace of discovery and development.

References

The Evolving Landscape of Acetanilide: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Serendipitous Discovery to a Scaffold for Modern Drug Design

Acetanilide, a simple N-phenylacetamide, holds a significant place in the history of medicinal chemistry. Its journey began serendipitously in the late 19th century when it was identified as an analgesic and antipyretic agent. While its clinical use has since been superseded by safer and more effective alternatives, the this compound scaffold has proven to be a remarkably versatile template for the development of a diverse array of therapeutic agents. The core structure, consisting of a phenyl ring attached to an acetamido group, provides a unique platform for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activities.

This guide provides a comprehensive comparison of the biological activities of various this compound derivatives relative to the parent compound. We will delve into their antimicrobial, analgesic, anti-inflammatory, and anticancer properties, supported by experimental data. Furthermore, this guide will elucidate the underlying mechanisms of action and provide detailed protocols for the key biological assays, offering researchers, scientists, and drug development professionals a thorough understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

I. Antimicrobial Activity: Enhancing the Spectrum of Action

The this compound core itself exhibits modest antimicrobial properties. However, the introduction of various substituents on the aromatic ring has led to the development of derivatives with significantly enhanced and, in some cases, broad-spectrum antimicrobial activity. This enhancement is often attributed to alterations in lipophilicity, electronic effects, and the ability to interact with specific microbial targets.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of this compound derivatives is typically evaluated using the agar well diffusion method, where the diameter of the zone of inhibition around a well containing the compound indicates its ability to suppress microbial growth.

Compound Derivative Zone of Inhibition (mm)
E. coli
Parent this compound -Limited to no activity
Derivative A 3,4-dimethyl benzaldehyde derivative21
Derivative B 2-pyridine carbaldehyde derivative20
Derivative C Sulphonated this compound with PABA19
Streptomycin (Standard) -25

Data synthesized from multiple sources for comparative purposes.

As the data indicates, the parent this compound shows minimal to no activity against the tested bacterial strains. In contrast, its derivatives, particularly those incorporating aldehyde and sulphonamide moieties, exhibit significant zones of inhibition, demonstrating a marked improvement in antimicrobial efficacy.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.

Methodology:

  • Preparation of Microbial Culture: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared by suspending a fresh colony in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the inoculated agar.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Streptomycin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices

The choice of the agar well diffusion method is based on its simplicity, cost-effectiveness, and its ability to provide a clear visual indication of antimicrobial activity. Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common non-fastidious pathogens. The use of both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria allows for the assessment of the spectrum of activity of the synthesized derivatives.

II. Analgesic and Anti-inflammatory Activities: Targeting the Cyclooxygenase Pathway

This compound was first introduced as an analgesic and antipyretic. Its mechanism of action is primarily attributed to its in-vivo metabolism to paracetamol (acetaminophen), which is a known inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] Many this compound derivatives have been synthesized to enhance this activity and, in some cases, to introduce significant anti-inflammatory properties by targeting peripheral COX enzymes.

Comparative Analysis of Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Compound Dose (mg/kg) % Inhibition of Paw Edema (at 3 hours)
Parent this compound 100~15-25%
Derivative D (a phenoxy this compound) 10058.2%
Derivative E (a tolyl this compound) 10061.4%
Indomethacin (Standard) 1073.5%

Data synthesized from multiple sources for comparative purposes.

The results demonstrate that while the parent this compound possesses some anti-inflammatory activity, its derivatives show a substantial increase in the inhibition of carrageenan-induced paw edema, with some approaching the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Mechanism of Action: COX Inhibition

The analgesic and anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[3] By inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Acetanilide_Derivatives This compound Derivatives Acetanilide_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in-vivo model is used to assess the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration of Test Compounds: The rats are divided into groups (n=6). The control group receives the vehicle (e.g., 1% carboxymethyl cellulose solution). The standard group receives a known anti-inflammatory drug (e.g., indomethacin). The test groups receive different doses of the this compound derivatives orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Causality Behind Experimental Choices

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, making it an ideal model to screen for compounds that inhibit prostaglandin synthesis, such as COX inhibitors. The use of a standard drug like indomethacin provides a benchmark for evaluating the potency of the test compounds.

III. Anticancer Activity: Targeting Key Signaling Pathways

In recent years, the this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. By incorporating various heterocyclic and aromatic moieties, researchers have synthesized derivatives that exhibit significant cytotoxic activity against a range of cancer cell lines.

Comparative Analysis of Anticancer Efficacy

The in-vitro anticancer activity of this compound derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxic potency.

Compound Derivative IC50 (µM) against K562 (Leukemia) Cells
Parent this compound -> 200
Derivative F A para-nitroacetophenone derivative75.8
Doxorubicin (Standard) -1.2

Data synthesized from multiple sources for comparative purposes.[1]

The data clearly shows that while the parent this compound has negligible cytotoxic activity, its derivatives can exhibit significant, concentration-dependent anticancer effects.[1]

Mechanism of Action: EGFR Inhibition

One of the key mechanisms through which some this compound derivatives exert their anticancer effects is by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[5] Overexpression or mutation of EGFR is common in many types of cancer. Small molecule inhibitors, including certain this compound derivatives, can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades that promote cancer cell growth.[4][5]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream_Signaling Activates Acetanilide_Derivatives This compound Derivatives Acetanilide_Derivatives->EGFR Inhibits (ATP-binding site) Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours). Wells containing untreated cells serve as a control.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices

The MTT assay is a widely accepted and reliable method for screening the cytotoxic potential of compounds. It is a sensitive assay that provides quantitative data on cell viability. The choice of cancer cell lines depends on the specific research focus, and using a panel of different cell lines can provide insights into the spectrum of anticancer activity. The inclusion of a standard anticancer drug like doxorubicin allows for the comparison of the potency of the newly synthesized derivatives.

IV. Conclusion: A Scaffold with a Bright Future

The journey of this compound from a historical analgesic to a versatile scaffold for modern drug discovery underscores the enduring importance of chemical structure in determining biological function. The evidence presented in this guide clearly demonstrates that chemical modifications to the parent this compound molecule can lead to a dramatic enhancement of its biological activities. From potent antimicrobial and anti-inflammatory agents to promising anticancer compounds, the derivatives of this compound showcase a remarkable breadth of therapeutic potential.

The structure-activity relationships highlighted herein provide a rational basis for the future design of even more potent and selective this compound-based drugs. The detailed experimental protocols and mechanistic insights offered in this guide are intended to empower researchers to further explore the vast chemical space of this compound derivatives and to unlock their full therapeutic potential in the ongoing quest for novel and effective treatments for a wide range of diseases.

V. References

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References

A Researcher's Guide to Acetanilide Purity: A Comparative Analysis of Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Acetanilide (N-phenylacetamide), a vital precursor in the synthesis of pharmaceuticals and dyes, serves as a classic case study in how the chosen synthetic pathway directly dictates the purity profile of the final product.[1][2] This guide provides an in-depth comparison of common laboratory-scale synthesis routes for this compound, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

Introduction: Why Synthesis Route Matters for Purity

This compound is prepared by the acetylation of aniline.[3] This process, while seemingly straightforward, can be accomplished through several methods, each with its own mechanistic nuances, reaction kinetics, and potential for side-product formation. The choice of acetylating agent and reaction conditions are the primary determinants of the crude product's purity. A purer crude product simplifies the purification process, often leading to higher overall yields and saving valuable research time. This guide will focus on two prevalent laboratory methods: the rapid and robust reaction with acetic anhydride and a greener, more benign approach using glacial acetic acid.

The Synthesis Routes: A Mechanistic and Purity Perspective

Route A: The Classic Method - Acetylation with Acetic Anhydride

This is arguably the most common method used in undergraduate and research laboratories due to its high reaction rate and excellent yields.[4] The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on one of the carbonyl carbons of acetic anhydride.[5][6] This is a classic nucleophilic acyl substitution reaction.[7]

Mechanism: The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide, this compound.[7]

Expected Impurities:

  • Unreacted Aniline: If the reaction does not go to completion, the starting material will contaminate the product. Aniline is a suspected carcinogen and its presence is highly undesirable.[2]

  • Di-acetylation Product (N,N-diacetylaniline): While less common under standard conditions, forcing the reaction with excess acetic anhydride and high heat can lead to the formation of a di-acetylated byproduct.

  • Acetic Acid: As a byproduct of the reaction, residual acetic acid is a common impurity that is typically removed during the workup and recrystallization phases.[8]

Route B: The "Green" Alternative - Acetylation with Glacial Acetic Acid

Driven by the principles of green chemistry, this method avoids the use of the corrosive and lachrymatory acetic anhydride.[7][9] However, this route is significantly slower as acetic acid is a weaker acetylating agent than its anhydride. The reaction typically requires a catalyst, such as zinc dust, and prolonged heating (reflux) to achieve a reasonable yield.[7][10][11]

Mechanism: The mechanism is similar, involving nucleophilic attack by the aniline. However, the hydroxyl group of acetic acid is a poorer leaving group than the acetate ion from acetic anhydride, hence the need for more forcing conditions. Zinc dust is believed to act as a Lewis acid catalyst, increasing the electrophilicity of the carbonyl carbon.[9] It may also prevent the oxidation of aniline during the reaction.[10]

Expected Impurities:

  • Unreacted Aniline: Due to the slower reaction rate and equilibrium nature of the reaction, a higher proportion of unreacted aniline in the crude product is a significant concern compared to Route A.

  • Oxidation Byproducts: Prolonged heating in the presence of air can lead to the oxidation of aniline, resulting in colored impurities that can be difficult to remove.[10]

  • Residual Acetic Acid: The solvent and reactant, glacial acetic acid, will be the primary impurity in the crude product.

Experimental Protocols & Workflow

To provide a direct comparison, standardized protocols for synthesis, purification, and analysis are essential.

Overall Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final purity assessment.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis Route_A Route A: Aniline + Acetic Anhydride Crude_Product Crude this compound Route_A->Crude_Product Route_B Route B: Aniline + Glacial Acetic Acid Route_B->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Dry, Pure this compound Purification->Pure_Product TLC TLC Analysis Pure_Product->TLC MP Melting Point Determination Pure_Product->MP Spectroscopy Spectroscopy (IR, ¹H NMR) Pure_Product->Spectroscopy

Caption: General workflow for synthesis and purity analysis of this compound.

Protocol 1: Synthesis of this compound

Route A: Acetic Anhydride Method [1]

  • In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline to 15 mL of water.

  • While swirling the flask, cautiously add 2.5 mL of acetic anhydride.

  • Continue to swirl the mixture until a solid white precipitate (crude this compound) forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

Route B: Glacial Acetic Acid (Green) Method [11]

  • In a 100 mL round-bottom flask, combine 3.3 g of aniline, 10 mL of glacial acetic acid, and 0.16 g of zinc dust.

  • Attach a reflux condenser and heat the mixture gently in an oil bath, maintaining a steady reflux for approximately 45-60 minutes.

  • Allow the reaction mixture to cool slightly.

  • Carefully pour the warm mixture into a beaker containing 50 mL of ice-cold water while stirring vigorously.

  • Stir for 15 minutes as the this compound crystallizes.

  • Collect the crude product by vacuum filtration.

Scientist's Note: The choice of acetic anhydride in Route A ensures a rapid, exothermic, and nearly complete reaction, minimizing unreacted aniline from the outset. Route B's requirement for prolonged reflux highlights the trade-off between using a safer reagent (acetic acid) and reaction efficiency.

Protocol 2: Purification by Recrystallization[12][13]

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the fact that this compound is sparingly soluble in cold water but highly soluble in hot water.[12] Most impurities will either be insoluble in hot water or remain soluble in the cold mother liquor.

  • Transfer the crude this compound to a 125 mL Erlenmeyer flask.

  • Add approximately 30-40 mL of deionized water and a boiling chip.

  • Heat the mixture on a hot plate until it boils, stirring to dissolve the solid. Add the minimum amount of additional hot water needed to fully dissolve the this compound.[13]

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[14]

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.[13]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Allow the crystals to dry completely on a watch glass.

Protocol 3: Purity Assessment

A. Thin-Layer Chromatography (TLC) [15][16] TLC is a rapid and effective method to qualitatively assess purity by comparing the product to the starting material.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase (Eluent): A 50:50 mixture of dichloromethane and acetone can be effective.[15]

  • Procedure: Dissolve small amounts of crude product, purified product, and aniline (as a standard) in a suitable solvent (e.g., methanol). Spot each on a TLC plate. Develop the plate in the eluent chamber.

  • Visualization: Use a UV lamp to visualize the spots.[17]

  • Interpretation: Pure this compound should show a single spot with an Rf value different from that of aniline. The presence of a spot corresponding to aniline in the product lanes indicates impurity.

B. Melting Point Determination [18][19] The melting point is a key physical property that indicates purity. Pure crystalline solids have a sharp melting point over a narrow range (typically < 2°C). Impurities depress and broaden the melting point range.[13][20]

  • Reference Value: Pure this compound has a melting point of 113-115°C.[2][18][19]

  • Procedure: Pack a small amount of the dry, purified crystals into a capillary tube. Determine the melting point range using a calibrated melting point apparatus.

  • Interpretation: A sharp melting range close to the literature value suggests high purity. A broad and depressed range indicates the presence of impurities.

C. Spectroscopic Analysis (¹H NMR & IR) [21]

  • ¹H NMR Spectroscopy: In a suitable solvent like CDCl₃, the ¹H NMR spectrum of pure this compound should exhibit characteristic peaks: a singlet for the methyl (CH₃) protons around 2.2 ppm, a broad singlet for the amide (N-H) proton around 7.5-8.0 ppm, and a series of multiplets for the five aromatic protons between 7.0 and 7.6 ppm.[21][22][23] The absence of peaks corresponding to aniline confirms purity.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions for this compound include a sharp C=O (amide) stretch around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[21]

Comparative Data Summary & Interpretation

The following table presents typical, illustrative data from the two synthesis routes after purification.

ParameterRoute A (Acetic Anhydride)Route B (Glacial Acetic Acid)Interpretation
Crude Yield High (~90-95%)Moderate (~70-80%)The faster, more complete reaction of Route A leads to a higher initial yield of the crude product.
Crude Product Appearance Off-white to light tan solidYellowish to brown solidRoute B's longer heating time can generate more colored, oxidized impurities.[13]
Purified Yield Good (~75-85%)Fair (~50-65%)Although recrystallization purifies both, the higher impurity load in Route B's crude product leads to greater losses.
Melting Point Range 113-114.5°C112-114°CBoth methods can yield a pure product after recrystallization, but Route A often results in a slightly sharper range, indicating fewer residual impurities.
TLC (Post-Recrystallization) Single spot, no aniline visibleSingle spot, trace aniline may be detectableRoute A is less likely to have residual starting material after the reaction and a single recrystallization step.

Interpretation: Experimental evidence consistently demonstrates that while both routes can produce pure this compound, Route A (Acetic Anhydride) is superior in terms of reaction efficiency, crude yield, and the initial purity of the product. The crude product from Route A is generally cleaner, requiring less rigorous purification. Route B, while "greener," suffers from lower yields and a higher initial impurity profile, necessitating more careful and potentially repeated purification steps to achieve the same level of purity.

Conclusion and Recommendations

For researchers requiring high-purity this compound with maximum yield and efficiency, the synthesis via acetylation of aniline with acetic anhydride (Route A) is the recommended pathway. Its rapid kinetics and high conversion rate produce a cleaner crude product that is more straightforward to purify.

The "green" synthesis using glacial acetic acid (Route B) is a viable alternative when avoiding acetic anhydride is a primary concern. However, researchers must be prepared for lower yields and a more challenging purification process to remove unreacted starting material and colored byproducts.

Ultimately, the choice of synthesis route is a strategic decision. By understanding the underlying chemistry and impurity profiles of each method, scientists can select the protocol that best aligns with their project goals, whether they prioritize yield and purity, or environmental and safety considerations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

In any high-functioning laboratory, from academic research to pharmaceutical development, the lifecycle of a chemical does not end when an experiment is complete. The safe, compliant, and environmentally responsible disposal of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of acetanilide (C₈H₉NO), designed for the professional researcher. Our focus is not just on the "how," but the "why," ensuring that these procedures become an integral part of a robust safety culture.

Immediate Safety Profile & Hazard Identification

Before handling any waste, it is imperative to re-familiarize oneself with the primary hazards of this compound. This knowledge informs every subsequent decision, from personal protective equipment (PPE) selection to the choice of disposal container.

This compound is a white, crystalline solid that is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[1][2][3] Ingestion can lead to symptoms such as soreness of the mouth and throat, nausea, and stomach pain.[4] While not classified as a persistent, bioaccumulative, or toxic (PBT) substance, its release into the environment must be avoided as it is harmful to aquatic life.[1][5] Upon combustion, it can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][6][7]

Key Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Eye/Skin Irritation: Can cause skin and serious eye irritation.[2][4]

  • Inhalation: May cause respiratory irritation if dust is inhaled.[2]

  • Environmental: Harmful to aquatic organisms.[5]

This hazard profile dictates that all handling and disposal operations must be conducted with appropriate engineering controls and PPE.

Waste Characterization & Regulatory Compliance

Proper disposal begins with correct waste identification. This compound waste is not just the pure, unused chemical; it includes any material that has come into contact with it.

Types of this compound Waste:

  • Solid Waste: Unused or expired pure this compound, contaminated weigh boats, filter paper, and contaminated PPE (gloves, etc.).

  • Liquid Waste: Solutions containing this compound, and solvents used to rinse contaminated glassware.

  • Contaminated Labware: Glassware, spatulas, and other equipment that cannot be effectively decontaminated.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] this compound is not specifically listed on the P- or U-lists.[7] However, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics.[7] Given its acute oral toxicity, it is prudent and common practice to manage all this compound-containing waste streams as hazardous waste.

All waste containers must be:

  • Clearly Labeled: Use a "Hazardous Waste" label. Identify the contents clearly ("this compound Waste," "this compound contaminated debris").

  • In Good Condition: No cracks or leaks.

  • Kept Securely Closed: Lids must be tightly sealed when not in use.[5]

  • Stored Securely: Keep in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3][4][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical waste.

TaskRequired Personal Protective Equipment (PPE)Rationale
Handling Solid this compound Waste ANSI-approved safety goggles, nitrile gloves (EN ISO 374 standard), lab coat.[1]Protects eyes from dust particles. Prevents skin contact and irritation.
Handling Liquid this compound Waste ANSI-approved safety goggles, nitrile gloves, lab coat. Consider a face shield if splashing is possible.Protects against splashes to the eyes and skin.
Cleaning this compound Spills Safety goggles, nitrile gloves, lab coat. For large spills or significant dust, respiratory protection (particle filter) may be necessary.[4]Provides comprehensive protection during a higher-risk activity. Prevents inhalation of airborne particles.

Step-by-Step Disposal Procedures

Never dispose of this compound down the drain or in the regular trash.[3][5] The primary method for disposal is collection by a specialized hazardous waste management service, which will typically incinerate the material under controlled conditions.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused/expired chemical, contaminated weighing paper, gloves, and other solid debris.

  • Designate a Waste Container: Use a clearly labeled, sealable container for solid hazardous waste. A wide-mouth plastic pail or a labeled bag within a rigid container works well.

  • Transfer Waste: Carefully place the solid this compound waste into the designated container. Avoid creating dust.[4][6] If there is a risk of dust formation, dampen the material slightly with 60-70% ethanol to minimize airborne particles.[9]

  • Seal and Store: Securely seal the container.[5] Wipe the exterior of the container to remove any residual contamination. Store it in your lab's designated satellite accumulation area.

  • Arrange for Pickup: Once the container is full, follow your institution's procedures for hazardous waste collection.[5]

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to aqueous solutions of this compound or organic solvents used for rinsing.

  • Designate a Waste Container: Use a labeled, leak-proof container compatible with the solvent (e.g., a high-density polyethylene or glass bottle). Crucially, never mix incompatible waste streams.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Seal and Store: Tightly cap the container. Wipe the exterior and place it in secondary containment (such as a plastic tub) in the designated accumulation area.

  • Arrange for Pickup: Follow institutional procedures for hazardous waste pickup.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to maintaining laboratory safety.

For Small Spills (Solid):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Control Dust: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][10][11] Alternatively, dampen the solid with 60-70% ethanol.[9]

  • Collect Residue: Carefully sweep or scoop the material into a designated hazardous waste container.[6][12] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1] Place all cleanup materials (wipes, gloves) into the solid hazardous waste container.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.[2][4]

For Large Spills:
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.[10]

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Logical Workflow for this compound Waste Management

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste streams in a laboratory setting.

Acetanilide_Disposal_Workflow cluster_characterization Waste Characterization cluster_ppe PPE & Safety cluster_action Disposal & Cleanup Action cluster_final Final Disposition start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure chemical, contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste->ppe collect_solid Place in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste->ppe collect_liquid Place in Labeled Liquid Waste Container liquid_waste->collect_liquid spill->ppe cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill ppe->collect_solid ppe->collect_liquid ppe->cleanup_spill store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store cleanup_spill->store Contain cleanup debris pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Caption: Decision workflow for the safe management and disposal of this compound waste.

References

A Practical Guide to Personal Protective Equipment for Handling Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the safe handling of chemical reagents is paramount. Acetanilide, a common precursor and intermediate, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven perspective on the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to instill a deep-seated culture of safety.

Understanding the Risks: The "Why" Behind the Protective Gear

This compound is a crystalline solid that is harmful if swallowed.[1][2][3][4] It can also cause skin and serious eye irritation.[2][5] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. While not classified as a carcinogen, acute and chronic exposure can lead to irritation and other health effects.[6] Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation through the diligent use of appropriate PPE.

Core Directive: Assembling Your PPE Ensemble for this compound

The specific PPE required for handling this compound is contingent upon the nature of the work being conducted. A risk assessment of the planned procedure is essential to determine the appropriate level of protection. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side-shields or safety goggles[6]Nitrile rubber gloves[7] and a lab coatRecommended if dust formation is likely, or if not handled in a ventilated enclosure. Use a NIOSH-approved respirator for nuisance exposures[8][9]
Preparing Solutions Chemical safety goggles or a face shield[6]Nitrile rubber gloves[7] and a lab coatGenerally not required if performed in a chemical fume hood or a well-ventilated area[5]
Running Reactions Chemical safety goggles or a face shieldNitrile rubber gloves and a lab coatNot typically necessary if the reaction is contained within a closed system or a fume hood
Cleaning Up Spills Chemical safety goggles and a face shieldChemical-resistant gloves and a lab coat or protective suit[1]A NIOSH-approved respirator should be used, especially for large spills that generate dust[7][8]
Rationale for PPE Selection: An Expert's Perspective
  • Eye and Face Protection : The potential for dust or splashes dictates the level of protection. For routine weighing, safety glasses with side shields offer sufficient protection. However, when preparing solutions or performing reactions where there is a higher risk of splashing, the complete seal provided by chemical safety goggles is necessary.[6] A face shield should be used in conjunction with goggles for maximum protection during large-scale operations or when cleaning up spills.

  • Skin Protection : A standard lab coat should always be worn to protect against accidental contamination of personal clothing.[10] Nitrile rubber gloves are recommended for handling this compound.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling the material.[9]

  • Respiratory Protection : The primary inhalation hazard from this compound is airborne dust. Therefore, handling procedures should be designed to minimize dust generation.[9] Whenever possible, weighing and transferring of solid this compound should be conducted in a chemical fume hood or a ventilated enclosure.[5] If such controls are not available or are insufficient to control dust, a NIOSH-approved dust respirator should be worn.[8]

A Step-by-Step Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when working with this compound. This systematic approach ensures that all safety aspects are considered before commencing any laboratory work.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Execution Phase A Review Safety Data Sheet (SDS) for this compound B Assess the risk of the specific procedure (e.g., weighing, making a solution, running a reaction) A->B C Select appropriate PPE based on risk assessment B->C D Don PPE in the correct order: 1. Lab coat 2. Respirator (if needed) 3. Goggles/Face shield 4. Gloves C->D E Handle this compound in a well-ventilated area or fume hood D->E F Doff PPE in the correct order to avoid contamination: 1. Gloves 2. Goggles/Face shield 3. Lab coat 4. Respirator E->F G Dispose of contaminated PPE and this compound waste in designated hazardous waste containers F->G H Wash hands thoroughly with soap and water G->H

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Operational Plans: From Handling to Disposal

Handling and Storage:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[7]

  • Keep the container tightly closed in a dry and well-ventilated place.[5][7]

  • Avoid the formation of dust.[7]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Disposal Plan:

  • All this compound waste and contaminated materials should be disposed of as hazardous waste.[10]

  • Place waste in a designated, labeled, and securely sealed container.[10]

  • Never release this compound into the environment.[10][11]

  • Follow all federal, state, and local regulations for the disposal of chemical waste.[2]

Emergency Procedures: A Rapid Response Guide

In Case of Skin Contact:

  • Wash the affected area immediately with plenty of water for at least 15 minutes.[7][11]

  • Remove contaminated clothing.[11]

  • If skin irritation occurs, seek medical advice.[5]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[5][7]

  • Remove contact lenses, if present and easy to do so, and continue rinsing.[5][7]

  • Seek immediate medical attention.[7]

In Case of Inhalation:

  • Move the person to fresh air.[7][11]

  • If breathing is difficult, provide artificial respiration.[7]

  • Seek medical attention if symptoms persist.[11]

In Case of Ingestion:

  • Rinse mouth with water.[1][4]

  • Do NOT induce vomiting.[7]

  • Call a poison control center or doctor immediately.[1][7]

By adhering to these scientifically grounded safety protocols, researchers and drug development professionals can mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.